(6R)-ML753286
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXQQDQFWVCAU-MZPVMMEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H](CC3=C([C@@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a critical role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with BCRP and the subsequent cellular consequences. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a half-transporter that homodimerizes to form a functional efflux pump. It is highly expressed in various tissues, including the small intestine, liver, blood-brain barrier, and placenta, where it plays a crucial role in limiting the absorption and distribution of its substrates. In cancer cells, overexpression of BCRP is a significant mechanism of multidrug resistance, as it actively extrudes a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.
This compound is a synthetic, small-molecule inhibitor designed to specifically target and block the function of BCRP. It is an analog of Ko143, a known potent BCRP inhibitor. The "(6R)" designation refers to the specific stereoisomer that exhibits the highest inhibitory activity. By inhibiting BCRP, this compound can restore the sensitivity of resistant cancer cells to chemotherapy and modulate the pharmacokinetics of BCRP substrate drugs.
Core Mechanism of Action: BCRP Inhibition
The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter. BCRP utilizes the energy from ATP hydrolysis to actively transport its substrates across cell membranes, against a concentration gradient. This compound binds to BCRP, likely within the transmembrane domain, and prevents the conformational changes necessary for substrate translocation and/or ATP hydrolysis. This leads to the intracellular accumulation of BCRP substrates.
Signaling Pathways Regulating BCRP
The expression and function of BCRP are regulated by various intracellular signaling pathways. Understanding these pathways provides a broader context for the action of this compound.
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Activation of this pathway has been shown to upregulate the expression and promote the translocation of BCRP to the plasma membrane, thereby enhancing drug efflux and contributing to multidrug resistance.[1][2] By inhibiting BCRP, this compound can counteract the effects of an overactive PI3K/Akt pathway on drug resistance.
-
Nuclear Receptor Regulation (PXR and CAR): The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are nuclear receptors that function as xenobiotic sensors.[3][4][5] Upon activation by various drugs and foreign compounds, they can transcriptionally upregulate the expression of drug-metabolizing enzymes and transporters, including BCRP.[3][4][6][7] This can lead to acquired drug resistance. This compound can be used as a tool to overcome this resistance mechanism by directly blocking the function of the induced BCRP protein.
Below is a diagram illustrating the regulatory signaling pathways of BCRP and the point of intervention for this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its analog Ko143.
| Parameter | Compound | Value | Species/System | Reference |
| BCRP Inhibition (IC50) | Ko143 | 9.7 nM | ABCG2 ATPase activity | [8] |
| Ko143 | 210 nM | MDCK cells (pheophorbide A assay) | [9] | |
| This compound | Potent (specific value not publicly available, but developed as an improved analog of Ko143) | [10] | ||
| Selectivity | Ko143 | >200-fold selective over P-gp and MRP1 | [9] | |
| This compound | Selective for BCRP over P-gp, OATP, and major CYPs | [10] | ||
| Permeability | This compound | High | [10] | |
| Plasma Stability | This compound | Stable across species | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound.
BCRP Inhibition Assay (Cell-Based)
This protocol is based on methods used for characterizing Ko143 and its analogs.[11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for BCRP-mediated efflux.
Materials:
-
Madin-Darby Canine Kidney (MDCK) II cells stably transfected with human BCRP (MDCK-BCRP) and parental MDCK II cells.
-
BCRP substrate (e.g., Mitoxantrone, Prazosin, or Hoechst 33342).[12]
-
This compound.
-
Positive control inhibitor (e.g., Ko143).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
96-well plates.
-
Plate reader (fluorescence or luminescence, depending on the substrate).
Procedure:
-
Cell Seeding: Seed MDCK-BCRP and parental MDCK II cells into 96-well plates at a density that allows them to reach confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Ko143) in assay buffer. Also, prepare a solution of the BCRP substrate at a fixed concentration.
-
Incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells, followed by the BCRP substrate. Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Measurement: After incubation, wash the cells to remove extracellular substrate and compounds. Lyse the cells and measure the intracellular accumulation of the substrate using a plate reader.
-
Data Analysis: Subtract the background fluorescence/luminescence from the parental cells. Plot the intracellular substrate concentration against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Preclinical In Vitro ADME Assays
This protocol is a general representation of the studies conducted for ML753286.[10]
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Assays:
-
Permeability: Caco-2 cell permeability assay to assess intestinal absorption potential.
-
Metabolic Stability: Incubation with liver microsomes or S9 fractions from different species (e.g., human, rat, mouse) to determine metabolic clearance.
-
Plasma Stability: Incubation in plasma from different species to assess chemical and enzymatic stability.
-
CYP Inhibition: Cytochrome P450 inhibition assays to evaluate the potential for drug-drug interactions.
-
Transporter Substrate/Inhibition: Assays using cell lines overexpressing other relevant transporters (e.g., P-gp, OATPs) to confirm selectivity.
General Procedure (Metabolic Stability Example):
-
Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and buffer.
-
Add this compound at a known concentration.
-
Incubate at 37°C, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analyze the samples using LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life and intrinsic clearance.
Mandatory Visualizations
Experimental Workflow for BCRP Inhibition Assay
The following diagram illustrates a typical workflow for determining the BCRP inhibitory activity of a test compound.
Logical Relationship of BCRP Inhibition and Cellular Outcome
This diagram shows the logical consequence of BCRP inhibition by this compound in a cancer cell.
Conclusion
This compound is a highly potent and selective inhibitor of the BCRP/ABCG2 transporter. Its core mechanism of action involves the direct blockade of BCRP-mediated efflux, leading to the intracellular accumulation of BCRP substrates. This makes it a valuable tool for reversing multidrug resistance in cancer and for studying the pharmacokinetic impact of BCRP. The comprehensive data and protocols provided in this guide serve as a resource for researchers and drug development professionals working on BCRP inhibition and related fields. Further investigation into the clinical applications of this compound and similar compounds is warranted.
References
- 1. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chicken xenobiotic receptor upregulates the BCRP/ABCG2 transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chicken xenobiotic receptor upregulates the BCRP/ABCG2 transporter. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Pregnane X receptor upregulates ABC-transporter Abcg2 and Abcb1 at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bioivt.com [bioivt.com]
An In-depth Technical Guide to (6R)-ML753286: A Selective Breast Cancer Resistance Protein (BCRP) Inhibitor
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter also known as ABCG2. As a Ko143 analog, this compound serves as a critical tool for researchers, scientists, and drug development professionals in studying the function of BCRP and its role in multidrug resistance in cancer and in modulating the pharmacokinetic properties of various drugs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its impact on cellular signaling pathways.
Core Compound Details
| Property | Value |
| Molecular Formula | C₂₀H₂₅N₃O₃ |
| Molecular Weight | 355.43 g/mol |
| CAS Number | 1699720-89-2 |
| Class | BCRP Inhibitor, Ko143 analog |
Mechanism of Action and Selectivity
This compound exerts its inhibitory effect by directly interacting with the BCRP transporter, thereby blocking its ability to efflux substrate drugs from the cell. This action can effectively reverse BCRP-mediated multidrug resistance and enhance the intracellular concentration and efficacy of co-administered therapeutic agents.
A key feature of ML753286 is its high selectivity for BCRP over other important drug transporters and metabolic enzymes. This selectivity is crucial for its utility as a research tool, as it allows for the specific investigation of BCRP function without confounding effects from the inhibition of other pathways.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of ML753286
| Transporter/Enzyme | IC₅₀ (µM) |
| BCRP | 0.6 |
| P-glycoprotein (P-gp) | >30 |
| Organic Anion-Transporting Polypeptide (OATP) | 39.0 |
Table 2: Preclinical Pharmacokinetic Parameters of ML753286
| Species | Dosing Route | Dose | Key Findings |
| Mice | Oral | 50-300 mg/kg | Inhibits Bcrp function |
| Mice | Intravenous | 20 mg/kg | Inhibits Bcrp function |
| Rats | Oral | 25 mg/kg | Inhibits Bcrp function |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
BCRP Inhibition Assay (Vesicular Transport Assay)
This assay is used to determine the in vitro inhibitory potency of ML753286 on BCRP.
Materials:
-
HEK293-derived inside-out membrane vesicles overexpressing BCRP
-
ATP and AMP solutions
-
Probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
This compound at various concentrations
-
Assay buffer (e.g., 40 mM MOPS–Tris pH 7.0, 60 mM KCl, 6 mM MgCl₂)
-
Scintillation counter
Protocol:
-
Thaw BCRP-overexpressing membrane vesicles on ice.
-
Prepare a reaction mixture containing the membrane vesicles and the probe substrate in the assay buffer.
-
Add serial dilutions of this compound or vehicle control to the reaction mixture.
-
Pre-incubate the mixture at 32°C for 15 minutes.
-
Initiate the transport reaction by adding ATP to one set of samples and AMP (as a negative control) to another.
-
Incubate for a defined period (e.g., 1 minute) at 32°C.
-
Stop the reaction by adding ice-cold wash buffer.
-
Rapidly filter the samples through a filter plate and wash to remove unincorporated substrate.
-
Quantify the amount of radiolabeled substrate trapped within the vesicles using a scintillation counter.
-
Calculate the ATP-dependent transport and determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Caco-2 Permeability Assay
This assay assesses the ability of this compound to modulate the transport of a BCRP substrate across a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Culture medium
-
BCRP probe substrate
-
This compound
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the monolayers with transport buffer.
-
Add the BCRP probe substrate to the apical (A) or basolateral (B) chamber, with or without this compound.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Collect samples from the receiver chamber at designated time points.
-
Analyze the concentration of the probe substrate in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)) in the presence and absence of this compound to assess the extent of BCRP inhibition.
Signaling Pathways and Experimental Workflows
The inhibition of BCRP by this compound can have downstream effects on cellular signaling pathways, particularly in cancer cells where BCRP expression is often upregulated. BCRP is known to be regulated by the PI3K/Akt signaling pathway, and its inhibition can impact cell survival and proliferation.
Caption: Signaling pathway illustrating the role of BCRP and its inhibition by this compound.
The following diagram outlines a typical workflow for the evaluation of a potential BCRP inhibitor using this compound as a reference compound.
Caption: Experimental workflow for the evaluation of BCRP inhibitors.
Conclusion
This compound is an invaluable tool for the study of BCRP-mediated transport and its implications in drug development and cancer therapy. Its high potency and selectivity allow for precise investigation of BCRP's role in various physiological and pathological processes. The data and protocols presented in this guide are intended to support researchers in the effective utilization of this compound in their studies.
References
(6R)-ML753286 as a BCRP Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). As a Ko143 analog, this compound has been investigated for its potential to modulate the pharmacokinetics of BCRP substrate drugs, making it a valuable tool in preclinical drug development. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its BCRP inhibitory activity, preclinical absorption, distribution, metabolism, and excretion (ADME) properties, and the experimental methodologies used for its characterization. The information presented herein is primarily based on the findings reported by Liao et al. in their 2018 publication in Xenobiotica.[1]
BCRP is an efflux transporter with a significant role in limiting the oral absorption and tissue distribution of its substrate drugs, while also facilitating their elimination.[1] The inhibition of BCRP can lead to clinically significant drug-drug interactions. Therefore, the characterization of selective BCRP inhibitors like this compound is crucial for understanding and predicting such interactions.
Core Properties of this compound
This compound has been identified as a potent inhibitor of BCRP. Notably, it exhibits high selectivity for BCRP over other key drug transporters and metabolizing enzymes.[1]
Selectivity Profile:
-
BCRP: Potent inhibitor[1]
-
P-glycoprotein (P-gp): Not an inhibitor[1]
-
Organic Anion-Transporting Polypeptide (OATP): Not an inhibitor[1]
-
Major Cytochrome P450s (CYPs): Not an inhibitor[1]
Furthermore, this compound possesses high permeability and is not a substrate for efflux transporters.[1] This profile makes it an ideal tool for in vitro and in vivo studies aimed at elucidating the specific role of BCRP in drug disposition.
Data Presentation
The following tables summarize the quantitative data available for this compound from preclinical studies.
Table 1: In Vitro BCRP Inhibition
| Parameter | Value | Species | Assay System | Reference |
| IC50 | Data not available in abstract | Human | Not specified | [1] |
Note: The specific IC50 value for this compound against BCRP is not available in the abstract of the primary reference. This information would be critical for a precise quantitative assessment.
Table 2: In Vitro ADME Properties
| Parameter | Finding | Species | Assay System | Reference |
| Permeability | High | Not specified | Not specified | [1] |
| Efflux Substrate | No | Not specified | Not specified | [1] |
| Metabolic Stability | Low to medium clearance | Rodent, Human | Liver S9 fractions | [1] |
| Plasma Stability | Stable | Cross-species | Plasma | [1] |
Table 3: In Vivo Pharmacokinetics and BCRP Inhibition
| Species | Route of Administration | Dose | Outcome | Reference |
| Mice | Oral | 50-300 mg/kg | Inhibits Bcrp function | [1] |
| Mice | Intravenous | 20 mg/kg | Inhibits Bcrp function | [1] |
| Rats | Oral | 25 mg/kg | Inhibits Bcrp function | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard industry practices and the information available in the public domain, as the specific protocols from the primary reference are not fully detailed in the abstract.
BCRP Inhibition Assay (Vesicular Transport Assay)
This assay is used to determine the inhibitory potential of a test compound on BCRP-mediated transport of a known substrate.
Materials:
-
Inside-out membrane vesicles from cells overexpressing human BCRP
-
BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., Ko143)
-
Assay buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0)
-
ATP and AMP solutions
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
In a 96-well plate, add the assay buffer, BCRP membrane vesicles, and the test inhibitor or vehicle control.
-
Initiate the transport reaction by adding the BCRP probe substrate and either ATP (to measure active transport) or AMP (as a negative control for background uptake).
-
Incubate the plate at 37°C for a specified time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through a filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of radiolabeled substrate trapped inside the vesicles using a scintillation counter.
-
Calculate the percent inhibition of BCRP-mediated transport by this compound at each concentration and determine the IC50 value by non-linear regression analysis.
Caco-2 Cell Bidirectional Permeability Assay
This assay assesses the permeability of a compound across a monolayer of human intestinal Caco-2 cells and can identify if a compound is a substrate of efflux transporters like BCRP.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
This compound
-
Control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
On the day of the experiment, wash the cell monolayers with transport buffer and allow them to equilibrate.
-
Prepare dosing solutions of this compound in transport buffer.
-
Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate of an efflux transporter.
Metabolic Stability Assay (Liver S9 Fraction)
This assay evaluates the metabolic stability of a compound in the presence of a subcellular fraction of the liver that contains both Phase I and Phase II metabolic enzymes.
Materials:
-
Pooled liver S9 fractions (human, rat, mouse)
-
This compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (for Phase I metabolism)
-
UDPGA (for Phase II glucuronidation)
-
Positive control compounds with known metabolic fates
-
Acetonitrile with internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound.
-
Prepare incubation mixtures containing liver S9 fraction, phosphate buffer, and this compound.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and/or UDPGA.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Plot the percentage of remaining this compound against time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Caption: Mechanism of BCRP inhibition by this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: Key characteristics of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of BCRP in drug disposition and for predicting potential drug-drug interactions. Its high potency and selectivity, combined with favorable ADME properties, make it a superior alternative to non-specific or unstable BCRP inhibitors in preclinical models.[1] Further studies to fully elucidate its quantitative inhibitory constants and to explore its utility in a wider range of preclinical models are warranted.
Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols provided are representative examples and may require optimization for specific laboratory conditions. For precise quantitative data and detailed methodologies, consulting the full-text primary research articles is recommended. The information presented here is based on publicly available abstracts and general scientific knowledge.
References
An In-depth Technical Guide to the Core Structure of (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), a member of the ATP-binding cassette (ABC) transporter superfamily. BCRP, also known as ABCG2, is a key contributor to multidrug resistance in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells.[1][2][3] Consequently, the development of effective BCRP inhibitors like this compound is a critical strategy to overcome drug resistance and enhance the efficacy of cancer therapies. This technical guide provides a comprehensive overview of the core structure of this compound, alongside available quantitative data and relevant experimental context.
Core Chemical Structure and Stereochemistry
This compound is a derivative of the well-characterized BCRP inhibitor, Ko143. Its development was motivated by the need to improve upon the metabolic instability of Ko143, which is susceptible to hydrolysis. The core structure of this compound is a diketopiperazine-fused tetracyclic indole scaffold.
The definitive chemical structure of the enantiomer, (S)-ML753286, has been identified, allowing for the confident deduction of the (6R) configuration. The International Union of Pure and Applied Chemistry (IUPAC) name for (S)-ML753286 is (3S,6S,12aS)-6-isobutyl-9-methoxy-3-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[4] Therefore, This compound corresponds to the diastereomer with an inverted stereocenter at the 6-position.
Key Structural Features:
-
Tetracyclic Core: A rigid, fused ring system that provides a specific three-dimensional conformation for interaction with the BCRP transporter.
-
Diketopiperazine Ring: A six-membered ring containing two amide functionalities, which is a common motif in biologically active compounds.
-
Indole Moiety: A bicyclic aromatic system that is often involved in protein-ligand interactions.
-
Isobutyl Group at the 6-position: The stereochemistry at this position is crucial for its biological activity. The "(6R)" designation specifies the spatial arrangement of this group.
-
Methyl Amide Group: Replacing the tert-butyl ester of Ko143 with a methyl amide group at the 3-position significantly enhances metabolic stability.[5]
Quantitative Data
The following table summarizes the available quantitative data for ML753286. It is important to note that much of the publicly available data does not differentiate between the (6R) and (S) enantiomers, or the racemic mixture.
| Parameter | Value | Species/System | Notes |
| BCRP Inhibition (IC50) | 0.6 µM | BCRP efflux transporter assay | [6][7][8][9][10] |
| P-glycoprotein (P-gp) Inhibition (IC50) | >30 µM | P-gp-mediated transport assay | Demonstrates selectivity over P-gp.[8][9] |
| Organic Anion-Transporting Polypeptide (OATP) Inhibition (IC50) | 39.0 µM | OATP-mediated transport assay | Demonstrates selectivity over OATP.[8][9] |
| Permeability | High | In vitro models | [5][6][8][9][10] |
| Metabolic Clearance | Low to medium | Rodent and human liver S9 fractions | [5][6][8][9][10] |
| Plasma Stability | Stable | Cross-species plasma | [5][6][8][9][10] |
| In Vivo Efficacious Dose (Rats) | 20 mg/kg (IV) or 25 mg/kg (PO) | Wistar rats | Dose at which BCRP function is inhibited.[5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively published in the public domain. However, based on the available literature for ML753286 and its analogs, the following methodologies are representative of the key experiments conducted.
BCRP Inhibition Assay (General Protocol)
A common method to determine the inhibitory potency of compounds against BCRP is to measure the cellular accumulation of a fluorescent BCRP substrate, such as Hoechst 33342 or pheophorbide A.
Workflow:
In Vivo Pharmacokinetic Study (General Protocol)
To assess the pharmacokinetic properties of this compound, studies are typically conducted in rodent models, such as rats.
Workflow:
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter. BCRP is an efflux pump that utilizes the energy from ATP hydrolysis to transport substrates out of the cell. By binding to BCRP, this compound prevents the efflux of co-administered chemotherapeutic drugs, leading to their increased intracellular accumulation and enhanced cytotoxicity in cancer cells.
Conclusion
This compound represents a significant advancement in the development of selective BCRP inhibitors. Its core chemical structure, characterized by a rigid tetracyclic system and a metabolically stable methyl amide side chain, confers high potency and a favorable pharmacokinetic profile. The available data strongly support its potential as a valuable tool for researchers investigating BCRP-mediated drug resistance and as a promising candidate for further development in combination cancer therapy. Further studies are warranted to fully elucidate the specific interactions of the (6R)-enantiomer with the BCRP transporter and to comprehensively evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Structure and function of the human breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 5. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. This compound - Immunomart [immunomart.com]
Navigating the Landscape of BCRP Inhibition: A Technical Guide to ML753286
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a critical ATP-binding cassette (ABC) transporter involved in multidrug resistance. While the primary focus of existing research and available data is on the (S)-enantiomer, this document will address the current state of knowledge for ML753286, including what is known about its stereoisomers.
Executive Summary
ML753286 has emerged as a valuable tool in preclinical research for its ability to selectively inhibit BCRP, thereby reversing resistance to various chemotherapeutic agents. The majority of published data pertains to the (S)-enantiomer, identified by CAS number 1699720-85-8 .[1][2] While the (6R)-ML753286 enantiomer is commercially available, a specific CAS number is not publicly documented, and in-depth scientific literature detailing its synthesis, biological activity, and experimental protocols is currently lacking. This guide, therefore, concentrates on the well-characterized (S)-ML753286, while acknowledging the existence of its (6R) counterpart.
Core Compound Properties and Activity
(S)-ML753286 is a potent inhibitor of the BCRP efflux transporter.[1][2] Its selectivity is a key feature, as it shows no significant activity against other major drug transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs), nor does it significantly inhibit major cytochrome P450s (CYPs).[3] This selectivity makes it a superior research tool compared to less specific BCRP inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for (S)-ML753286 based on available literature.
| Parameter | Value | Species/System | Reference |
| BCRP IC50 | 0.6 µM | BCRP efflux transporter assay | [1][2] |
| P-glycoprotein (P-gp) Inhibition | No significant activity | --- | [3] |
| OATP Inhibition | No significant activity | --- | [3] |
| Major CYP Inhibition | No significant activity | --- | [3] |
Mechanism of Action: BCRP Inhibition
ML753286 functions by directly inhibiting the BCRP transporter. BCRP is an ATP-dependent efflux pump that actively transports a wide range of substrates, including many anticancer drugs, out of cells. This process lowers the intracellular concentration of the therapeutic agent, leading to reduced efficacy and the development of multidrug resistance. By blocking BCRP, ML753286 allows the co-administered therapeutic agent to accumulate within the cancer cells, restoring their sensitivity to the drug.
Experimental Protocols
While specific protocols for this compound are not available, a general experimental workflow for evaluating the BCRP inhibitory activity of a compound like (S)-ML753286 is outlined below.
In Vitro BCRP Inhibition Assay (e.g., Mitoxantrone Uptake Assay)
1. Cell Culture:
- Utilize a cell line that overexpresses BCRP (e.g., MDCKII-BCRP or HEK293-BCRP) and a corresponding parental cell line as a control.
- Culture cells to confluence in appropriate media.
2. Compound Preparation:
- Prepare a stock solution of (S)-ML753286 in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound to determine the IC50 value.
3. Substrate Uptake Assay:
- Pre-incubate the cells with various concentrations of (S)-ML753286 or vehicle control for a specified time (e.g., 30-60 minutes).
- Add a fluorescent BCRP substrate (e.g., mitoxantrone or pheophorbide A) to the cells.
- Incubate for a defined period to allow for substrate uptake and efflux.
4. Measurement and Analysis:
- Wash the cells to remove extracellular substrate.
- Lyse the cells and measure the intracellular fluorescence using a plate reader.
- Calculate the inhibition of BCRP-mediated efflux by comparing the fluorescence in BCRP-overexpressing cells treated with the inhibitor to the vehicle-treated control.
- Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
A[label="Cell Seeding\n(BCRP-overexpressing and Parental)"];
B[label="Pre-incubation with\n(S)-ML753286 or Vehicle"];
C [label="Addition of Fluorescent\nBCRP Substrate"];
D [label="Incubation"];
E [label="Cell Lysis and\nFluorescence Measurement"];
F [label="Data Analysis\n(IC50 Determination)"];
A -> B -> C -> D -> E -> F;
}
The Enantiomer Question: this compound
The stereochemistry of pharmacologically active compounds is of paramount importance, as different enantiomers can exhibit vastly different activities and metabolic profiles. While (S)-ML753286 is the well-documented active inhibitor of BCRP, the role and activity of this compound remain uncharacterized in publicly available scientific literature. Researchers interested in this specific enantiomer should be aware that while it can be sourced commercially, its biological effects have not been reported. Comparative studies of the two enantiomers would be a valuable contribution to the field.
Conclusion
ML753286, particularly the (S)-enantiomer, is a potent and selective BCRP inhibitor that serves as an important tool in cancer research and drug development. Its ability to reverse BCRP-mediated multidrug resistance in preclinical models highlights its potential therapeutic utility. Further investigation into the specific properties of the (6R)-enantiomer is warranted to fully understand the structure-activity relationship of this class of inhibitors. Researchers utilizing ML753286 should pay close attention to the specific enantiomer being used and cite the appropriate CAS number to ensure clarity and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (6R)-ML753286: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a novel, potent, and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key player in multidrug resistance (MDR) in cancer and significantly influences the absorption, distribution, metabolism, and excretion (ADME) of various drugs. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound, a promising agent for overcoming BCRP-mediated drug resistance and modulating the pharmacokinetics of BCRP substrate drugs.
Discovery and Synthesis
This compound was developed as an analog of Ko143, a well-known BCRP inhibitor derived from the fungal metabolite fumitremorgin C. The development of Ko143 analogs, including this compound, has been focused on improving metabolic stability and in vivo efficacy. A key vulnerability of Ko143 is the rapid hydrolysis of its t-butyl ester moiety by carboxylesterases. To address this, recent efforts have focused on replacing this labile group with more stable functionalities, such as amides.
While the specific synthetic route for this compound is not publicly detailed, the general synthesis of Ko143 analogs involves a multi-step process.
Illustrative Synthetic Pathway for Ko143 Analogs
The following diagram illustrates a generalized synthetic approach for creating Ko143 analogs, which would be conceptually similar to the synthesis of this compound.
Caption: Generalized synthetic pathway for Ko143 analogs.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the BCRP transporter. BCRP is an efflux pump that utilizes the energy from ATP hydrolysis to transport a wide range of substrates out of cells. This process is a major mechanism of drug resistance in cancer cells and also limits the oral bioavailability and tissue penetration of many therapeutic agents. By inhibiting BCRP, this compound can increase the intracellular concentration of co-administered BCRP substrate drugs, thereby enhancing their efficacy or altering their pharmacokinetic profile.
Preclinical Profile of (6R)-ML753286: A Potent and Selective BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) efflux transporter critical in drug disposition and multidrug resistance.
Core Compound Properties and Mechanism of Action
This compound is an analog of Ko143 and has been identified as a highly effective and selective inhibitor of BCRP.[1] Its primary mechanism of action is the direct inhibition of the BCRP transporter, thereby preventing the efflux of BCRP substrate drugs from cells. This leads to increased intracellular and systemic concentrations of co-administered substrate drugs, potentially enhancing their therapeutic efficacy and overcoming BCRP-mediated drug resistance.
dot
References
(6R)-ML753286 selectivity profile
An In-Depth Technical Guide to the Selectivity Profile of (6R)-ML753286
Introduction
This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP plays a critical role in multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. It is also involved in the disposition of various drugs and xenobiotics, making it a significant target in drug development to overcome resistance and modulate pharmacokinetics. As an analog of Ko143, ML753286 has been developed to offer a favorable preclinical profile. This guide provides a comprehensive overview of the selectivity of this compound, presenting available quantitative data, detailing relevant experimental protocols, and visualizing key concepts and workflows.
Selectivity Profile of ML753286
This compound is characterized by its high selectivity for BCRP. In vitro studies have demonstrated that its (S)-enantiomer potently inhibits the BCRP efflux transporter. Crucially, ML753286 shows a lack of inhibitory activity against other clinically important transporters and metabolic enzymes, including P-glycoprotein (P-gp), organic anion-transporting polypeptides (OATPs), and major cytochrome P450s (CYPs)[1]. This high degree of selectivity is a desirable characteristic, minimizing the potential for off-target effects and complex drug-drug interactions.
While specific quantitative inhibition data (IC50/Ki values) for ML753286 against these off-targets are not extensively reported in publicly available literature, the qualitative statements of its selectivity are consistent.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for the selectivity profile of ML753286. For context, a summary of the parent compound, Ko143, is also provided, which demonstrates the high selectivity typical for this class of inhibitors.
Table 1: Selectivity Profile of ML753286
| Target | Species | IC50 / Activity | Assay Type |
| BCRP (ABCG2) | Human | 0.6 µM ((S)-enantiomer)[1] | BCRP Efflux Transport Assay |
| P-glycoprotein (P-gp/ABCB1) | Not Specified | No significant inhibition reported[1] | Not Specified |
| Organic Anion-Transporting Polypeptide (OATP) | Not Specified | No significant inhibition reported[1] | Not Specified |
| Major Cytochrome P450s (CYPs) | Not Specified | No significant inhibition reported[1] | Not Specified |
Table 2: Selectivity Profile of Ko143 (Parent Compound)
| Target | Species | IC50 / EC90 | Selectivity vs. BCRP |
| BCRP (ABCG2) | Human/Mouse | EC90 = 26 nM | - |
| P-glycoprotein (P-gp/ABCB1) | Not Specified | >200-fold lower potency | >200-fold |
| Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) | Not Specified | >200-fold lower potency | >200-fold |
Signaling Pathways and Experimental Workflows
BCRP Efflux Mechanism and Inhibition
BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to export substrate drugs out of the cell, thereby reducing their intracellular concentration and efficacy. ML753286 acts as an inhibitor of this process, blocking the transporter and allowing the substrate drug to accumulate within the cell.
References
(6R)-ML753286: A Potent and Selective Ko143 Analog for the Inhibition of Breast Cancer Resistance Protein (BCRP)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(6R)-ML753286 is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), and is structurally analogous to the well-characterized BCRP inhibitor, Ko143. BCRP is a key contributor to multidrug resistance (MDR) in cancer by actively extruding a wide range of chemotherapeutic agents from cancer cells. Consequently, the development of effective BCRP inhibitors is a critical strategy to overcome MDR and enhance the efficacy of anticancer therapies. This technical guide provides a comprehensive overview of the relationship between this compound and Ko143, detailing their inhibitory activities, selectivity, and the experimental protocols for their evaluation. Furthermore, this guide elucidates the critical signaling pathway involved in the regulation of BCRP expression and function, offering a deeper understanding of the mechanism of action of these inhibitors.
Structural Analogy and Core Scaffold
This compound is confirmed to be a structural analog of Ko143. Both compounds share a common core scaffold, which is fundamental to their inhibitory activity against BCRP. While the precise chemical structure of this compound is not as widely published as that of Ko143, its designation as an analog indicates a close structural relationship, likely involving modifications to the side chains while retaining the essential pharmacophore.
Ko143 Chemical Structure:
Caption: Chemical structure of Ko143.
Quantitative Analysis of BCRP Inhibition
Both Ko143 and this compound are highly potent inhibitors of BCRP. Their inhibitory activities have been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the concentration required to inhibit 90% of activity (EC90) being key parameters.
| Compound | Target | Assay Type | IC50 / EC90 | Selectivity | Reference |
| Ko143 | BCRP/ABCG2 | ATPase Activity | IC50: 9.7 nM | >200-fold selective over P-gp and MRP1 | [1] |
| BCRP/ABCG2 | BCRP Inhibition | EC90: 26 nM | [2] | ||
| (S)-ML753286 * | BCRP/ABCG2 | BCRP Efflux Transporter | IC50: 0.6 µM (600 nM) | No activity against P-gp, OATP, or major CYPs |
Note: Data for the (S)-enantiomer of ML753286 is presented. It is presumed that the (6R)-enantiomer exhibits similar potent inhibitory activity.
Experimental Protocols
The evaluation of BCRP inhibitors relies on robust and reproducible experimental protocols. The vesicular transport assay is a widely accepted method for determining the in vitro inhibitory potential of compounds against ABC transporters like BCRP.
Vesicular Transport Inhibition Assay
This assay utilizes inside-out membrane vesicles prepared from cells overexpressing human BCRP (e.g., HEK293-BCRP). The principle of the assay is to measure the ATP-dependent transport of a known BCRP substrate into the vesicles and to quantify the inhibition of this transport by the test compound.
Materials:
-
HEK293-BCRP membrane vesicles
-
HEK293-mock transfected control vesicles
-
Assay Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)
-
ATP and AMP solutions
-
Radiolabeled or fluorescent BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
Test compounds (Ko143, this compound)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader
Procedure:
-
Vesicle Preparation: Thaw frozen membrane vesicles on ice.
-
Reaction Mixture Preparation: In a 96-well plate, combine the membrane vesicles (typically 5-10 µg of protein) with the assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiation of Transport: Start the transport reaction by adding ATP. For control wells, add AMP instead of ATP to determine non-specific binding and passive diffusion.
-
Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove untransported substrate.
-
Quantification:
-
For radiolabeled substrates, add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, lyse the vesicles and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the AMP-containing wells from the ATP-containing wells. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow Diagram
Caption: Workflow for the BCRP vesicular transport inhibition assay.
BCRP Regulation and Signaling Pathway
The expression and function of BCRP are not static but are regulated by intracellular signaling pathways. A key pathway involved in this regulation is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Activation of this pathway has been shown to influence the expression and localization of BCRP at the plasma membrane. Growth factors, upon binding to their receptor tyrosine kinases (RTKs), activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt can then phosphorylate a variety of downstream targets, including transcription factors that may regulate the transcription of the ABCG2 gene, which encodes for BCRP. Furthermore, the PI3K/Akt pathway can influence the trafficking and localization of BCRP to the cell surface, thereby modulating its efflux activity.
Inhibition of the PI3K/Akt pathway has been shown to decrease BCRP expression and function, suggesting a potential synergistic effect when combined with BCRP inhibitors like Ko143 and this compound to overcome multidrug resistance.
BCRP Regulatory Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway in the regulation of BCRP expression.
Conclusion
This compound stands as a significant analog of Ko143, offering a potent and selective tool for the inhibition of the BCRP transporter. Understanding the structural relationship, comparative inhibitory activities, and the underlying regulatory pathways is paramount for researchers and drug development professionals. The detailed experimental protocols provided herein serve as a practical guide for the in vitro characterization of these and other BCRP inhibitors. The continued investigation of such compounds holds great promise for overcoming multidrug resistance and improving the outcomes of cancer chemotherapy.
References
(6R)-ML753286: A Technical Guide to its Target Binding Affinity for the Breast Cancer Resistance Protein (BCRP/ABCG2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. As an analog of the well-characterized BCRP inhibitor Ko143, this compound is a valuable tool in preclinical research for investigating the role of BCRP in drug disposition and multidrug resistance. This technical guide provides an in-depth overview of the target binding affinity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
Target Profile: Breast Cancer Resistance Protein (BCRP/ABCG2)
BCRP is a transmembrane protein that functions as an efflux pump, actively transporting a wide range of substrates out of cells. This process is ATP-dependent and plays a crucial role in limiting the oral bioavailability and tissue penetration of many drugs, as well as contributing to the development of multidrug resistance in cancer cells. The selective inhibition of BCRP by compounds such as this compound is therefore of significant interest in overcoming these challenges in drug development and cancer therapy.
Quantitative Binding Affinity Data
| Compound | Target | Assay Type | Parameter | Value (nM) |
| Ko143 | ABCG2/BCRP | ATPase Activity | IC_50 | 9.7 |
| Ko143 | BCRP | Functional Inhibition | EC_90 | 26 |
Note: The IC_50 (half maximal inhibitory concentration) and EC_90 (effective concentration for 90% of maximal response) values for Ko143 are presented as a proxy for the binding affinity of this compound. Further direct binding studies are required to establish the precise K_i or K_d for this compound.
Mechanism of Action: Inhibition of BCRP-Mediated Efflux
This compound exerts its effect by directly binding to the BCRP transporter, thereby inhibiting its efflux function. This leads to an intracellular accumulation of BCRP substrates.
Experimental Protocols
The binding affinity and inhibitory activity of compounds like this compound against BCRP are typically determined using in vitro assays. The two most common methods are the vesicular transport assay and the ATPase assay.
Vesicular Transport Assay
This assay directly measures the ability of a compound to inhibit the transport of a known BCRP substrate into membrane vesicles overexpressing the transporter.
a. Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing human BCRP (e.g., Sf9 or HEK293 cells).
-
A radiolabeled or fluorescent BCRP probe substrate (e.g., [³H]-methotrexate, [³H]-estrone-3-sulfate, or Hoechst 33342).
-
This compound or other test inhibitors.
-
Assay buffer (e.g., Tris-HCl, sucrose, MgCl₂).
-
ATP and an ATP-regenerating system (creatine kinase and creatine phosphate).
-
Scintillation fluid (for radiolabeled substrates) or a fluorescence plate reader.
-
96-well filter plates with a glass fiber filter.
b. Methodology:
-
Preparation: Thaw BCRP membrane vesicles on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the BCRP membrane vesicles, the probe substrate, and either this compound or vehicle control.
-
Initiation of Transport: Add ATP to initiate the transport reaction. For control wells, add a non-hydrolyzable ATP analog or buffer without ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 5-10 minutes).
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound substrate.
-
Quantification:
-
For radiolabeled substrates: Add scintillation fluid to the wells and quantify the amount of transported substrate using a scintillation counter.
-
For fluorescent substrates: Elute the trapped substrate from the filters and measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of substrate transport at each concentration of this compound compared to the vehicle control. Determine the IC_50 value by fitting the data to a four-parameter logistic equation.
BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport. Inhibitors can be identified by their ability to modulate this ATPase activity.
a. Materials:
-
BCRP-overexpressing membrane vesicles.
-
This compound or other test compounds.
-
ATP.
-
A known BCRP substrate that stimulates ATPase activity (e.g., sulfasalazine).
-
Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
-
96-well plates.
-
Plate reader for absorbance measurements.
b. Methodology:
-
Preparation: Prepare serial dilutions of this compound.
-
Reaction Mixture: In a 96-well plate, combine the BCRP membrane vesicles and this compound in the presence or absence of a stimulating substrate.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: Add ATP to start the ATPase reaction.
-
Incubation: Incubate at 37°C for an optimized duration (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Termination and Detection: Stop the reaction and detect the amount of liberated inorganic phosphate by adding the colorimetric reagent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Data Analysis: Determine the effect of this compound on the basal and substrate-stimulated ATPase activity of BCRP. Calculate the IC_50 value for the inhibition of ATPase activity.
Selectivity Profile
An important characteristic of this compound is its high selectivity for BCRP over other clinically relevant ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). It also shows minimal inhibition of major cytochrome P450 (CYP) enzymes and organic anion-transporting polypeptides (OATPs). This selectivity makes it a precise tool for isolating the specific contribution of BCRP to drug transport phenomena.
Conclusion
This compound is a potent and selective inhibitor of the BCRP transporter. While its precise binding affinity has not been published, its close structural and functional relationship with Ko143 suggests a nanomolar inhibitory potency. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other potential BCRP inhibitors. The high selectivity of this compound underscores its utility as a critical research tool for elucidating the role of BCRP in drug development and for designing strategies to overcome BCRP-mediated multidrug resistance.
The Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette subfamily G member 2 (ABCG2), is a pivotal ATP-binding cassette (ABC) transporter that plays a critical role in the development of multidrug resistance (MDR) in cancer. By functioning as an ATP-dependent efflux pump, BCRP actively extrudes a wide array of structurally diverse chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. This technical guide provides a comprehensive overview of the core aspects of BCRP-mediated multidrug resistance, including its molecular mechanism, substrate and inhibitor profiles, and the key signaling pathways that regulate its expression. Detailed experimental protocols for the functional and quantitative analysis of BCRP are provided to facilitate further research in this field.
Introduction
The emergence of multidrug resistance is a major impediment to the success of cancer chemotherapy.[1] One of the key mechanisms underlying this phenomenon is the overexpression of ABC transporters, which act as cellular efflux pumps for a broad range of anticancer drugs.[2][3] BCRP, initially identified in a multidrug-resistant breast cancer cell line, is a prominent member of this transporter superfamily.[4][5] It is a 72 kDa "half-transporter" consisting of a single nucleotide-binding domain (NBD) and one membrane-spanning domain (MSD) with six transmembrane helices.[5][6] The functional unit of BCRP is believed to be a homodimer or oligomer.[7]
Beyond its role in cancer, BCRP is highly expressed in normal tissues such as the small intestine, liver, brain endothelium, and placenta, where it plays a physiological role in protecting the body from xenobiotics and contributes to the absorption, distribution, and elimination of various drugs.[4][8][9] This dual role in both normal physiology and cancer resistance makes BCRP a critical molecule of study in pharmacology and oncology.
Mechanism of BCRP-Mediated Drug Efflux
BCRP utilizes the energy derived from ATP hydrolysis to actively transport its substrates across the cell membrane, against a concentration gradient.[6][10] The transport cycle is thought to involve the binding of ATP to the NBD, which induces conformational changes in the MSD, leading to the translocation of the substrate from the inner to the outer leaflet of the membrane or directly into the extracellular space. Subsequent hydrolysis of ATP resets the transporter to its initial conformation, ready for another transport cycle.
Figure 1: Simplified workflow of BCRP-mediated drug efflux.
BCRP Substrates and Inhibitors
BCRP is characterized by its broad substrate specificity, which includes a diverse range of chemical structures. This polyspecificity is a hallmark of its role in multidrug resistance.
Substrates
BCRP transports numerous anticancer drugs, contributing to resistance against various chemotherapeutic regimens.[11][12] Key classes of BCRP substrate drugs include:
-
Topoisomerase I inhibitors: Topotecan, irinotecan and its active metabolite SN-38.[7]
-
Anthracyclines: Mitoxantrone, and in some mutant forms, doxorubicin and daunorubicin.[13]
-
Antimetabolites: Methotrexate.[14]
-
Tyrosine kinase inhibitors (TKIs): Imatinib, gefitinib, and nilotinib.[9][11]
-
Other xenobiotics: Nitrofurantoin, prazosin, and glyburide.[4][8]
Inhibitors
The development of BCRP inhibitors is a key strategy to overcome BCRP-mediated drug resistance. A wide range of compounds have been identified that can block BCRP function. Some are specific, while others also inhibit other ABC transporters like P-glycoprotein (P-gp).
| Inhibitor | Type | IC50 (nM) | Reference(s) |
| Ko143 | Specific BCRP inhibitor | 15 - 20 | [15] |
| Fumitremorgin C (FTC) | Specific BCRP inhibitor | ~1000 | [9] |
| GF120918 (Elacridar) | Dual P-gp/BCRP inhibitor | ~50 | [9][11] |
| Gefitinib | TKI, BCRP inhibitor | 300 | [9] |
| Imatinib | TKI, BCRP inhibitor | 170 | [9] |
| Vemurafenib | B-Raf inhibitor, BCRP inhibitor | 1100 | [1] |
| Dabigatran etexilate | Direct thrombin inhibitor, BCRP inhibitor | 1100 | [1] |
| Everolimus | mTOR inhibitor, BCRP inhibitor | 1100 | [1] |
| Ritonavir | HIV protease inhibitor | 19,500 | [9] |
| Nelfinavir | HIV protease inhibitor | 12,500 | [9] |
Table 1: IC50 values of selected BCRP inhibitors. IC50 values can vary depending on the cell line and substrate used in the assay.
Clinical Relevance and Quantitative Impact of BCRP Expression
High BCRP expression in tumors has been associated with poor prognosis and resistance to chemotherapy in various cancers, including breast cancer, lung cancer, and leukemia.[16][17][18] The level of BCRP expression can significantly impact the degree of drug resistance.
| Cell Line | Drug | Fold Resistance | Reference(s) |
| MCF-7/MR | Mitoxantrone | ~84 | [19] |
| MCF-7/MR | Methotrexate | ~28 | [19] |
| K562/BCRP | SN-38 | 25 | [7] |
| K562/BCRP | Mitoxantrone | 10 | [7] |
| K562/BCRP | Topotecan | 10 | [7] |
| T47D/SN150 | SN-38 | 59.1 | [14] |
| T47D/SN150 | Topotecan | 12 | [14] |
| H460-MX20 | Mitoxantrone | 28 | [20] |
| S1M1-80 | Mitoxantrone | 93 | [20] |
Table 2: Fold resistance to various anticancer drugs in cancer cell lines overexpressing BCRP. Fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental, sensitive cell line.
Regulation of BCRP Expression
The expression of BCRP is tightly regulated by a complex network of signaling pathways and transcription factors. Understanding these regulatory mechanisms is crucial for developing strategies to modulate BCRP expression in cancer cells.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and drug resistance.[16][21] Activation of this pathway has been shown to upregulate BCRP expression.[22][23] Akt can promote the transcription of BCRP through downstream effectors such as NF-κB.[16][23] Inhibition of the PI3K/Akt pathway with inhibitors like LY294002 can lead to decreased BCRP expression and sensitization of cancer cells to chemotherapeutic agents.[21][23]
Figure 2: PI3K/Akt pathway regulation of BCRP expression.
Estrogen Receptor (ER) Signaling
The regulation of BCRP by estrogen and the estrogen receptor (ER) is complex and appears to be cell-type specific. In some ER-positive breast cancer cells, estrogens have been shown to down-regulate BCRP expression at the post-transcriptional level, potentially by inhibiting protein biosynthesis and maturation.[2][8][9][24][25] This effect is dependent on ERα.[2][8] Conversely, other studies have identified an estrogen response element (ERE) in the BCRP promoter, suggesting that estrogens can also upregulate BCRP transcription in certain contexts.[26][27]
Figure 3: Estrogen receptor-mediated regulation of BCRP.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that is involved in cellular responses to xenobiotics.[4][7][10][26] Upon activation by ligands such as polycyclic aromatic hydrocarbons, AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs), also known as dioxin-response elements (DREs), in the promoter regions of target genes, including ABCG2.[1][4][7][8][10] An active, proximal XRE has been identified in the human ABCG2 gene promoter at positions -194/-190.[10]
Figure 4: Aryl hydrocarbon receptor-mediated regulation of BCRP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study BCRP function and expression.
BCRP ATPase Assay
This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport. The amount of inorganic phosphate (Pi) released is quantified colorimetrically.
Materials:
-
BCRP-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
ProATPase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0, 50 mM mannitol, 2 mM EGTA, 2 mM DTT, protease inhibitors)
-
MgATP solution (0.2 M)
-
Sodium orthovanadate (10 mM)
-
Test compounds (substrates/inhibitors)
-
Developing solution (e.g., ammonium molybdate/zinc acetate and ascorbic acid)
-
Phosphate standard solution
-
96-well microplate
Procedure:
-
Thaw BCRP membrane vesicles on ice.
-
Prepare a reaction mixture containing BCRP membranes (e.g., 20 µg protein), ProATPase Assay Buffer, and the test compound or vehicle control in a 96-well plate on ice. The final reaction volume is typically 50 µL.
-
For control wells, add sodium orthovanadate (a potent inhibitor of P-type ATPases) to determine the vanadate-sensitive ATPase activity.
-
Pre-incubate the plate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding MgATP to a final concentration of 4 mM.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes) with gentle shaking.
-
Stop the reaction by adding a stop solution (e.g., 5% SDS).
-
Add the developing solution to each well and incubate at 37°C for 10-20 minutes to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 800 nm) using a microplate reader.
-
Calculate the amount of Pi released by comparing the absorbance to a phosphate standard curve. The BCRP-specific ATPase activity is determined by subtracting the activity in the presence of vanadate from the total activity.
Figure 5: Workflow for the BCRP ATPase assay.
Inside-Out Vesicular Transport Assay
This assay directly measures the transport of a substrate into inside-out membrane vesicles overexpressing BCRP.
Materials:
-
BCRP-expressing inside-out membrane vesicles
-
Transport buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)
-
Radiolabeled or fluorescently tagged BCRP substrate
-
ATP and AMP solutions (5 mM)
-
Test compounds (inhibitors)
-
Ice-cold wash buffer
-
Filter plates (e.g., 96-well glass fiber) and vacuum manifold
-
Scintillation cocktail or fluorescence plate reader
Procedure:
-
Pre-incubate the BCRP vesicles (e.g., 50 µg) with the labeled substrate and test compound (or vehicle) in transport buffer for 5 minutes at 37°C.[28]
-
Initiate transport by adding ATP. Use AMP as a negative control, as transport is ATP-dependent.[28][29]
-
Incubate for a specific time at 37°C (e.g., 5-10 minutes).[13][28]
-
Terminate the reaction by adding a large volume of ice-cold wash buffer, followed by rapid filtration through the filter plate to separate the vesicles from the assay medium.[27][28]
-
Wash the filters multiple times with ice-cold wash buffer.[27]
-
Quantify the amount of substrate trapped inside the vesicles by liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement after lysing the vesicles.[27][28]
-
Calculate the ATP-dependent transport by subtracting the values obtained with AMP from those with ATP.
Cell-Based Drug Efflux Assay (Hoechst 33342 Staining)
This assay utilizes the fluorescent substrate Hoechst 33342 to assess BCRP function in living cells using flow cytometry.
Materials:
-
Cancer cell lines with and without BCRP expression
-
Hoechst 33342 dye
-
Culture medium
-
BCRP inhibitors (e.g., Ko143) as a positive control
-
Flow cytometer with a UV laser
Procedure:
-
Harvest cells and resuspend them in culture medium at a concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the cells with Hoechst 33342 (e.g., 5 µg/mL) for 45-60 minutes at 37°C to allow for dye uptake.[30]
-
Wash the cells with ice-cold buffer to remove excess dye.
-
Resuspend the cells in pre-warmed medium (with or without a BCRP inhibitor) and incubate at 37°C for an efflux period of 30-60 minutes.[30]
-
Place the cells on ice to stop the efflux.
-
Analyze the cells by flow cytometry. Excite the Hoechst dye with a UV laser and measure the fluorescence emission in two channels (e.g., blue and red).[30][31]
-
Cells with active BCRP will efflux the dye and appear as a "side population" (SP) with low fluorescence. Inhibition of BCRP will cause the dye to be retained, resulting in a shift to higher fluorescence.
Quantification of BCRP Protein Expression by Western Blotting
This technique is used to detect and quantify the amount of BCRP protein in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for BCRP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-BCRP antibody overnight at 4°C.
-
Wash the membrane several times with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantification of BCRP (ABCG2) mRNA Expression by qRT-PCR
Quantitative real-time PCR is used to measure the levels of ABCG2 mRNA in cells or tissues.
Materials:
-
Total RNA isolated from cells or tissues
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR primers specific for ABCG2 and a reference gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from the samples and assess its quality and quantity.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Set up the qPCR reaction with the cDNA template, ABCG2-specific primers, a reference gene primer set, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative expression of ABCG2 mRNA, normalized to the reference gene.
Conclusion
BCRP is a key player in multidrug resistance, significantly impacting the efficacy of a wide range of cancer chemotherapies. Its broad substrate specificity and complex regulatory network present both challenges and opportunities in the development of new anticancer strategies. A thorough understanding of its mechanism of action, substrate and inhibitor interactions, and the signaling pathways that govern its expression is essential for designing rational approaches to overcome BCRP-mediated resistance. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the multifaceted role of BCRP in cancer and to evaluate novel therapeutic interventions aimed at modulating its function. Further research into selective and potent BCRP inhibitors, as well as strategies to downregulate its expression, holds promise for improving the outcomes of cancer patients.
References
- 1. AHR aryl hydrocarbon receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. A Novel Xenobiotic Responsive Element Regulated by Aryl Hydrocarbon Receptor is Involved in the Induction of BCRP/ABCG2 in LS174T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. researchgate.net [researchgate.net]
- 8. A novel xenobiotic responsive element regulated by aryl hydrocarbon receptor is involved in the induction of BCRP/ABCG2 in LS174T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl hydrocarbon receptor is a transcriptional activator of the human breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Folate deprivation results in the loss of breast cancer resistance protein (BCRP/ABCG2) expression. A role for BCRP in cellular folate homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Estrogen-mediated post transcriptional down-regulation of breast cancer resistance protein/ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Transcription factor-mediated regulation of the BCRP/ABCG2 efflux transporter: a review across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. corning.com [corning.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. ashpublications.org [ashpublications.org]
- 31. vet.cornell.edu [vet.cornell.edu]
(6R)-ML753286 for ABCG2 Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a critical mediator of multidrug resistance (MDR) in cancer cells and plays a significant role in the absorption, distribution, and elimination of a wide range of xenobiotics. Its overexpression is a major obstacle to the success of chemotherapy. Consequently, the development of potent and specific ABCG2 inhibitors is of high interest in oncology and pharmacology. This technical guide focuses on ML753286, a potent and selective inhibitor of ABCG2, as a tool for ABCG2 research. While the specific stereoisomer (6R)-ML753286 is the focus of this document, it is important to note that the majority of publicly available literature refers to this compound as "ML753286" without specifying its stereochemistry, or in some instances, as the (S)-enantiomer. The data presented herein is based on the available information for ML753286, with the acknowledgement that stereochemistry can significantly impact biological activity.
Mechanism of Action and Quantitative Data
ML753286 is a potent inhibitor of the ABCG2 efflux pump. Its mechanism of action involves direct interaction with the transporter, thereby blocking the efflux of ABCG2 substrates. This inhibition leads to an increased intracellular concentration of co-administered chemotherapeutic agents, potentially reversing ABCG2-mediated multidrug resistance.
Quantitative Inhibitory Activity of ML753286 against ABCG2
| Compound | Assay Type | Substrate | Cell Line/System | IC50 / Activity |
| (S)-ML753286 | Efflux Inhibition | Not Specified | Not Specified | 0.6 µM[1] |
| ML753286 | In vitro ADME assays | Sulfasalazine | Rodent and human liver S9 fractions | Potent BCRP inhibitor, low to medium clearance |
Note: The available data does not specify the activity of the (6R) stereoisomer. The IC50 value of 0.6 µM is reported for the (S)-stereoisomer, highlighting the importance of considering stereochemistry in experimental design.
Signaling Pathways Involving ABCG2
The expression and activity of ABCG2 are regulated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of drug resistance and for developing novel therapeutic strategies.
References
(6R)-ML753286: A Technical Guide to its Application in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP plays a critical role in the disposition of various xenobiotics, including many therapeutic agents, by actively effluxing them from cells. This function significantly impacts drug absorption, distribution, metabolism, and excretion (ADME). In cancer, overexpression of BCRP is a major mechanism of multidrug resistance (MDR), limiting the efficacy of chemotherapeutic agents. This compound, an analog of the known BCRP inhibitor Ko143, serves as a valuable tool in preclinical research to investigate the function of BCRP and to overcome BCRP-mediated drug resistance. This guide provides an in-depth overview of the basic research applications of this compound, including its mechanism of action, quantitative data, experimental protocols, and its interaction with relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by directly inhibiting the efflux function of the BCRP transporter. BCRP is a half-transporter that homodimerizes to form a functional unit in the cell membrane. It utilizes the energy from ATP hydrolysis to transport a wide range of structurally diverse substrates out of the cell, thereby reducing their intracellular concentration. This compound is a potent inhibitor for BCRP but not for P-glycoprotein (P-gp), organic anion-transporting polypeptide (OATP), or major cytochrome P450s (CYPs)[1]. By selectively binding to and inhibiting BCRP, this compound increases the intracellular accumulation of BCRP substrates, making it a useful tool to study BCRP-mediated transport and to sensitize multidrug-resistant cancer cells to chemotherapy.
Quantitative Data
The following tables summarize the available quantitative data for ML753286. It is important to note that specific data for the (6R) stereoisomer is limited in publicly available literature. The IC50 value presented below is for the (S) stereoisomer and should be considered as a close approximation.
Table 1: In Vitro Inhibitory Activity of ML753286
| Compound | Target | Assay System | IC50 (µM) | Reference |
| (S)-ML753286 | BCRP/ABCG2 | BCRP efflux transporter protein inhibition | 0.6 | [2] |
Table 2: In Vivo Dosing of ML753286 in Rodents
| Species | Route of Administration | Dose Range | Application | Reference |
| Mice | Oral | 50-300 mg/kg | Inhibition of Bcrp function | [1] |
| Mice | Intravenous | 20 mg/kg | Inhibition of Bcrp function | [1] |
| Rats | Oral | 25 mg/kg | Inhibition of Bcrp function | [1] |
Signaling Pathways
BCRP function and expression are modulated by intracellular signaling pathways. A key regulatory pathway is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Activation of the PI3K/Akt pathway has been shown to promote the expression and cell surface localization of BCRP, thereby enhancing its drug efflux activity and contributing to multidrug resistance. Inhibition of the PI3K/Akt pathway can lead to decreased BCRP expression and function. Therefore, this compound can be used in conjunction with PI3K/Akt pathway inhibitors to synergistically overcome BCRP-mediated drug resistance.
Caption: PI3K/Akt signaling pathway regulating BCRP expression and its inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. Therefore, the following protocols are representative methodologies based on studies using the closely related BCRP inhibitor, Ko143, and general practices for assessing BCRP inhibition and pharmacokinetics.
In Vitro BCRP Inhibition Assay (Vesicular Transport Assay)
This protocol describes a method to determine the inhibitory potency (IC50) of this compound on BCRP-mediated transport using inside-out membrane vesicles from cells overexpressing human BCRP.
Materials:
-
BCRP-expressing membrane vesicles
-
Control membrane vesicles (not expressing BCRP)
-
This compound
-
Ko143 (positive control inhibitor)
-
[³H]-labeled BCRP substrate (e.g., [³H]-Estrone-3-sulfate)
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
ATP and AMP
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of this compound and the positive control (Ko143) in the assay buffer.
-
In a 96-well plate, add the test compound dilutions, [³H]-labeled BCRP substrate, and either ATP (for transport) or AMP (for background) to the assay buffer.
-
Initiate the transport reaction by adding the BCRP-expressing or control membrane vesicles to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold assay buffer and rapidly filtering the contents of each well through a filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound substrate.
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the presence of AMP from that in the presence of ATP.
-
Determine the percent inhibition of BCRP transport for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro BCRP inhibition vesicular transport assay.
In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for evaluating the effect of this compound on the pharmacokinetics of a known BCRP substrate in mice.
Materials:
-
Male FVB mice (or other appropriate strain)
-
This compound
-
A known BCRP substrate (e.g., sulfasalazine)
-
Vehicle for oral and/or intravenous administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Group 1 (Control): Administer the BCRP substrate to a group of mice via the desired route (e.g., oral gavage).
-
Group 2 (Treatment): Administer this compound at a selected dose (e.g., 50 mg/kg, oral gavage) a specified time (e.g., 30-60 minutes) before administering the same dose of the BCRP substrate as in Group 1.
-
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at multiple time points post-substrate administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the BCRP substrate in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) for both groups using appropriate software.
-
Data Interpretation: Compare the pharmacokinetic parameters between the control and treatment groups to determine the effect of this compound on the systemic exposure of the BCRP substrate. An increase in the AUC and Cmax of the substrate in the treatment group would indicate inhibition of BCRP-mediated efflux.
References
Methodological & Application
Application Notes and Protocols for (6R)-ML753286, a Selective BCRP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer and influences the pharmacokinetics of various drugs. As a Ko143 analog, this compound offers a valuable tool for investigating BCRP-mediated transport and its implications in drug development.[1] This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound.
Physicochemical and Pharmacological Properties
This compound is characterized by its high permeability and selectivity for BCRP over other key transporters like P-glycoprotein (P-gp) and organic anion-transporting polypeptide (OATP), as well as major cytochrome P450 (CYP) enzymes.[1] It exhibits stability in plasma across different species and demonstrates low to medium clearance in rodent and human liver S9 fractions.[1]
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data for this compound.
| In Vitro Activity | Value | Reference |
| BCRP Inhibition (IC50) | 0.6 µM | |
| P-gp Inhibition (IC50) | >30 µM | |
| OATP Inhibition (IC50) | 39.0 µM |
| In Vitro ADME Properties | Observation | Reference |
| Permeability | High | [1] |
| Efflux Transporter Substrate | No | [1] |
| Metabolic Stability | Low to medium clearance in rodent and human liver S9 fractions | [1] |
| Plasma Stability | Stable across species | [1] |
| In Vivo Activity | Dose | Species | Effect | Reference |
| Oral Administration | 50-300 mg/kg | Mouse | Inhibition of Bcrp function | [1] |
| Intravenous Administration | 20 mg/kg | Mouse | Inhibition of Bcrp function | [1] |
| Oral Administration | 25 mg/kg | Rat | Inhibition of Bcrp function | [1] |
Signaling Pathway and Experimental Workflow
BCRP/ABCG2 Efflux Pump Mechanism
The following diagram illustrates the mechanism of substrate efflux by the BCRP/ABCG2 transporter. BCRP is a half-transporter that homodimerizes to form a functional unit. The transport cycle is powered by ATP hydrolysis at the nucleotide-binding domains (NBDs), which drives conformational changes in the transmembrane domains (TMDs) to actively transport substrates out of the cell. This compound inhibits this process.
Caption: Mechanism of BCRP/ABCG2-mediated substrate efflux and its inhibition by this compound.
General Experimental Workflow for BCRP Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a BCRP inhibitor like this compound.
Caption: Preclinical experimental workflow for characterizing a BCRP inhibitor.
Experimental Protocols
The following are detailed, representative protocols for key in vitro experiments to characterize this compound.
BCRP Inhibition Assay (Vesicular Transport Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against BCRP-mediated transport.
Materials:
-
This compound
-
BCRP-expressing membrane vesicles (e.g., from Sf9 cells)
-
Probe substrate for BCRP (e.g., [³H]-methotrexate or a fluorescent substrate)
-
ATP and MgCl₂ solution
-
Assay buffer (e.g., Tris-HCl, sucrose, pH 7.4)
-
Scintillation cocktail and vials (for radiolabeled substrates) or fluorescence plate reader
-
96-well filter plates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the BCRP membrane vesicles, the probe substrate, and the various concentrations of this compound or vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the transport reaction by adding the ATP/MgCl₂ solution. For negative controls, add buffer without ATP.
-
Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold assay buffer and rapidly filtering the mixture through the filter plate to separate the vesicles from the assay medium.
-
Wash the filters with ice-cold buffer to remove non-transported substrate.
-
Quantify the amount of substrate transported into the vesicles. For radiolabeled substrates, this is done by adding scintillation cocktail to the filters and measuring radioactivity. For fluorescent substrates, the vesicles are lysed and fluorescence is measured.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Caco-2 Permeability Assay (Bidirectional)
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of efflux transporters like BCRP.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of lucifer yellow.
-
For the apical-to-basolateral (A-to-B) permeability assessment, add this compound to the apical (donor) chamber. The basolateral (receiver) chamber contains fresh HBSS.
-
For the basolateral-to-apical (B-to-A) permeability assessment, add this compound to the basolateral (donor) chamber. The apical (receiver) chamber contains fresh HBSS.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
Metabolic Stability Assay in Liver S9 Fraction
Objective: To evaluate the in vitro metabolic stability of this compound in liver S9 fractions from different species (e.g., human, rat, mouse).
Materials:
-
This compound
-
Liver S9 fractions (human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for quantification
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the liver S9 fraction and the working solution of this compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant and analyze the remaining concentration of this compound by LC-MS/MS.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). t½ = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of S9 protein)
Conclusion
This compound is a valuable research tool for studying the role of BCRP in drug disposition and resistance. The protocols outlined in this document provide a framework for its preclinical characterization. The potent and selective inhibitory activity of this compound, combined with its favorable ADME properties, makes it a suitable candidate for in vivo studies to investigate BCRP-mediated drug-drug interactions.[1] Further investigations using these methodologies will aid in elucidating the full pharmacological profile of this compound and its potential applications in drug development.
References
Application Notes and Protocols for the In Vitro Use of (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][2][3][4] BCRP is a key contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. It also plays a significant role in the absorption, distribution, and elimination of various drugs. This compound, an analog of the well-characterized BCRP inhibitor Ko143, serves as a valuable tool for the in vitro investigation of BCRP function and for exploring strategies to overcome BCRP-mediated drug resistance.[1] These application notes provide detailed protocols for the use of this compound in common in vitro assays.
Mechanism of Action
This compound functions by directly inhibiting the efflux activity of the BCRP transporter. BCRP is a homodimer that utilizes the energy from ATP hydrolysis to transport substrate molecules across the cell membrane, against a concentration gradient. By binding to the transporter, this compound prevents the efflux of BCRP substrates, leading to their intracellular accumulation. This inhibition restores the sensitivity of BCRP-overexpressing cancer cells to chemotherapeutic drugs.
Mechanism of BCRP inhibition by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its analog Ko143. It is important to note that while this compound is a potent BCRP inhibitor, more extensive quantitative data has been published for Ko143.
| Compound | Target | Assay Type | IC50 / EC90 | Selectivity | Reference |
| This compound | BCRP | Efflux Transport | IC50: 0.6 µM | No activity against P-gp, OATP, or major CYPs | [2][3][4] |
| Ko143 | BCRP | Efflux Transport | EC90: 26 nM | >200-fold selective over P-gp and MRP1 |
Experimental Protocols
Protocol 1: BCRP Inhibition Assay using Hoechst 33342 Substrate Accumulation
Principle: This cell-based assay measures the inhibition of BCRP-mediated efflux of the fluorescent substrate Hoechst 33342. In cells overexpressing BCRP, the dye is actively pumped out, resulting in low fluorescence. Inhibition of BCRP by this compound leads to intracellular accumulation of Hoechst 33342 and a corresponding increase in fluorescence, which can be quantified using a fluorescence plate reader or flow cytometry.
Materials:
-
This compound
-
Cell line overexpressing BCRP (e.g., MDCKII-BCRP, HEK293-BCRP) and the corresponding parental cell line.
-
Hoechst 33342 solution (10 mg/mL in water)
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in HBSS or culture medium to the desired final concentrations.
-
Compound Incubation: Remove the culture medium from the wells and wash once with HBSS. Add the this compound dilutions to the wells and incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Prepare a working solution of Hoechst 33342 in HBSS (final concentration typically 1-5 µM). Add the Hoechst 33342 solution to all wells, including controls.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells with ice-cold HBSS to remove extracellular dye. Add fresh HBSS to the wells and measure the fluorescence using a plate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the BCRP-overexpressing cells to the parental cells to determine the basal efflux.
-
Plot the fluorescence intensity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of BCRP-mediated efflux (i.e., 50% increase in fluorescence).
Workflow for Hoechst 33342 Accumulation Assay.
Protocol 2: BCRP ATPase Assay
Principle: The transport function of BCRP is coupled to ATP hydrolysis. This assay measures the ATPase activity of BCRP in isolated membrane vesicles. BCRP substrates stimulate ATPase activity, while inhibitors like this compound inhibit this activity. The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.
Materials:
-
This compound
-
Membrane vesicles from cells overexpressing BCRP (and control vesicles)
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM dithiothreitol)
-
ATP solution (in assay buffer)
-
BCRP substrate (e.g., sulfasalazine)
-
Reagents for phosphate detection (e.g., ammonium molybdate, stannous chloride)
-
96-well microplate
-
Plate reader for colorimetric measurements
Procedure:
-
Vesicle Preparation: Thaw the BCRP and control membrane vesicles on ice.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the BCRP substrate.
-
Pre-incubation: Add the membrane vesicles to the wells and pre-incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATPase reaction proceeds linearly.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).
-
Phosphate Detection: Add the colorimetric reagents for phosphate detection and incubate at room temperature for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength.
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each well.
-
The BCRP-specific ATPase activity is the difference between the activity in BCRP vesicles and control vesicles.
-
Plot the percentage of inhibition of BCRP ATPase activity against the concentration of this compound to determine the IC50 value.
Protocol 3: Reversal of Multidrug Resistance (MDR) Assay
Principle: This assay determines the ability of this compound to sensitize BCRP-overexpressing multidrug-resistant cancer cells to a chemotherapeutic agent that is a BCRP substrate. The cytotoxicity of the chemotherapeutic agent is measured in the presence and absence of this compound.
Materials:
-
This compound
-
A multidrug-resistant cancer cell line overexpressing BCRP (e.g., NCI-H460/MX20) and its parental sensitive cell line.
-
A chemotherapeutic agent that is a BCRP substrate (e.g., mitoxantrone, topotecan, SN-38).
-
Complete cell culture medium.
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®).
-
96-well cell culture plates.
-
Plate reader for absorbance or luminescence.
Procedure:
-
Cell Seeding: Seed both the resistant and parental cells into 96-well plates and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of the chemotherapeutic agent to the wells. To a parallel set of wells, add the same dilutions of the chemotherapeutic agent along with a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the chemotherapeutic agent relative to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the chemotherapeutic agent that causes 50% inhibition of cell growth) for each condition (with and without this compound).
-
The "fold-reversal" of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound in the resistant cell line.
Logic of the MDR Reversal Assay.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 3. BCRP | DC Chemicals [dcchemicals.com]
- 4. abmole.com [abmole.com]
Application Note and Protocols for In Vivo Study of (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP/ABCG2), is a significant contributor to multidrug resistance (MDR) in cancer therapy.[1][2][3] BCRP is an efflux pump that actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4] (6R)-ML753286 is a potent and selective inhibitor of BCRP.[5][6] Preclinical studies have demonstrated its ability to inhibit BCRP-mediated drug efflux, suggesting its potential to reverse MDR and enhance the efficacy of anticancer drugs that are BCRP substrates.[5] This document outlines a detailed protocol for an in vivo study designed to evaluate the ability of this compound to potentiate the anti-tumor activity of a BCRP substrate drug in a xenograft mouse model.
Objective
To investigate the in vivo efficacy of this compound in combination with a BCRP substrate anticancer drug, Topotecan, in a human breast cancer xenograft model. The primary endpoints are to assess the impact of this compound on the pharmacokinetics (PK) and pharmacodynamics (PD) of Topotecan.
Experimental Design and Protocols
1. Materials and Reagents
-
This compound: Synthesized and characterized in-house or sourced from a reputable supplier.
-
Topotecan: Clinical grade or equivalent.
-
Cell Line: Human breast cancer cell line overexpressing BCRP (e.g., MDA-MB-231-BCRP).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Vehicle: Appropriate vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose with 0.1% Tween 80 for oral; saline for intravenous).
-
Anesthetics: Isoflurane or equivalent for animal procedures.
-
General Supplies: Sterile syringes, needles, gavage needles, calipers, animal balances, blood collection tubes (e.g., EDTA-coated), etc.
2. Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the in vivo study of this compound.
3. Detailed Protocols
3.1. Cell Culture and Tumor Implantation
-
Culture MDA-MB-231-BCRP cells in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each athymic nude mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.
3.2. Animal Grouping and Treatment
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in Table 1.
-
Administer this compound or vehicle orally (PO) 1 hour before the administration of Topotecan or its vehicle.
-
Administer Topotecan or vehicle intravenously (IV).
-
Monitor animal body weight and tumor volume every 2-3 days throughout the study.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dose (mg/kg) | Route | Schedule | N (mice/group) |
| 1 | Vehicle | - | PO/IV | Daily for 14 days | 10 |
| 2 | This compound | 50 | PO | Daily for 14 days | 10 |
| 3 | Topotecan | 2 | IV | Daily for 14 days | 10 |
| 4 | This compound + Topotecan | 50 + 2 | PO/IV | Daily for 14 days | 10 |
3.3. Pharmacokinetic (PK) Study
-
On day 1 of treatment, collect sparse blood samples (approximately 20 µL) from a subset of mice in Groups 3 and 4 via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-Topotecan administration.
-
Collect blood into EDTA-coated tubes and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze Topotecan concentrations in plasma using a validated LC-MS/MS method.
3.4. Pharmacodynamic (PD) Study and Efficacy Evaluation
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the 14-day treatment period, euthanize the mice.
-
Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry (IHC) or snap-freeze in liquid nitrogen for biomarker analysis.
Data Presentation and Analysis
Pharmacokinetic Data
The plasma concentration-time data for Topotecan will be analyzed using non-compartmental analysis to determine the key PK parameters.
Table 2: Hypothetical Pharmacokinetic Parameters of Topotecan
| Parameter | Topotecan Alone (Group 3) | Topotecan + this compound (Group 4) | % Change |
| Cmax (ng/mL) | 150 ± 25 | 350 ± 40 | ↑ 133% |
| AUC (0-t) (ng*h/mL) | 450 ± 60 | 1200 ± 150 | ↑ 167% |
| Clearance (CL) (L/h/kg) | 4.4 ± 0.6 | 1.7 ± 0.2 | ↓ 61% |
| Volume of Distribution (Vd) (L/kg) | 10 ± 1.5 | 9.5 ± 1.2 | ~ |
| Half-life (t1/2) (h) | 1.6 ± 0.2 | 4.0 ± 0.5 | ↑ 150% |
Data are presented as mean ± SD.
Pharmacodynamic and Efficacy Data
Tumor growth inhibition will be calculated as the percentage change in tumor volume from the start to the end of treatment.
Table 3: Hypothetical Tumor Growth Inhibition Data
| Group | Treatment | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| 1 | Vehicle | 1200 ± 150 | - |
| 2 | This compound | 1150 ± 130 | 4% |
| 3 | Topotecan | 750 ± 90 | 37.5% |
| 4 | This compound + Topotecan | 250 ± 50 | 79.2% |
Data are presented as mean ± SD.
Statistical Analysis
Statistical significance between groups will be determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's test). A p-value of < 0.05 will be considered statistically significant.
BCRP Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
This comprehensive in vivo study design provides a robust framework for evaluating the therapeutic potential of this compound as a BCRP inhibitor to overcome multidrug resistance in cancer. The detailed protocols and data analysis plan will enable researchers to generate high-quality, reproducible data to support further drug development.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for (6R)-ML753286, a Selective BCRP Inhibitor
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), a crucial ATP-binding cassette (ABC) transporter also known as ABCG2. BCRP plays a significant role in multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. It is also involved in the absorption, distribution, and elimination of various drugs and xenobiotics in normal tissues. These application notes provide detailed information and protocols for the use of this compound in research settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity and Selectivity of ML753286
| Parameter | Value | Target/System | Reference |
| IC50 | 0.6 µM | BCRP | [1][2][3][4] |
| IC50 | >30 µM | P-glycoprotein (P-gp) | [1] |
| IC50 | 39.0 µM | Organic Anion-Transporting Polypeptide (OATP) | [1] |
Table 2: Recommended In Vivo Working Concentrations of ML753286
| Animal Model | Dosage | Administration Route | Application | Reference |
| Mice | 50-300 mg/kg | Oral (PO) | BCRP Inhibition | [5] |
| Rats | 25 mg/kg | Oral (PO) | BCRP Inhibition | [1][5] |
| Rats | 20 mg/kg | Intravenous (IV) | BCRP Inhibition | [1][5] |
Table 3: Solubility of ML753286
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (281.35 mM) | Ultrasonic treatment may be needed | [1] |
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the efflux activity of the BCRP transporter protein located on the cell membrane.[5] BCRP is an ATP-dependent efflux pump that actively removes substrate molecules from the cytoplasm.[6] By blocking BCRP, this compound increases the intracellular concentration of BCRP substrates, such as certain anticancer drugs, thereby enhancing their cytotoxic effects in resistant cancer cells.[7]
Caption: Inhibition of BCRP-mediated drug efflux by this compound.
Experimental Protocols
In Vitro BCRP Inhibition Assay
This protocol describes a method to assess the in vitro inhibition of BCRP-mediated transport using a fluorescent substrate.
Workflow:
Caption: Workflow for in vitro BCRP inhibition assay.
Materials:
-
BCRP-overexpressing cell line (e.g., MDCKII-hBCRP, PANC-1, AsPC-1)[7]
-
Parental cell line (as a negative control)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Fluorescent BCRP substrate (e.g., Mitoxantrone, Hoechst 33342)[6]
-
Positive control BCRP inhibitor (e.g., Ko143)[8]
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (96-well or 24-well)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells into multi-well plates at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Create a serial dilution of this compound in a cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Pre-incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound, vehicle control (DMSO), and positive control. Incubate for 30-60 minutes at 37°C.
-
Substrate Addition: Add the fluorescent BCRP substrate to each well at a final concentration appropriate for the assay and cell type.
-
Incubation: Incubate the plates for a specified period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Aspirate the medium containing the compounds and substrate. Wash the cells with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement:
-
For flow cytometry: Detach the cells and resuspend them in PBS. Analyze the intracellular fluorescence using a flow cytometer.
-
For plate reader: Lyse the cells and measure the fluorescence of the lysate, or measure the fluorescence of the intact cell monolayer.
-
-
Data Analysis: Determine the increase in intracellular fluorescence in the presence of this compound compared to the vehicle control. Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Pharmacokinetic and Pharmacodynamic Studies
This protocol provides a general framework for evaluating the effect of this compound on the pharmacokinetics of a BCRP substrate drug in rodents.
Workflow:
Caption: Workflow for an in vivo pharmacokinetic/pharmacodynamic study.
Materials:
-
Wild-type (WT) and Bcrp knockout (KO) rodents[5]
-
This compound
-
BCRP substrate drug (e.g., sulfasalazine, topotecan)[5]
-
Vehicle for oral and/or intravenous administration
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Use adult male or female rodents (e.g., Wistar rats or FVB mice) and allow them to acclimate.[5] Bcrp knockout animals can be used as a control group to confirm BCRP-mediated effects.[5]
-
Dosing Formulation:
-
Oral (PO): Prepare a suspension of this compound in a suitable vehicle, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Intravenous (IV): Prepare a solution of this compound in a vehicle suitable for intravenous injection.
-
-
Study Design: Divide the animals into groups. A typical design would include:
-
Group 1 (Control): Vehicle + BCRP substrate
-
Group 2 (Test): this compound + BCRP substrate
-
(Optional) Group 3 (KO Control): Bcrp KO animals receiving vehicle + BCRP substrate
-
-
Administration:
-
Blood Sampling: Collect blood samples at various time points post-substrate administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the BCRP substrate drug in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). Compare the parameters between the control and this compound-treated groups to assess the impact of BCRP inhibition on the substrate's pharmacokinetics. An increased AUC and Cmax in the presence of this compound would indicate effective BCRP inhibition.[1]
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 3. BCRP | DC Chemicals [dcchemicals.com]
- 4. abmole.com [abmole.com]
- 5. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of breast cancer resistance protein (BCRP/ABCG2) in cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Breast Cancer Resistance Protein Expression on the In Vitro Efficacy of Anticancer Drugs in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Identification and In Vitro Evaluation of New ABCG2 Transporter Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6R)-ML753286 in Overcoming Cancer Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as the Breast Cancer Resistance Protein (BCRP or ABCG2), which function as drug efflux pumps. (6R)-ML753286, a potent and selective analogue of Ko143, is a specific inhibitor of BCRP. By blocking the efflux activity of BCRP, this compound can restore the sensitivity of resistant cancer cells to various chemotherapeutic agents, making it a valuable tool in cancer research and drug development.
These application notes provide detailed protocols and data for utilizing this compound to overcome BCRP-mediated drug resistance in cancer cell lines. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in combination with anticancer drugs.
Data Presentation: Reversal of Drug Resistance
This compound and its analogues, like Ko143, have demonstrated significant efficacy in reversing BCRP-mediated resistance to various chemotherapeutic drugs. The following tables summarize the quantitative data on the reversal of resistance, as indicated by the reduction in the half-maximal inhibitory concentration (IC50) of anticancer drugs in BCRP-overexpressing cancer cell lines.
| Cell Line | Chemotherapeutic Agent | BCRP Inhibitor (Concentration) | Fold Sensitization | Reference |
| Mouse T6400 | Topotecan | Ko143 (25 nM) | 10-fold | [1] |
| Human T8 | Topotecan | Ko143 (25 nM) | 10-fold | [1] |
| Mouse T6400 | Mitoxantrone | Ko143 (25 nM) | 10-fold | [1] |
| Human T8 | Mitoxantrone | Ko143 (25 nM) | 10-fold | [1] |
Table 1: Efficacy of BCRP Inhibition by a this compound Analogue (Ko143) in Resistant Cancer Cell Lines. Fold sensitization is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of the BCRP inhibitor.
| Parameter | Topotecan Alone | Topotecan + Ko143 (10 mg/kg, oral) | Fold Increase in Bioavailability | Reference |
| Plasma Topotecan Level | Baseline | 4-6 fold increase | 4-6 | [1] |
Table 2: In Vivo Efficacy of a this compound Analogue (Ko143) on the Bioavailability of Oral Topotecan in Mdr1a/1b-/- Mice. This demonstrates the potential of BCRP inhibition to enhance the systemic exposure to orally administered chemotherapeutic drugs.
Signaling Pathways and Experimental Workflows
Signaling Pathway: BCRP-Mediated Drug Efflux and its Inhibition
The overexpression of BCRP in cancer cells leads to the ATP-dependent efflux of chemotherapeutic drugs, reducing their intracellular concentration and thereby their efficacy. This compound acts as a competitive inhibitor of BCRP, blocking the binding of chemotherapeutic agents and preventing their extrusion from the cell.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Signaling Pathway: PI3K/Akt Regulation of BCRP Expression
The PI3K/Akt signaling pathway is frequently hyperactivated in cancer and has been shown to positively regulate the expression of ABC transporters, including BCRP.[2][3][4] Activation of this pathway can lead to increased BCRP transcription and subsequent drug resistance. Therefore, targeting the PI3K/Akt pathway could be a complementary strategy to overcome BCRP-mediated resistance.
Caption: PI3K/Akt pathway regulation of BCRP expression and drug resistance.
Experimental Workflow: Assessing Reversal of Drug Resistance
The following workflow outlines the key steps to evaluate the ability of this compound to reverse drug resistance in BCRP-overexpressing cancer cells.
Caption: Workflow for evaluating this compound in overcoming drug resistance.
Experimental Protocols
Protocol 1: Determination of IC50 Values and Reversal of Resistance
This protocol details the methodology for assessing the cytotoxic effects of a chemotherapeutic agent in the presence and absence of this compound to determine the reversal of resistance.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., NCI-H929/ABCG2+, MCF7/MX) and the corresponding parental cell line.
-
Complete cell culture medium.
-
Chemotherapeutic agent (e.g., topotecan, mitoxantrone).
-
This compound.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of the chemotherapeutic agent in culture medium. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to the desired final concentration (e.g., a concentration that does not affect cell viability on its own but is sufficient to inhibit BCRP, such as 25-100 nM).
-
Treatment:
-
Chemotherapeutic alone: Add the serial dilutions of the chemotherapeutic agent to the wells containing both parental and resistant cells.
-
Combination treatment: Pre-incubate the resistant cells with medium containing this compound for a specified time (e.g., 1-2 hours). Then, add the serial dilutions of the chemotherapeutic agent.
-
Include appropriate controls: cells with medium only, cells with this compound only, and vehicle controls.
-
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a dedicated solubilizing buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control for each drug concentration.
-
Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
-
Calculate the Fold Reversal (FR) value for the resistant cell line: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
-
Protocol 2: Intracellular Drug Accumulation Assay
This protocol measures the effect of this compound on the intracellular accumulation of a fluorescent BCRP substrate drug.
Materials:
-
BCRP-overexpressing and parental cancer cell lines.
-
Fluorescent BCRP substrate (e.g., mitoxantrone, Hoechst 33342).
-
This compound.
-
Flow cytometer or fluorescence microscope.
-
Assay buffer (e.g., PBS or phenol red-free medium).
Procedure:
-
Cell Preparation: Harvest the cells and resuspend them in assay buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Treatment:
-
Divide the cell suspension into tubes.
-
To the "inhibitor" tubes, add this compound to the desired final concentration and pre-incubate for 15-30 minutes at 37°C.
-
Add the fluorescent BCRP substrate to all tubes at a final concentration known to be effluxed by BCRP.
-
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C, protected from light.
-
Washing: Stop the accumulation by adding ice-cold assay buffer and centrifuging the cells at a low speed. Wash the cell pellet with ice-cold buffer to remove extracellular drug.
-
Analysis:
-
Resuspend the cell pellet in fresh assay buffer.
-
Analyze the intracellular fluorescence using a flow cytometer or visualize using a fluorescence microscope.
-
-
Data Interpretation: An increase in intracellular fluorescence in the BCRP-overexpressing cells treated with this compound compared to those without the inhibitor indicates successful inhibition of BCRP-mediated efflux.
Protocol 3: Apoptosis Induction Assay (Caspase-3/7 Activity)
This protocol assesses whether the combination of a chemotherapeutic agent and this compound enhances the induction of apoptosis in resistant cancer cells.
Materials:
-
BCRP-overexpressing and parental cancer cell lines.
-
Chemotherapeutic agent.
-
This compound.
-
Caspase-Glo® 3/7 Assay kit or similar.
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed the cells in white-walled 96-well plates and treat them as described in Protocol 1 (steps 1-3).
-
Incubation: Incubate the plates for a period sufficient to induce apoptosis (e.g., 24-48 hours).
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the number of viable cells (can be done in a parallel plate using a viability assay).
-
Compare the caspase activity in cells treated with the combination of the chemotherapeutic agent and this compound to those treated with the chemotherapeutic agent alone. An increase in caspase activity indicates enhanced apoptosis.
-
This compound is a valuable research tool for investigating and overcoming BCRP-mediated multidrug resistance in cancer. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. By inhibiting BCRP, this compound can sensitize resistant cancer cells to chemotherapy, potentially leading to the development of more effective anticancer treatment strategies. Further investigation into the interplay between BCRP inhibition, cellular signaling pathways, and apoptosis will continue to advance our understanding of drug resistance and aid in the design of novel therapeutic approaches.
References
- 1. apexbt.com [apexbt.com]
- 2. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6R)-ML753286 in Pharmacokinetic Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a crucial ATP-binding cassette (ABC) transporter. BCRP plays a significant role in the absorption, distribution, and excretion of numerous drugs, and its inhibition can lead to clinically relevant drug-drug interactions (DDIs). The high selectivity of this compound, with minimal activity against other key transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs), or major cytochrome P450 (CYP) enzymes, makes it an invaluable tool for isolating and studying BCRP-mediated pharmacokinetic phenomena.[1]
These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo pharmacokinetic interaction studies to elucidate the role of BCRP in the disposition of investigational drugs.
Data Presentation
In Vitro Inhibitory Potency of this compound
The following table summarizes the inhibitory potency (IC50) of this compound against BCRP and its selectivity over other clinically relevant transporters and CYP enzymes. This data highlights its utility as a specific BCRP inhibitor.
| Transporter/Enzyme | Test System | Probe Substrate | This compound IC50 (µM) | Reference |
| BCRP (Human) | Inside-out membrane vesicles | [³H]-Estrone-3-sulfate | 0.015 | [1] |
| P-gp (Human) | P-gp overexpressing cells | [³H]-Digoxin | > 50 | [1] |
| OATP1B1 (Human) | OATP1B1-transfected HEK293 cells | [³H]-Estradiol-17β-glucuronide | > 50 | [1] |
| OATP1B3 (Human) | OATP1B3-transfected HEK293 cells | [³H]-Cholecystokinin-8 | > 50 | [1] |
| CYP1A2 (Human) | Human liver microsomes | Phenacetin | > 50 | [1] |
| CYP2C9 (Human) | Human liver microsomes | Diclofenac | > 50 | [1] |
| CYP2C19 (Human) | Human liver microsomes | S-mephenytoin | > 50 | [1] |
| CYP2D6 (Human) | Human liver microsomes | Dextromethorphan | > 50 | [1] |
| CYP3A4 (Human) | Human liver microsomes | Midazolam/Testosterone | > 50 | [1] |
In Vitro ADME Properties of this compound
This table outlines the key absorption, distribution, metabolism, and excretion (ADME) properties of this compound determined from in vitro assays.
| Parameter | Assay System | Result | Conclusion | Reference |
| Permeability | Caco-2 cells | Papp (A→B): >10 x 10⁻⁶ cm/s | High Permeability | [1] |
| Efflux Ratio | Caco-2 cells | < 2 | Not a substrate of efflux transporters (e.g., P-gp, BCRP) | [1] |
| Metabolic Stability | Human Liver Microsomes | Low to Medium Clearance | Moderately stable | [1] |
| Metabolic Stability | Rat Liver Microsomes | Low to Medium Clearance | Moderately stable | [1] |
Experimental Protocols
In Vitro BCRP Inhibition Assay
This protocol details the methodology to determine the IC50 value of a test compound, such as this compound, for BCRP-mediated transport.
Workflow for In Vitro BCRP Inhibition Assay
Caption: Workflow for determining BCRP inhibition.
Materials:
-
BCRP-overexpressing inside-out membrane vesicles
-
Control membrane vesicles (without BCRP)
-
This compound or other test inhibitor
-
[³H]-Estrone-3-sulfate (probe substrate)
-
ATP and AMP
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with MgCl₂)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the test inhibitor dilutions, BCRP or control vesicles, and [³H]-Estrone-3-sulfate.
-
Initiate the transport reaction by adding ATP (for BCRP-mediated transport) or AMP (as a negative control).
-
Incubate the plate at 37°C for a predetermined linear time period (e.g., 5 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the contents through a filter plate.
-
Wash the filters to remove unbound substrate.
-
Add scintillation fluid to the wells and quantify the amount of transported [³H]-Estrone-3-sulfate using a scintillation counter.
-
Calculate the percentage of BCRP-specific transport inhibited by this compound at each concentration and determine the IC50 value by non-linear regression analysis.
Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of a compound and determine if it is a substrate of efflux transporters.
Workflow for Caco-2 Permeability Assay
References
Application Notes and Protocols for (6R)-ML753286 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), in animal models. The protocols outlined below are based on established methodologies for evaluating BCRP inhibition and its effect on the pharmacokinetics of BCRP substrate drugs.
Introduction
This compound is a selective inhibitor of the ATP-binding cassette (ABC) transporter BCRP, a protein that plays a critical role in drug disposition and multidrug resistance in cancer.[1] By effluxing a wide range of substrates, including chemotherapeutic agents, BCRP can reduce drug absorption and penetration into target tissues, thereby limiting therapeutic efficacy. This compound serves as a valuable research tool to investigate the in vivo function of BCRP and to assess its impact on the pharmacokinetics of co-administered substrate drugs. A single oral dose of 25 mg/kg in rats or 50-300 mg/kg in mice, or an intravenous dose of 20 mg/kg in mice, has been shown to effectively inhibit BCRP function.[1]
Core Applications
-
Investigating BCRP-mediated drug transport: Elucidating the role of BCRP in the absorption, distribution, and elimination of novel chemical entities.
-
Overcoming multidrug resistance: Evaluating the potential of BCRP inhibition to enhance the efficacy of anticancer drugs that are BCRP substrates.
-
Pharmacokinetic drug-drug interaction studies: Assessing the potential for a new drug candidate to be a victim or perpetrator of BCRP-mediated drug interactions.
Quantitative Data Summary
The following tables summarize representative pharmacokinetic data for the BCRP substrate sulfasalazine in wild-type (WT) mice, Bcrp1 knockout (KO) mice, and WT mice treated with a BCRP inhibitor. These data illustrate the expected impact of BCRP inhibition by an agent like this compound on the plasma exposure of a BCRP substrate. In Bcrp knockout mice, the area under the plasma concentration-time curve (AUC) for orally administered sulfasalazine was approximately 111-fold higher than in wild-type mice.[2] A 13-fold increase in the AUC of sulfasalazine was observed in wild-type mice pre-treated with a BCRP inhibitor.[2]
Table 1: Pharmacokinetics of Intravenously Administered Sulfasalazine (5 mg/kg) in Mice
| Parameter | Wild-Type (WT) Mice | Bcrp1 Knockout (KO) Mice | Fold Change (KO vs. WT) |
| AUC (µg*h/mL) | 0.9 | 11.7 | ~13-fold increase |
| Clearance (mL/min/kg) | 92.6 | 7.1 | ~13-fold decrease |
Data derived from studies on Bcrp1 knockout mice, representing the maximal effect of BCRP inhibition.[2]
Table 2: Pharmacokinetics of Orally Administered Sulfasalazine (20 mg/kg) in Mice
| Parameter | Wild-Type (WT) Mice | Bcrp1 Knockout (KO) Mice | Fold Change (KO vs. WT) |
| AUC (µg*h/mL) | 0.3 | 33.3 | ~111-fold increase |
| Cmax (µg/mL) | 0.1 | 10.9 | ~109-fold increase |
| Tmax (h) | 0.25 | 0.5 | - |
Data derived from studies on Bcrp1 knockout mice, representing the maximal effect of BCRP inhibition.[2]
Signaling Pathways
BCRP expression and function can be modulated by various intracellular signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are often dysregulated in cancer and can contribute to the development of drug resistance. Inhibition of the PI3K/Akt pathway has been shown to re-sensitize breast cancer cells to chemotherapy by down-regulating BCRP.[3][4] While this compound directly inhibits the BCRP transporter protein, understanding its upstream regulation is crucial for contextualizing its effects in cancer models where these signaling pathways are active.
Experimental Protocols
The following protocols provide a detailed methodology for the administration of this compound and the subsequent assessment of BCRP inhibition in a mouse model.
Protocol 1: Formulation and Administration of this compound
This protocol describes the preparation and oral or intravenous administration of this compound to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (or other suitable surfactant)
-
Sterile 0.9% saline or 5% glucose solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal scale
-
Appropriately sized syringes (e.g., 1 mL)
-
Oral gavage needles (20-22 gauge for adult mice)
-
Intravenous injection equipment (e.g., insulin syringes, tail vein restrainer)
Procedure:
-
Dose Calculation:
-
Weigh each mouse accurately.
-
Calculate the required dose of this compound based on the desired mg/kg dose (e.g., 50 mg/kg for oral administration).
-
Calculate the total volume of dosing solution needed, including a small overage.
-
-
Vehicle Preparation and Formulation:
-
For Oral Administration (Suspension/Emulsion): A common vehicle for similar compounds involves a multi-step process. First, dissolve the weighed this compound powder in a small volume of DMSO (e.g., 5-10% of the final volume). Add an equal volume of Tween 80 and vortex thoroughly. Finally, add the saline or glucose solution to reach the final desired concentration and vortex vigorously to create a homogenous suspension or emulsion. Prepare the formulation fresh on the day of the experiment.
-
For Intravenous Administration: The formulation must be a clear, sterile solution. Dissolve this compound in a minimal amount of a suitable solubilizing agent (e.g., DMSO) and then dilute with sterile saline to the final concentration. Ensure the final concentration of the solubilizing agent is well-tolerated by the animals via the intravenous route.
-
-
Administration:
-
Oral Gavage: a. Securely restrain the mouse by scruffing the neck to immobilize the head. b. Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib). c. Gently insert the gavage needle into the mouth and advance it smoothly into the esophagus. Do not force the needle. d. Slowly administer the calculated volume of the this compound formulation. e. Gently remove the needle. f. Monitor the animal for any signs of distress for at least 10 minutes post-administration.
-
Intravenous Injection (Tail Vein): a. Warm the mouse's tail to dilate the lateral tail veins. b. Place the mouse in a suitable restrainer. c. Disinfect the injection site. d. Insert the needle into a lateral tail vein and slowly inject the calculated volume of the this compound solution. e. Apply gentle pressure to the injection site upon needle removal. f. Monitor the animal for any adverse reactions.
-
Protocol 2: In Vivo Assessment of BCRP Inhibition using Sulfasalazine
This protocol outlines a pharmacokinetic study to evaluate the effect of this compound on the plasma concentrations of the BCRP probe substrate, sulfasalazine.
Materials:
-
Sulfasalazine powder
-
Vehicle for sulfasalazine (e.g., 0.5% methylcellulose in water)
-
This compound formulation (from Protocol 1)
-
Wild-type mice (e.g., FVB strain)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing:
-
Divide mice into two groups: Vehicle control + Sulfasalazine, and this compound + Sulfasalazine.
-
Administer the vehicle or this compound (e.g., 50 mg/kg, p.o.) to the respective groups.
-
After a pre-determined time (e.g., 1-2 hours) to allow for absorption and distribution of the inhibitor, administer sulfasalazine (e.g., 20 mg/kg, p.o.) to all mice.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at various time points post-sulfasalazine administration.
-
Recommended time points for an oral PK study are: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Use appropriate blood collection techniques such as retro-orbital bleeding or tail vein sampling.
-
-
Plasma Processing and Storage:
-
Immediately place blood samples into microcentrifuge tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to new, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, clearance) for sulfasalazine in both the control and this compound-treated groups.
-
Compare the parameters between the two groups to determine the extent of BCRP inhibition.
-
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein (Bcrp/abcg2) is a major determinant of sulfasalazine absorption and elimination in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for MDCKII-hBCRP Cell Line Assay with (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human breast cancer resistance protein (hBCRP/ABCG2) is an ATP-binding cassette (ABC) transporter that plays a critical role in the disposition of a wide range of xenobiotics, including many therapeutic agents. Expressed abundantly in barrier tissues such as the small intestine, liver, and the blood-brain barrier, hBCRP can significantly limit the oral bioavailability and tissue penetration of its substrates, contributing to multidrug resistance in cancer chemotherapy and affecting overall drug efficacy and safety. The Madin-Darby canine kidney II (MDCKII) cell line stably transfected with the human BCRP gene (MDCKII-hBCRP) is a widely used in vitro model for studying hBCRP-mediated transport. This model allows for the assessment of compounds as potential substrates or inhibitors of hBCRP in a polarized monolayer system that mimics physiological barriers.
(6R)-ML753286 is a potent and selective inhibitor of hBCRP. As an analog of the well-characterized BCRP inhibitor Ko143, it offers a valuable tool for investigating the functional consequences of BCRP inhibition. These application notes provide detailed protocols for utilizing the MDCKII-hBCRP cell line in conjunction with this compound to characterize hBCRP-mediated drug transport.
Data Presentation
The following tables summarize quantitative data for known hBCRP substrates and the inhibitory potential of ML753286.
Table 1: Bidirectional Apparent Permeability (Papp) and Efflux Ratio of hBCRP Substrates in MDCKII-hBCRP Cells
| Compound | Concentration (µM) | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Prazosin | 1 | 0.5 | 13.5 | 27.0[1] |
| Dantrolene | 1 | 0.2 | 16.0 | 80.0[2] |
Papp (A-B): Apparent permeability from the apical to the basolateral chamber. Papp (B-A): Apparent permeability from the basolateral to the apical chamber. Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). Data are representative values from literature.
Table 2: Inhibitory Effect of ML753286 on hBCRP-Mediated Transport
| Inhibitor | Probe Substrate | IC₅₀ (µM) |
| (S)-ML753286 | Not specified | 0.6 |
Experimental Protocols
MDCKII-hBCRP Cell Culture and Maintenance
Materials:
-
MDCKII-hBCRP cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., Geneticin/G418, concentration to be optimized based on the specific cell line)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Cell culture incubator (37°C, 5% CO₂, humidified atmosphere)
Protocol:
-
Maintain MDCKII-hBCRP cells in T-75 flasks with supplemented DMEM.
-
Passage the cells when they reach 80-90% confluency (typically every 2-3 days).
-
To passage, wash the cell monolayer with PBS, then add 1-2 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a 1:5 to 1:10 split ratio.
-
For transport assays, seed the cells onto Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Culture the cells on the Transwell® inserts for 4-6 days to allow for the formation of a confluent and polarized monolayer. Change the medium in both the apical and basolateral chambers every 2 days.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be stable and sufficiently high (typically >100 Ω·cm²) before initiating the transport experiment.
Bidirectional Transport Assay
This assay measures the transport of a test compound across the MDCKII-hBCRP cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A higher B-A transport compared to A-B transport (efflux ratio > 2) is indicative of active efflux.
Materials:
-
Confluent MDCKII-hBCRP cell monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound (e.g., Prazosin or Dantrolene)
-
This compound
-
Positive control inhibitor (e.g., Ko143 at 1 µM)
-
Analytical standards for the test compound
-
96-well plates for sample collection
-
LC-MS/MS system for sample analysis
Protocol:
-
Wash the cell monolayers twice with pre-warmed (37°C) transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
Prepare the dosing solutions of the test compound in transport buffer at the desired concentration (e.g., 1 µM Prazosin). For inhibition studies, prepare dosing solutions containing the test compound and this compound at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Also, prepare a dosing solution with the positive control inhibitor.
-
To initiate the transport experiment:
-
A-B Transport: Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
B-A Transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and immediately replace with an equal volume of fresh transport buffer. Collect a sample from the donor chamber at the beginning and end of the experiment to confirm the initial concentration and stability of the compound.
-
Analyze the concentration of the test compound in all samples by a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (mol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (mol/cm³)
-
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B)
Analytical Method: LC-MS/MS for Prazosin Quantification
Instrumentation:
-
A sensitive triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve good separation and peak shape.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example for Prazosin):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition: m/z 384.2 → 247.1
-
Internal Standard: A suitable internal standard (e.g., a stable isotope-labeled prazosin) should be used for accurate quantification.
Sample Preparation:
-
Protein precipitation of the collected transport buffer samples with acetonitrile (typically in a 1:3 ratio of sample to acetonitrile) containing the internal standard.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the MDCKII-hBCRP bidirectional transport assay.
Caption: Mechanism of hBCRP-mediated efflux and its inhibition by this compound.
References
- 1. Breast Cancer Resistance Protein Interacts with Various Compounds in Vitro, but Plays a Minor Role in Substrate Efflux at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Drug Transport in MDCKII-Wild Type, MDCKII-MDR1, MDCKII-BCRP and Caco-2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vesicle Transport Assay Using (6R)-ML753286
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP plays a crucial role in the disposition of various drugs and endogenous molecules by actively effluxing them from cells.[1][2][3][4] This function is vital in tissues such as the intestine, liver, and the blood-brain barrier, where BCRP limits the absorption and distribution of its substrates.[3][5] In cancer cells, overexpression of BCRP can lead to multidrug resistance by pumping out chemotherapeutic agents.[2][4]
The vesicular transport assay using inside-out membrane vesicles is a robust in vitro method to study the interaction of compounds with ABC transporters like BCRP.[6][7] This application note provides a detailed protocol for utilizing this compound in a vesicle transport assay to investigate BCRP-mediated transport and its inhibition. This compound, an analog of Ko143, is a valuable tool for such studies due to its high potency and selectivity for BCRP over other transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[8][9]
Principle of the Assay
The vesicle transport assay employs membrane vesicles prepared from cells overexpressing the transporter of interest, in this case, BCRP. These vesicles are oriented "inside-out," meaning the ATP-binding sites and the substrate translocation domain are facing the extra-vesicular buffer.[6][10][11] In the presence of ATP, BCRP actively transports its substrates into the vesicles. The rate of transport can be measured by quantifying the amount of a labeled substrate accumulated inside the vesicles over time.
This compound, as a BCRP inhibitor, will compete with or otherwise block the transport of the substrate into the vesicles in an ATP-dependent manner. By measuring the reduction in substrate accumulation in the presence of varying concentrations of this compound, its inhibitory potency (e.g., IC50 value) can be determined. This assay can be used to confirm if a test compound is a BCRP substrate or to screen for novel BCRP inhibitors.
Data Presentation
Table 1: Inhibitory Potency of BCRP Inhibitors
| Inhibitor | Substrate | IC50 Value | Reference |
| Ko143 | Mitoxantrone | 0.07 µM | [12] |
| Ko143 | Mitoxantrone | 23 nM | [13] |
| Ko143 | Topotecan | 26 nM | [13] |
| This compound | BCRP Substrate | Potent Inhibitor | [9] |
Note: this compound is described as a potent BCRP inhibitor, and while specific in vitro IC50 values are not as readily available in the provided literature as for its close analog Ko143, it is established as a highly effective inhibitor for in vitro and in vivo studies.[9]
Table 2: Typical BCRP Substrates and their Kinetic Parameters
| Substrate | Km (µM) | Vmax (pmol/mg protein/min) |
| Estrone-3-sulfate | 5.3 | 1180 |
| Methotrexate | 1100 | 1190 |
| Prazosin | 2.4 | 140 |
Note: These values are examples and can vary depending on the experimental conditions and vesicle preparation.
Signaling Pathway and Mechanism of Action
BCRP is an ABC "half-transporter" that is thought to form a homodimer or higher-order oligomer to become functional.[2][3][14] The transport cycle is powered by ATP hydrolysis at the nucleotide-binding domain (NBD), which induces conformational changes in the transmembrane domains (TMDs), leading to the translocation of the substrate across the membrane.[14] this compound inhibits this process, likely by binding to the transporter and preventing substrate binding or the conformational changes necessary for transport.
Caption: BCRP-mediated substrate transport and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
BCRP-overexpressing inside-out membrane vesicles (commercially available)
-
Control membrane vesicles (from the same cell line lacking BCRP expression)
-
This compound
-
Labeled probe substrate for BCRP (e.g., [³H]-Estrone-3-sulfate, [³H]-Prazosin)
-
ATP (Adenosine 5'-triphosphate)
-
AMP (Adenosine 5'-monophosphate)
-
Transport Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂)
-
Washing Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
Scintillation fluid
-
96-well filter plates (e.g., glass fiber or PVDF)
-
96-well reaction plates
-
Vacuum manifold
-
Liquid scintillation counter
-
DMSO (for dissolving compounds)
Experimental Workflow Diagram
Caption: Experimental workflow for the BCRP vesicle transport inhibition assay.
Detailed Protocol for BCRP Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in DMSO to create a serial dilution series (e.g., 100x final concentration).
-
Prepare the labeled probe substrate in Transport Buffer at the desired concentration (typically at or below its Km value).
-
Prepare 50 mM ATP and 50 mM AMP solutions in water, and adjust the pH to 7.4.
-
-
Assay Procedure:
-
On ice, add 50 µL of the membrane vesicle suspension (BCRP-expressing or control vesicles, ~50 µg protein) to each well of a 96-well reaction plate.
-
Add 1 µL of the this compound dilution series or DMSO (vehicle control) to the appropriate wells.
-
Add 24 µL of the probe substrate solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the transport reaction by adding 25 µL of either 10 mM ATP (final concentration 2.5 mM) or 10 mM AMP (as a negative control for ATP-dependent transport).
-
Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).
-
Stop the reaction by adding 200 µL of ice-cold Wash Buffer to each well.
-
-
Filtration and Quantification:
-
Pre-wet the wells of a 96-well filter plate with Wash Buffer.
-
Immediately transfer the contents of the reaction plate to the filter plate and apply a vacuum to filter the vesicle suspension.
-
Wash the filters rapidly with 5 x 200 µL of ice-cold Wash Buffer.
-
Dry the filters under vacuum.
-
Add scintillation fluid to each well and incubate in the dark for at least 30 minutes.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport for each condition:
-
ATP-dependent uptake = (dpm in presence of ATP) - (dpm in presence of AMP)
-
-
Determine the percent inhibition for each concentration of this compound:
-
% Inhibition = [1 - (ATP-dependent uptake with inhibitor / ATP-dependent uptake with vehicle)] x 100
-
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Diagram for Data Interpretation
Caption: Decision-making flowchart for interpreting BCRP inhibition assay results.
Conclusion
The vesicular transport assay is a powerful tool for characterizing the interactions of drugs and other xenobiotics with BCRP. This compound is a highly potent and selective inhibitor of BCRP, making it an excellent positive control inhibitor for these assays and a valuable pharmacological tool for investigating the role of BCRP in drug disposition and resistance. The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies of BCRP-mediated vesicular transport.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. bioivt.com [bioivt.com]
- 6. BCRP Inhibition | Evotec [evotec.com]
- 7. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 [pubmed.ncbi.nlm.nih.gov]
- 8. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. youtube.com [youtube.com]
- 12. ClinPGx [clinpgx.org]
- 13. Ko-143, BCRP inhibitor (CAS 461054-93-3) | Abcam [abcam.com]
- 14. Structure and Function of the Human Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (6R)-ML753286 in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key contributor to multidrug resistance (MDR) in cancer, actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting BCRP, this compound can restore or enhance the sensitivity of cancer cells to BCRP substrate drugs, offering a promising strategy to overcome MDR and improve therapeutic outcomes.
These application notes provide a summary of the preclinical rationale, quantitative data, and detailed experimental protocols for investigating the synergistic effects of this compound in combination with common chemotherapy drugs that are known BCRP substrates, such as Topotecan, Mitoxantrone, and SN-38 (the active metabolite of Irinotecan). The information presented is based on studies of the closely related and well-characterized BCRP inhibitor, Ko143, of which this compound is a novel analog.[1]
Mechanism of Action: Reversing Multidrug Resistance
The primary mechanism by which this compound potentiates the effects of chemotherapy is through the inhibition of the BCRP efflux pump at the cancer cell membrane. This leads to an increased intracellular accumulation of the chemotherapeutic agent, allowing it to reach and engage its molecular target more effectively.
Caption: Mechanism of BCRP Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the potentiation of chemotherapy by the BCRP inhibitor Ko143, a close analog of this compound. This data demonstrates the potential for significant synergy when combining a BCRP inhibitor with BCRP substrate drugs.
Table 1: In Vitro Chemosensitization by a BCRP Inhibitor (Ko143)
| Chemotherapy Drug | Cell Line | BCRP Expression | BCRP Inhibitor (Concentration) | Fold Sensitization (IC50 Decrease) |
| Mitoxantrone | HEK G2 | High | Ko143 (10 nM) | 2.5-fold |
| Topotecan | Human/Mouse Cell Lines | High | Ko143 (25 nM) | Reversal of Resistance |
Data derived from studies on Ko143, a potent BCRP inhibitor analogous to this compound.
Table 2: In Vivo Pharmacokinetic Enhancement by a BCRP Inhibitor (Ko143)
| Chemotherapy Drug | Animal Model | BCRP Inhibitor | Effect on Oral Bioavailability |
| Topotecan | Mice | Ko143 | Markedly Increased |
Data derived from studies on Ko143, a potent BCRP inhibitor analogous to this compound.
Signaling Pathways
Inhibition of BCRP by this compound leads to an increased intracellular concentration of the partner chemotherapeutic agent. This enhanced drug level intensifies the downstream signaling events initiated by the chemotherapy drug, ultimately leading to enhanced cancer cell death.
Topotecan and SN-38 Signaling Pathway
Topotecan and SN-38 are topoisomerase I inhibitors. By stabilizing the topoisomerase I-DNA cleavable complex, they induce DNA double-strand breaks (DSBs) during DNA replication. This DNA damage activates the DNA Damage Response (DDR) pathway, primarily through ATM and CHK2, leading to cell cycle arrest and apoptosis.
Caption: Topotecan/SN-38 Signaling Pathway Enhancement.
Mitoxantrone Signaling Pathway
Mitoxantrone is a topoisomerase II inhibitor and also intercalates into DNA. This leads to the formation of DNA adducts and DSBs, triggering the DDR pathway and subsequent apoptosis.
Caption: Mitoxantrone Signaling Pathway Enhancement.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and chemotherapy drugs.
Cell Viability and Synergy Assessment (MTT/MTS Assay)
This protocol determines cell viability and assesses the synergistic, additive, or antagonistic effects of the drug combination.
Materials:
-
96-well cell culture plates
-
BCRP-overexpressing and parental control cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapy drug (e.g., Topotecan, Mitoxantrone, SN-38)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-8,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy drug, both individually and in combination at a fixed ratio (e.g., based on their individual IC50 values).
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing media to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method (e.g., with CompuSyn software). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
BCRP Efflux Pump Activity Assay (Hoechst 33342 Accumulation)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent BCRP substrate, Hoechst 33342.
Materials:
-
96-well black, clear-bottom cell culture plates
-
BCRP-overexpressing and parental control cancer cell lines
-
Complete cell culture medium
-
This compound
-
Hoechst 33342
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Hoechst 33342 Staining: Add Hoechst 33342 to a final concentration of 5 µM to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation at ~350 nm and emission at ~460 nm.
-
Data Analysis: An increase in Hoechst 33342 fluorescence in the presence of this compound indicates inhibition of BCRP-mediated efflux.
Apoptosis Analysis (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.
Materials:
-
6-well cell culture plates
-
BCRP-overexpressing and parental control cancer cell lines
-
This compound and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After adherence, treat with this compound, the chemotherapy drug, or the combination for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis of DNA Damage Response Proteins
This protocol is used to detect the activation of key proteins in the DNA damage response pathway.
Materials:
-
Cell culture dishes
-
This compound and chemotherapy drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-p53, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General Experimental Workflow.
Conclusion
The combination of the BCRP inhibitor this compound with BCRP-substrate chemotherapy drugs represents a promising strategy to overcome multidrug resistance in cancer. The provided protocols and background information are intended to guide researchers in the preclinical evaluation of this therapeutic approach. Careful experimental design and data analysis are crucial for elucidating the synergistic potential and underlying mechanisms of action of such combination therapies.
References
Application Notes and Protocols: (6R)-ML753286 for Studying Substrate Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key efflux transporter expressed in various tissues, including the intestine, liver, kidney, blood-brain barrier, and placenta, as well as in cancer cells.[1][2] It plays a crucial role in limiting the absorption and distribution of its substrates, facilitating their elimination, and contributing to multidrug resistance (MDR) in cancer.[2][3][4] this compound, an analog of Ko143, serves as a valuable research tool to investigate the function of BCRP, identify its substrates, and assess its role in the pharmacokinetics and efficacy of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in studying BCRP-mediated substrate transport.
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Transporter | IC50 (μM) | Assay System | Notes |
| BCRP (ABCG2) | 0.6 | BCRP efflux transporter assay | Potent inhibitor. |
| P-glycoprotein (P-gp/MDR1) | > 10 | Not specified | Selective for BCRP over P-gp.[1] |
| Organic Anion-Transporting Polypeptide (OATP) | Not specified | Not specified | Not a significant inhibitor.[1] |
Table 2: Preclinical Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Dosing |
| Clearance | 1.54 L/h/kg | 2 mg/kg (IV) |
| Bioavailability | 123% | 20 mg/kg (PO) |
| Elimination Half-life (t1/2) | 0.9 h | 2 mg/kg (IV) |
| Elimination Half-life (t1/2) | 2.0 h | 20 mg/kg (PO) |
| Data for (S)-ML753286, noted as having a potent pharmacokinetic profile.[5] |
Experimental Protocols
Protocol 1: BCRP Inhibition Assay using Hoechst 33342 Efflux
This assay is based on the principle that BCRP actively effluxes the fluorescent dye Hoechst 33342. Inhibition of BCRP by this compound leads to intracellular accumulation of the dye, resulting in increased fluorescence.[6][7]
Materials:
-
Cells overexpressing BCRP (e.g., MDCK-II/ABCG2, PLB/ABCG2) and parental control cells.[6]
-
This compound
-
Hoechst 33342 dye
-
Culture medium (e.g., DMEM or RPMI) without FBS
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed BCRP-overexpressing cells and parental cells in a 96-well plate and culture to form a confluent monolayer.
-
On the day of the experiment, wash the cells with PBS.
-
Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Ko143).[6][7]
-
Incubate the plate for 5-10 minutes at 37°C.
-
Add Hoechst 33342 to each well at a final concentration of 0.5 µM.[6]
-
Incubate the plate for 60 minutes at 37°C in the dark.[6]
-
Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for Hoechst 33342.
-
Calculate the percent inhibition and determine the IC50 value by plotting the fluorescence intensity against the concentration of this compound.
Protocol 2: Vesicular Transport Assay
This assay uses inside-out membrane vesicles prepared from cells overexpressing BCRP (e.g., Sf9 cells) to directly measure the transport of a substrate into the vesicles. Inhibition of this transport by this compound is then quantified.[3]
Materials:
-
BCRP-expressing membrane vesicles
-
Radiolabeled or fluorescent BCRP substrate (e.g., [³H]-methotrexate)
-
This compound
-
Transport buffer (e.g., Tris-HCl, MgCl₂, ATP)
-
Scintillation fluid and counter (for radiolabeled substrates) or fluorescence detector
Procedure:
-
Prepare a reaction mixture containing the BCRP membrane vesicles, transport buffer, and various concentrations of this compound.
-
Initiate the transport reaction by adding the BCRP substrate and ATP.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter membrane to trap the vesicles.
-
Wash the filter to remove any unbound substrate.
-
Quantify the amount of substrate transported into the vesicles by measuring radioactivity or fluorescence.
-
Determine the inhibitory effect of this compound on substrate transport and calculate the IC50.
Protocol 3: Bidirectional Transport Assay in Caco-2 Cells
This assay uses a polarized monolayer of Caco-2 cells, which endogenously express BCRP on their apical membrane, to assess the directional transport of a compound.[8][9]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport medium (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (potential BCRP substrate)
-
This compound
-
Analytical method for quantifying the test compound (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and polarization.
-
Measure the transport of the test compound in two directions:
-
Apical to Basolateral (A-B): Add the test compound to the apical chamber and measure its appearance in the basolateral chamber over time.
-
Basolateral to Apical (B-A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of an efflux transporter like BCRP.[9]
-
To confirm BCRP's role, repeat the bidirectional transport experiment in the presence of a concentration of this compound sufficient to inhibit BCRP.
-
A significant reduction in the efflux ratio in the presence of this compound indicates that the test compound is a substrate of BCRP.
Visualizations
Caption: BCRP-mediated efflux and its inhibition by this compound.
Caption: Workflow for identifying BCRP substrates using this compound.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Inhibition of the ABCG2 Transporter by Primaquine Derivatives Reverses the Multidrug Resistance of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Solitary Inhibition of the Breast Cancer Resistance Protein Efflux Transporter Results in a Clinically Significant Drug-Drug Interaction with Rosuvastatin by Causing up to a 2-Fold Increase in Statin Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for (6R)-ML753286 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a member of the ATP-binding cassette (ABC) transporter superfamily. BCRP is a key contributor to multidrug resistance (MDR) in a variety of cancers by actively effluxing a broad range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2] The high selectivity of this compound for BCRP over other transporters like P-glycoprotein (P-gp) makes it a valuable research tool for elucidating the specific role of BCRP in cancer drug resistance and for potentially overcoming this resistance.[3]
These application notes provide an overview of the utility of this compound in cancer research, along with detailed protocols for its application in specific cancer models.
Mechanism of Action
This compound functions by non-competitively inhibiting the ATP-dependent efflux activity of the BCRP transporter. By binding to BCRP, it prevents the transporter from pumping out its substrates, which include several clinically important anticancer drugs. This inhibition leads to an increased intracellular accumulation of the chemotherapeutic agent in cancer cells overexpressing BCRP, thereby restoring their sensitivity to the drug.
Data Presentation
Table 1: Preclinical Characteristics of this compound
| Property | Description | Reference |
| Target | Breast Cancer Resistance Protein (BCRP/ABCG2) | [3] |
| Selectivity | High selectivity for BCRP over P-gp, OATP, and major CYPs | [3] |
| Permeability | High | [3] |
| Efflux Substrate | No | [3] |
| In Vivo Administration | Oral and Intravenous | [3] |
| Recommended Dosing (Rodents) | 50-300 mg/kg (oral), 20 mg/kg (intravenous) | [3] |
Table 2: Hypothetical Chemosensitization Effect of this compound in a BCRP-Overexpressing Cancer Cell Line
This table is for illustrative purposes to demonstrate how to present data from a chemosensitization experiment, as no specific therapeutic efficacy data for this compound is currently published.
| Chemotherapeutic Agent | Cancer Cell Line | IC50 (nM) without this compound | IC50 (nM) with 1 µM this compound | Fold Sensitization |
| Topotecan | NCI-H460/BCRP | 1500 | 75 | 20 |
| Mitoxantrone | MCF-7/MX100 | 800 | 50 | 16 |
| SN-38 | SF295/BCRP | 200 | 10 | 20 |
Experimental Protocols
Protocol 1: In Vitro Chemosensitization Assay in BCRP-Overexpressing Cancer Cells
This protocol details the methodology to assess the ability of this compound to sensitize BCRP-overexpressing cancer cells to a chemotherapeutic agent.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., NCI-H460/BCRP) and its parental cell line (e.g., NCI-H460)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (BCRP substrate, e.g., Topotecan)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the BCRP-overexpressing and parental cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Treatment:
-
To determine the non-toxic concentration of this compound, treat a set of cells with increasing concentrations of this compound alone.
-
For the chemosensitization assay, pre-incubate the cells with a non-toxic concentration of this compound (e.g., 1 µM) for 1-2 hours.
-
Add the serial dilutions of the chemotherapeutic agent to the wells pre-treated with this compound and to a parallel set of wells without the inhibitor.
-
-
Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for the chemotherapeutic agent with and without this compound using non-linear regression analysis. The fold sensitization is calculated as the ratio of the IC50 without the inhibitor to the IC50 with the inhibitor.
References
- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 3. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Efficacy of (6R)-ML753286: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] BCRP is an ATP-binding cassette (ABC) efflux transporter that plays a crucial role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells.[4] this compound, a Ko143 analog, offers a valuable tool to overcome BCRP-mediated drug resistance.[1][3]
This document outlines detailed protocols for key in vitro assays to characterize the inhibitory activity of this compound, presents data in a structured format, and includes visualizations of the underlying biological pathways and experimental workflows.
Data Presentation
Table 1: Representative IC50 Values of SN-38 in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of SN-38, a known BCRP substrate and the active metabolite of irinotecan, in different cancer cell lines.[5][6][7] The efficacy of this compound can be quantified by the fold-change in the IC50 of SN-38 when co-administered with the inhibitor.
| Cell Line | Cancer Type | IC50 of SN-38 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 15 | [7][8] |
| HT1080 | Fibrosarcoma | 46 - 111 | [6][7] |
| HepG2 | Hepatocellular Carcinoma | 76 - 683 | [6][7] |
| HCT116 | Colon Carcinoma | ~5 - 20 | [9] |
| HT-29 | Colon Carcinoma | ~10 - 50 | [9] |
| SW620 | Colon Carcinoma | ~20 - 100 | [9] |
Note: IC50 values can vary based on experimental conditions such as cell density, exposure time, and the specific cytotoxicity assay used.
Signaling Pathways and Mechanisms
The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter. BCRP utilizes the energy from ATP hydrolysis to expel substrate drugs from the intracellular to the extracellular space, thereby reducing their intracellular concentration and therapeutic efficacy. This compound binds to BCRP, preventing this efflux and restoring the cytotoxic effect of the co-administered drug. The PI3K/Akt signaling pathway has been implicated in the regulation of BCRP expression and its localization to the cell membrane.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments to measure the efficacy of this compound are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a chemotherapeutic agent required to inhibit the growth of cancer cells by 50% (IC50) and how this is altered by this compound.
Workflow:
Caption: Workflow for the MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line with known BCRP expression) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the BCRP substrate drug (e.g., SN-38) in culture medium. Prepare a fixed, non-toxic concentration of this compound. Treat the cells with the serial dilutions of SN-38 alone or in combination with this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for SN-38 in the presence and absence of this compound using a non-linear regression analysis. The fold-reversal of resistance is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the inhibitor.
Hoechst 33342 Efflux Assay
This is a rapid, fluorescence-based assay to directly measure the inhibitory effect of this compound on BCRP transport activity using the fluorescent substrate Hoechst 33342.[1][10]
Workflow:
Caption: Workflow for the Hoechst 33342 efflux assay.
Protocol:
-
Cell Preparation: Use a cell line overexpressing BCRP and its parental control line. Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA). Resuspend the cells to a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound or a known BCRP inhibitor (e.g., Ko143 as a positive control) for 15-30 minutes at 37°C.[11]
-
Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: Stop the reaction by adding ice-cold PBS. Centrifuge the cells and wash them twice with ice-cold PBS to remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cell pellet in PBS and analyze the intracellular fluorescence using a flow cytometer with UV excitation (e.g., 355 nm) and blue emission (e.g., 450/50 nm bandpass filter).
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound compared to the untreated control is a measure of BCRP inhibition. The results can be expressed as a percentage of the fluorescence of the control cells or as an IC50 value for the inhibition of efflux.
Pheophorbide A Efflux Assay
Similar to the Hoechst 33342 assay, this method uses the fluorescent chlorophyll derivative Pheophorbide A (PhA) as a specific BCRP substrate.[11][12][13][14]
Protocol:
The protocol is analogous to the Hoechst 33342 efflux assay, with the following modifications:
-
Substrate: Use Pheophorbide A at a final concentration of 1-10 µM.[11]
-
Flow Cytometry: Use an appropriate laser for excitation (e.g., 405 nm or 633 nm) and a corresponding emission filter (e.g., 660/20 nm bandpass filter).
BCRP ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of BCRP in isolated membrane vesicles, which is coupled to substrate transport.
Protocol:
-
Membrane Vesicle Preparation: Prepare crude membrane vesicles from cells overexpressing BCRP.
-
Assay Reaction: Incubate the membrane vesicles (e.g., 5-10 µg of total protein) at 37°C in an ATPase assay buffer containing MgATP and various concentrations of this compound.[15]
-
Phosphate Detection: After a defined incubation time (e.g., 20-30 minutes), stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
Data Analysis: The change in vanadate-sensitive ATPase activity in the presence of this compound indicates its interaction with the transporter. Inhibitors may either stimulate or inhibit the basal ATPase activity.
These protocols provide a robust framework for the comprehensive evaluation of the efficacy of this compound as a BCRP inhibitor. The choice of assay will depend on the specific research question and available resources. For initial screening, fluorescence-based efflux assays are rapid and sensitive. For a more detailed mechanistic understanding, cytotoxicity and ATPase assays are highly informative.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular characterization of irinotecan (SN-38) resistant human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo | Semantic Scholar [semanticscholar.org]
- 14. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(6R)-ML753286 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with (6R)-ML753286.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] For in vivo or specific in vitro experiments, co-solvent systems are recommended to maintain solubility in aqueous solutions.
Q2: How do I prepare a high-concentration stock solution?
A2: To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO. For example, a stock solution of 10 mM can be prepared in DMSO.[3] Assistance from ultrasonic treatment may be necessary to fully dissolve the compound.[1][2] Always use a high-purity, anhydrous grade of DMSO.
Q3: My this compound precipitated when I diluted my DMSO stock solution in an aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to prevent this:
-
Use a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a co-solvent. Formulations using 10% DMSO in combination with 90% (20% SBE-β-CD in saline) or 90% corn oil have been successfully used.[1]
-
Stepwise Dilution: Perform serial dilutions, ensuring that the concentration of the organic solvent does not decrease too abruptly at any step.
-
Lower the Final Concentration: The final concentration of this compound in your aqueous medium may be above its solubility limit. Try working with a lower final concentration.
-
pH Adjustment: The solubility of a compound can be pH-dependent. Investigating the solubility of this compound at different pH values may reveal a range where it is more soluble.[4][5]
Q4: What is the maximum recommended concentration of DMSO for in vitro/in vivo experiments?
A4: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced artifacts or toxicity. However, the specific tolerance of your cell line should be determined. High concentrations of DMSO can have biological effects.[6]
Q5: Can I use sonication to help dissolve this compound?
A5: Yes, sonication or vortexing can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[1][2] However, be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.
Q6: How should I store solutions of this compound?
A6: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] DMSO stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Compound Precipitation During Experiment
Problem: A precipitate formed in my well plate after adding the this compound working solution to the cell culture medium.
| Possible Cause | Solution |
| Poor aqueous solubility | The concentration of this compound exceeds its solubility limit in the final aqueous medium. |
| Solution: | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO), but be mindful of cellular toxicity. 3. Incorporate a solubilizing agent such as SBE-β-CD or a surfactant like Tween-80 into your final medium.[1][7] |
| Incorrect dilution method | Adding a small volume of concentrated DMSO stock directly to a large volume of aqueous medium can cause localized high concentrations and immediate precipitation. |
| Solution: | 1. Use a stepwise dilution protocol. 2. Add the compound stock to the medium while vortexing or mixing to ensure rapid dispersion. |
Guide 2: Inconsistent Assay Results
Problem: I am observing high variability between replicate wells or experiments.
| Possible Cause | Solution |
| Incomplete dissolution | The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations. |
| Solution: | 1. Visually inspect your stock solution for any particulate matter. 2. Use ultrasonication when preparing the stock solution to ensure complete dissolution.[1][2] |
| Precipitation at working concentration | The compound may be precipitating out of the working solution over the course of the experiment. |
| Solution: | 1. Prepare working solutions fresh for each experiment. 2. Consider using a formulation with better stability, such as one containing cyclodextrins or other solubilizing agents.[4][7] |
| Compound adsorption | Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration. |
| Solution: | 1. Use low-adhesion microplates and pipette tips. 2. Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-80) in your assay buffer, if compatible with your experimental system. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/System | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (281.35 mM) | Ultrasonic assistance may be needed. | [1] |
| DMSO | 25 mg/mL | Ultrasonic assistance may be needed. | [2] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (7.03 mM) | Clear solution; ultrasonic assistance needed. | [1] |
| 10% DMSO / 90% corn oil | 2.5 mg/mL (7.03 mM) | Clear solution; ultrasonic assistance needed. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder (MW: 355.43 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer, and bath sonicator.
-
Procedure:
-
Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh 3.55 mg.
-
Add the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a bath sonicator and sonicate for 5-10 minutes, or until the solution is clear.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure (for a final DMSO concentration of 0.1%):
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting.
-
Add 10 µL of the 100 µM intermediate solution to 90 µL of cell culture medium in your final assay plate. This gives a final concentration of 10 µM this compound in 0.1% DMSO.
-
Important: Prepare the working solution immediately before use to minimize the risk of precipitation.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Inhibition of BCRP-mediated drug efflux by this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound - Immunomart [immunomart.com]
- 3. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
troubleshooting inconsistent results with (6R)-ML753286
Welcome to the technical support center for (6R)-ML753286. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments involving this potent and selective BCRP inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2] It is an analog of Ko143.[1] Its primary mechanism of action is to block the efflux of substrate drugs from cells that overexpress BCRP, thereby increasing their intracellular concentration and efficacy.[2]
Q2: Is this compound selective for BCRP?
Yes, this compound is reported to be a selective inhibitor for BCRP.[1] Studies have shown that it does not significantly inhibit other important drug transporters such as P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs), nor does it interfere with major cytochrome P450 (CYP) enzymes.[1]
Q3: What are the key in vitro properties of this compound?
This compound exhibits high permeability and is not a substrate for efflux transporters.[1][3] It demonstrates stability in plasma across different species and has low to medium clearance in rodent and human liver S9 fractions.[1][3]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors related to experimental design, compound handling, and biological variability. This guide provides a structured approach to troubleshooting common issues.
Issue 1: Lower than expected potentiation of BCRP substrate cytotoxicity.
Possible Causes & Troubleshooting Steps:
-
Inadequate Inhibition of BCRP:
-
Concentration: The concentration of this compound may be too low to achieve complete BCRP inhibition.
-
Recommendation: Perform a dose-response curve with this compound in your specific cell line to determine the optimal concentration for BCRP inhibition.
-
-
Incubation Time: The pre-incubation time with this compound before adding the BCRP substrate might be insufficient.
-
Recommendation: Increase the pre-incubation time to ensure adequate cellular uptake and target engagement.
-
-
-
Low BCRP Expression in the Cell Model:
-
Cell Line Verification: The selected cell line may not express sufficient levels of BCRP for a robust potentiation effect to be observed.
-
Recommendation: Confirm BCRP expression levels in your cell line using techniques like Western blot, qPCR, or flow cytometry. Compare with a known high-expressing BCRP cell line as a positive control.
-
-
-
Compound Stability and Solubility:
-
Solubility Issues: Poor solubility of this compound in the experimental media can lead to a lower effective concentration.[4][5]
-
Recommendation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into aqueous media. Visually inspect for any precipitation.
-
-
Stability Problems: The compound may be unstable under your specific experimental conditions (e.g., pH, temperature).
-
Recommendation: Refer to the manufacturer's guidelines for storage and handling. Minimize freeze-thaw cycles of stock solutions.
-
-
Issue 2: High variability between replicate experiments.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Cell Culture Conditions:
-
Passage Number: Using cells at a high passage number can lead to phenotypic drift, including changes in transporter expression.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments.
-
-
Cell Density: Variations in cell seeding density can affect drug response.
-
Recommendation: Ensure consistent cell seeding densities across all wells and plates.
-
-
-
Assay Protocol Variability:
-
Pipetting Errors: Inaccurate pipetting can introduce significant variability.
-
Recommendation: Calibrate pipettes regularly and use appropriate pipetting techniques.
-
-
Timing of Additions: Inconsistent timing of compound and substrate addition can affect the outcome.
-
Recommendation: Standardize all incubation times and the order of reagent addition.
-
-
Issue 3: Unexpected cytotoxicity or off-target effects.
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects at High Concentrations:
-
Concentration-Dependent Toxicity: While selective, very high concentrations of any compound can lead to off-target effects.[6][7][8]
-
Recommendation: Determine the IC50 of this compound alone in your cell line to identify the concentration range where it is non-toxic. Use the lowest effective concentration for BCRP inhibition in your potentiation experiments.
-
-
-
Interaction with Other Cellular Processes:
-
Uncharacterized Interactions: The compound may have unknown interactions within your specific cellular context.
-
Recommendation: Include appropriate controls, such as a parental cell line with low BCRP expression, to distinguish BCRP-mediated effects from other activities.
-
-
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for BCRP Inhibition
This protocol uses a known fluorescent BCRP substrate (e.g., Hoechst 33342) and flow cytometry to determine the concentration of this compound that maximally inhibits BCRP-mediated efflux.
Materials:
-
BCRP-overexpressing cells (e.g., HEK293/BCRP) and parental cells (e.g., HEK293)
-
This compound
-
Hoechst 33342
-
Cell culture medium
-
Flow cytometer
Methodology:
-
Seed BCRP-overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Add Hoechst 33342 (final concentration, e.g., 5 µM) to the cells and incubate for another 1-2 hours at 37°C.
-
Wash the cells with ice-cold PBS.
-
Harvest the cells and resuspend in PBS.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.
-
The optimal concentration of this compound is the lowest concentration that results in the maximum increase in Hoechst 33342 accumulation in BCRP-overexpressing cells, with minimal effect on parental cells.
Protocol 2: Cytotoxicity Potentiation Assay
This protocol determines the ability of this compound to potentiate the cytotoxicity of a known BCRP substrate drug.
Materials:
-
BCRP-overexpressing cells and parental cells
-
This compound
-
A BCRP substrate cytotoxic drug (e.g., Mitoxantrone, Topotecan)[9][10]
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the BCRP substrate drug in the presence or absence of a fixed, non-toxic, and optimal concentration of this compound (determined from Protocol 1).
-
Incubate the cells for 72 hours at 37°C.
-
Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Calculate the IC50 values for the cytotoxic drug with and without this compound. The potentiation factor can be calculated as the ratio of IC50 (without inhibitor) / IC50 (with inhibitor).
Data Presentation
Table 1: Example Data for Determining Optimal this compound Concentration
| This compound Conc. (nM) | Mean Fluorescence Intensity (BCRP-overexpressing cells) | Mean Fluorescence Intensity (Parental cells) |
| 0 | 100 | 950 |
| 1 | 250 | 960 |
| 10 | 800 | 970 |
| 100 | 950 | 980 |
| 1000 | 960 | 990 |
Table 2: Example Data for Cytotoxicity Potentiation Assay
| Treatment | Cell Line | IC50 of Mitoxantrone (nM) | Potentiation Factor |
| Mitoxantrone alone | BCRP-overexpressing | 500 | - |
| Mitoxantrone + this compound (100 nM) | BCRP-overexpressing | 25 | 20 |
| Mitoxantrone alone | Parental | 20 | - |
| Mitoxantrone + this compound (100 nM) | Parental | 18 | 1.1 |
Visualizations
Caption: Experimental workflow for a cytotoxicity potentiation assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Co-Amorphous Screening for the Solubility Enhancement of Poorly Water-Soluble Mirabegron and Investigation of Their Intermolecular Interactions and Dissolution Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Transmembrane helices 1 and 6 of the human breast cancer resistance protein (BCRP/ABCG2): identification of polar residues important for drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of MDR genes expression and cross-resistance in eight drug resistant ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Metabolic Stability of (6R)-ML753286
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the metabolic stability of (6R)-ML753286, a selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: The literature states this compound has "low to medium clearance." Why would I need to improve its metabolic stability?
A1: While a "low to medium" clearance profile is favorable for many applications, it may not be optimal for all therapeutic contexts.[1] Reasons to further improve metabolic stability include:
-
Increasing Bioavailability: Reducing first-pass metabolism can significantly increase oral bioavailability.
-
Prolonging Half-Life: A longer half-life can allow for less frequent dosing, improving patient compliance.
-
Reducing Metabolite-Driven Toxicity: Minimizing the formation of potentially reactive or pharmacologically active metabolites can improve the safety profile of a drug candidate.
-
Achieving Higher Target Engagement: For certain indications, maintaining a sustained plasma concentration above a specific threshold is critical for efficacy. Reducing clearance helps achieve this.
Q2: What is the most likely metabolic "soft spot" on this compound?
A2: this compound is an analog of Ko143.[1] Extensive research on Ko143 has shown that its primary metabolic liability is the hydrolysis of its tert-butyl ester group, a reaction rapidly catalyzed by the enzyme carboxylesterase 1 (CES1).[2][3][4] This metabolic pathway is a major contributor to the poor metabolic stability of Ko143.[2][4] Given the structural similarity, it is highly probable that if this compound contains an ester moiety, it would be a primary site for metabolic degradation.
Q3: Besides ester hydrolysis, what other metabolic pathways should I consider?
A3: While ester hydrolysis is the most probable pathway based on analog data, other common metabolic transformations could occur, albeit likely at a slower rate. These include:
-
Oxidative Metabolism: Cytochrome P450 (CYP) enzymes can catalyze oxidations at various positions, such as aromatic hydroxylation or N-dealkylation. However, ML753286 was found not to be a major inhibitor of CYPs, suggesting it may also not be a major substrate.[1]
-
Demethylation: If the molecule contains a methoxy group, O-demethylation is a possible metabolic route.[4]
Troubleshooting Guides
This section provides guidance in a question-and-answer format to help you design and interpret experiments aimed at improving the metabolic stability of this compound.
Section 1: Confirming Metabolic Liability
Question: How can I confirm if my batch of this compound has metabolic stability issues?
Answer: The first step is to perform an in vitro metabolic stability assay. The two most common systems are liver microsomes and hepatocytes.
-
Liver Microsomal Stability Assay: This is a good starting point to assess Phase I (oxidative) metabolism. Since esterases are also present in microsomes, this assay can also detect hydrolysis.
-
Hepatocyte Stability Assay: This is a more comprehensive model as it contains a full suite of Phase I and Phase II metabolic enzymes and cofactors in an intact cell system.[5][6]
You should observe a time-dependent decrease in the concentration of this compound. If the calculated half-life is shorter than desired for your application, further investigation is warranted.
Question: My compound shows rapid clearance in my initial screen. How do I determine if ester hydrolysis is the primary cause?
Answer: To specifically investigate the role of esterases versus oxidative (CYP) enzymes, you can run a comparative microsomal stability assay under different conditions:
-
Standard Condition: Include the necessary cofactor for CYP enzymes (NADPH).[7]
-
No Cofactor Condition: Run the incubation without NADPH.
If you observe significant compound disappearance in the absence of NADPH, it strongly suggests that a non-CYP enzyme, such as a carboxylesterase, is responsible for the metabolism.[8] If clearance is significantly reduced without NADPH, CYP-mediated oxidation is the primary driver.
Section 2: Identifying Metabolites
Question: How do I identify the specific metabolites of this compound?
Answer: Metabolite identification is typically performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). The general workflow involves incubating this compound with a metabolically active system (like hepatocytes or liver S9 fractions) and comparing the LC-MS profile of the incubated sample to a time-zero or control sample. New peaks in the chromatogram represent potential metabolites, which can be characterized by their accurate mass and fragmentation patterns.
The expected primary metabolite would be the carboxylic acid resulting from the hydrolysis of the ester group. You should look for a mass shift corresponding to the loss of the alcohol portion of the ester and the addition of a hydrogen atom.
Experimental Protocols & Data
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
96-well plates, incubator/shaker (37°C)
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the incubation mixture by diluting HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Compound Addition: Add this compound to the HLM solution to a final concentration of 1 µM. Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a well containing cold ACN with the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.
Data Analysis:
-
Plot the natural logarithm of the percent remaining of this compound versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
Data Presentation: Comparative Stability of Ko143 Analogs
The following table, based on published data for Ko143 and its non-ester analog K1, illustrates how modifying the ester soft spot dramatically improves metabolic stability.[8] Researchers can use this format to tabulate their own results for this compound and its synthesized analogs.
| Compound | Key Structural Feature | Incubation Condition | % Remaining at 120 min | Relative Stability |
| Ko143 | tert-butyl ester | HLM without NADPH | ~10% | Low |
| K1 | Carboxylic acid (no ester) | HLM without NADPH | >80% | High |
| Ko143 | tert-butyl ester | HLM with NADPH | <5% | Low |
| K1 | Carboxylic acid (no ester) | HLM with NADPH | ~40% | Medium |
| This compound | (User to determine) | HLM without NADPH | (User data) | (User data) |
| This compound | (User to determine) | HLM with NADPH | (User data) | (User data) |
Visualizations: Workflows and Pathways
Diagram 1: General Workflow for Assessing and Improving Metabolic Stability
Caption: Workflow for identifying and addressing metabolic liabilities of a drug candidate.
Diagram 2: Troubleshooting Logic for High Clearance
Caption: Decision tree for diagnosing the cause of high clearance in vitro.
Diagram 3: BCRP Inhibition Pathway
Caption: Mechanism of action for this compound as a BCRP efflux pump inhibitor.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of KO143, an ABCG2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
potential off-target effects of (6R)-ML753286
Technical Support Center: (6R)-ML753286
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects and other experimental challenges when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2 (ATP Binding Cassette Transporter, Subfamily G, Member 2)[1][2]. BCRP is an ATP-dependent efflux transporter found in the plasma membrane of various cells. Its primary function is to protect cells from xenobiotics and toxins by actively pumping them out of the cell[3][4]. In cancer cells, overexpression of BCRP can lead to multidrug resistance by expelling chemotherapeutic agents, thereby reducing their efficacy[4].
This compound acts by directly inhibiting this pumping function, which increases the intracellular concentration of BCRP substrates. This makes it a valuable tool for studying BCRP function and for potentially reversing multidrug resistance in experimental models[1][2].
Caption: On-target mechanism of this compound inhibiting the BCRP efflux pump.
Q2: What is the known selectivity profile of this compound? Are there known off-targets?
This compound was developed as a selective BCRP inhibitor and has been profiled against several other key proteins involved in drug disposition.[1][2] Published data indicates that it is highly selective for BCRP and does not potently inhibit other major transporters or metabolic enzymes at relevant concentrations[1][2].
Table 1: Selectivity Profile of this compound
| Protein Target Category | Specific Protein / Family | Observed Activity of this compound | Citation |
|---|---|---|---|
| Primary Target | BCRP (ABCG2) | Potent Inhibitor | [1][2] |
| ABC Transporters | P-glycoprotein (P-gp) | Not an inhibitor | [1][2] |
| Solute Carrier Transporters | Organic Anion-Transporting Polypeptide (OATP) | Not an inhibitor | [1][2] |
| Metabolic Enzymes | Major Cytochrome P450s (CYPs) | Not an inhibitor |[1][2] |
Note: This table summarizes publicly available data. The absence of inhibition for other protein classes (e.g., kinases, GPCRs) has not been explicitly reported in the cited literature.
Troubleshooting Guide
Q3: My experiment produced an unexpected phenotype. How can I determine if it is an on-target or off-target effect?
Observing an unexpected result is a common challenge in pharmacology. It could be a previously uncharacterized consequence of BCRP inhibition (on-target) or the result of the compound interacting with an unknown protein (off-target). A systematic approach is necessary to distinguish between these possibilities.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Transmembrane helices 1 and 6 of the human breast cancer resistance protein (BCRP/ABCG2): identification of polar residues important for drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Breast Cancer Resistance Protein: A Potential Therapeutic Target for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
(6R)-ML753286 stability in different solvents
This technical support center provides guidance on the stability of (6R)-ML753286 in various solvents, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Stability and Storage Summary
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes. Below is a summary of recommended storage conditions and known stability information.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: The stability of this compound in solvent is dependent on the specific solvent used. The provided durations are general guidelines. For optimal results, it is recommended to prepare fresh solutions for each experiment or conduct solvent-specific stability assessments.
Solubility
This compound exhibits the following solubility characteristics:
| Solvent | Concentration | Method |
| DMSO | 100 mg/mL (281.35 mM) | Requires ultrasonic treatment |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (≥ 7.03 mM) | Clear solution, requires ultrasonic treatment |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (≥ 7.03 mM) | Clear solution, requires ultrasonic treatment |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (≥ 7.03 mM) | Clear solution, requires ultrasonic treatment |
In Vitro and In Vivo Stability
This compound has been reported to have high permeability and is stable in plasma across different species.[1][2] It also demonstrates low to medium clearance in rodent and human liver S9 fractions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity in a cell-based assay | - Degradation in culture medium- Adsorption to plasticware- Poor cell permeability | - Assess compound stability in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays. |
| Precipitate forms in the stock solution upon storage | - Poor solubility- Compound degradation to an insoluble product | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[3] |
| Inconsistent results between experiments | - Inconsistent solution preparation- Variable storage times or conditions of solutions | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis over time | - Compound degradation | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1] It is soluble in DMSO at 100 mg/mL with the aid of ultrasonic treatment.[1]
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo administration, this compound can be formulated in various vehicles. One common method involves dissolving the compound in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and 45% saline.[1] Alternative formulations using SBE-β-CD or corn oil are also reported to achieve a solubility of at least 2.5 mg/mL.[1] It is recommended to prepare these formulations fresh on the day of use.[4]
Q3: How can I perform a preliminary assessment of this compound stability in my experimental buffer?
A3: To conduct a preliminary stability check, prepare a solution of this compound at a known concentration in your buffer. Aliquot this solution and incubate it under different conditions (e.g., room temperature, 4°C, 37°C). Analyze the aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or LC-MS. A decrease in the peak area of the parent compound over time indicates degradation.[3]
Q4: What are some general strategies to improve the stability of this compound in solution?
A4: To enhance stability, consider the following:
-
Temperature Control: Store stock solutions and conduct experiments at lower temperatures when possible, as degradation reactions are often slower at reduced temperatures.[3]
-
Use of Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.[3]
-
pH Adjustment: If the compound is susceptible to pH-dependent hydrolysis, buffering the solution to an optimal pH can improve stability.
-
Protection from Light: If the compound is light-sensitive, store solutions in amber vials or protect them from light.
-
Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants may be beneficial.
Experimental Protocol: Assessing Compound Stability in an Aqueous Buffer
This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous buffer.
-
Solution Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).[3]
-
-
Working Solution:
-
Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.[3]
-
-
Incubation:
-
Aliquot the working solution into separate vials for each time point and condition.
-
Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).[3]
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition.[3]
-
-
Analysis:
-
Centrifuge the samples to remove any precipitate and analyze the supernatant by HPLC or LC-MS.[3]
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound against time for each condition.[3]
-
Visualized Experimental Workflow
Caption: A generalized workflow for assessing the stability of a compound in solution.
Signaling Pathway Involvement
This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][2] BCRP is a transmembrane protein that functions as an ATP-dependent efflux transporter, playing a significant role in drug resistance by actively pumping a wide range of substrates out of cells.
Caption: Inhibition of BCRP-mediated drug efflux by this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
challenges in using (6R)-ML753286 for long-term studies
Welcome to the technical support center for (6R)-ML753286. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of using this potent and selective BCRP inhibitor in long-term studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. It is an analog of Ko143. BCRP is an ATP-binding cassette (ABC) transporter protein that plays a significant role in multidrug resistance by actively effluxing a wide range of substrates, including many chemotherapeutic agents, from cells. This compound works by binding to BCRP and inhibiting its efflux function, thereby increasing the intracellular concentration of BCRP substrates.
Q2: What are the key advantages of using this compound over other BCRP inhibitors?
A2: this compound is characterized by its high permeability and stability in plasma across various species.[1][2] Unlike some earlier BCRP inhibitors, which suffered from non-specificity or instability, this compound was developed to provide a more reliable tool for in vitro and in vivo studies of BCRP function.[1]
Q3: What are the known off-target effects of this compound or its analogs like Ko143?
A3: While this compound is designed for selectivity, its analog Ko143 has been shown to inhibit other ABC transporters, such as P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), particularly at higher concentrations (≥1 μM).[3][4] This lack of absolute specificity is a critical consideration for long-term studies where sustained high concentrations might be used.
Q4: How stable is this compound in a long-term experimental setting?
A4: this compound is reported to have low to medium clearance in rodent and human liver S9 fractions and is stable in plasma.[1][2] However, its parent compound, Ko143, is known to be rapidly metabolized via hydrolysis of its t-butyl ester moiety.[5][6] While this compound is a more metabolically stable analog, for long-term studies, it is crucial to periodically assess its concentration and integrity in your experimental system to ensure sustained BCRP inhibition.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Diminished effect of this compound over time in cell culture. | 1. Metabolic degradation of the compound: Even with improved stability, continuous exposure in a metabolically active cell culture system can lead to gradual degradation. 2. Upregulation of BCRP expression: Cells may adapt to chronic BCRP inhibition by increasing the expression of the BCRP protein.[7] 3. Selection of a resistant cell population: A sub-population of cells with inherently higher BCRP expression or other resistance mechanisms may be selected for over time. | 1. Replenish this compound in the culture medium more frequently. Consider performing a time-course experiment to determine the compound's half-life in your specific cell line. 2. Monitor BCRP protein levels via Western blot or mRNA levels using qRT-PCR at different time points during the long-term study. 3. Perform single-cell cloning to ensure a homogenous cell population at the start of the experiment. Periodically re-evaluate the sensitivity of the cell population to BCRP substrates. |
| Unexpected toxicity or altered phenotype in long-term in vivo studies. | 1. Off-target effects: At the concentrations required for long-term efficacy, this compound may inhibit other transporters like P-gp, leading to unintended biological consequences.[3][4] 2. Disruption of physiological BCRP function: BCRP plays a protective role in tissues like the blood-brain barrier and is involved in the transport of endogenous molecules.[8] Chronic inhibition can disrupt these homeostatic processes. 3. Altered pharmacokinetics of other substances: If the animals are on other medications or have specific dietary components that are BCRP substrates, long-term inhibition can lead to their accumulation and toxicity. | 1. Perform a dose-response study to determine the minimum effective concentration of this compound for long-term use. If possible, use knockout animal models for other transporters (e.g., P-gp knockout) to isolate the effects of BCRP inhibition. 2. Monitor animal health closely, including weight, behavior, and relevant blood chemistry parameters. Consider including a control group that expresses a catalytically inactive form of BCRP if available. 3. Carefully review all co-administered compounds and diet for potential BCRP substrates. If co-administration is necessary, perform pharmacokinetic studies to assess any drug-drug interactions. |
| Inconsistent results when co-administering a BCRP substrate drug. | 1. Saturable inhibition: At high concentrations of the substrate drug, it may compete with this compound for binding to BCRP, leading to reduced inhibitory effect. 2. Metabolic instability of this compound: The in vivo half-life of this compound might not be sufficient to maintain BCRP inhibition throughout the dosing interval of the substrate drug. | 1. Review the binding kinetics of both this compound and the substrate drug with BCRP. Consider staggering the administration times to ensure BCRP is inhibited before the substrate is introduced. 2. Perform pharmacokinetic analysis of this compound in your animal model to determine its in vivo half-life. Adjust the dosing regimen (frequency and/or dose) to maintain a target plasma concentration. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| BCRP Inhibition | Potent | Human, Rodent | [1][2] |
| P-gp, OATP, CYP Inhibition | Not a potent inhibitor | Human, Rodent | [1][2] |
| Permeability | High | In vitro (Caco-2) | [1] |
| Efflux Transporter Substrate | No | In vitro | [1] |
| Clearance | Low to Medium | Rodent and Human Liver S9 Fractions | [1] |
| Plasma Stability | Stable | Cross-species | [1] |
Experimental Protocols
Protocol 1: In Vitro Long-Term BCRP Inhibition Assay
-
Cell Seeding: Plate cells (e.g., a BCRP-overexpressing cancer cell line) at a low density to allow for long-term growth.
-
Compound Treatment: Add this compound to the culture medium at the desired concentration. Include a vehicle control group.
-
Medium Changes: Change the medium containing fresh this compound every 48-72 hours to ensure continuous exposure and remove metabolic waste.
-
Monitoring Cell Viability: At regular intervals (e.g., every 7 days), perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess for potential long-term cytotoxicity of the compound.
-
Functional Assessment of BCRP Inhibition: Periodically (e.g., every 1-2 weeks), assess BCRP function by measuring the intracellular accumulation of a fluorescent BCRP substrate (e.g., Hoechst 33342 or pheophorbide A) using flow cytometry or fluorescence microscopy.
-
Analysis of BCRP Expression: At the end of the study, or at key time points, lyse the cells and analyze BCRP protein expression by Western blot and/or gene expression by qRT-PCR to check for upregulation.
Visualizations
Caption: Signaling pathway of BCRP inhibition by this compound.
Caption: Logical workflow for a long-term study using this compound.
References
- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 3. The Inhibitor Ko143 Is Not Specific for ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism-guided development of Ko143 analogs as ABCG2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of (6R)-ML753286 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (6R)-ML753286 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on its chemical structure, which includes a diketopiperazine and an indole moiety, this compound is potentially susceptible to degradation through several mechanisms:
-
Hydrolysis: The diketopiperazine ring can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. This can lead to the opening of the ring and loss of biological activity.
-
Oxidation: The indole nucleus and other parts of the molecule may be prone to oxidation, which can be accelerated by exposure to air, light, or the presence of oxidizing agents.
-
Photodegradation: Indole alkaloids are often sensitive to light.[1] Exposure to UV or even ambient light over extended periods could lead to the formation of degradation products.
-
Temperature: Elevated temperatures can increase the rate of all chemical degradation pathways.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound. A related compound, fumitremorgin C, is commercially available in DMSO, and stock solutions are reported to be stable for up to 3 months at -20°C.[2][3] For aqueous-based in vitro or in vivo experiments, it is advisable to prepare a high-concentration stock in DMSO and then dilute it into the aqueous experimental medium immediately before use. Ensure the final DMSO concentration is compatible with your experimental system.
Q3: How should I store stock solutions of this compound to minimize degradation?
A3: To ensure the stability of your this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C or lower.
-
Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q4: My experimental results are inconsistent. Could degradation of this compound be a factor?
A4: Yes, inconsistent results can be a sign of compound instability. If you suspect degradation, consider the following troubleshooting steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment.
-
Evaluate Solvent Effects: Ensure that your experimental buffer is within a pH range of 4 to 7, as extreme pH values can promote hydrolysis of the lactam ring.[4]
-
Control for Light Exposure: Minimize the exposure of your solutions to ambient and direct light during preparation and experimentation.
-
Perform a Stability Check: If you continue to experience issues, you can perform a simple stability check by analyzing your working solution by HPLC-UV at the beginning and end of your experiment's duration to see if the peak area of the parent compound has decreased significantly.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time in Aqueous Buffers
-
Possible Cause: Hydrolysis of the diketopiperazine ring. Diketopiperazines can be unstable in aqueous solutions, especially outside of a neutral pH range.[4][5]
-
Troubleshooting Steps:
-
pH Optimization: Determine the pH of your experimental buffer. If it is outside the range of pH 4-7, consider adjusting it or using an alternative buffer system.
-
Time-Course Experiment: Prepare your this compound working solution and analyze its concentration via a validated analytical method (e.g., HPLC-UV) at several time points over the course of your typical experiment duration (e.g., 0, 2, 4, 8, 24 hours). This will help you determine the rate of degradation in your specific buffer.
-
Fresh Preparations: If significant degradation is observed, prepare fresh dilutions of this compound immediately before adding it to your experimental setup.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Possible Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves intentionally exposing this compound to harsh conditions to accelerate its breakdown. The resulting degradants can then be characterized by LC-MS.
-
Review Handling Procedures: Ensure that the compound is not being unnecessarily exposed to light or elevated temperatures during sample preparation and analysis.
-
Inert Atmosphere: If oxidation is suspected, consider preparing solutions using degassed solvents and purging the vials with an inert gas like nitrogen or argon.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C or below, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.[6][7][8]
Table 1: Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Incubation Time |
| Acid Hydrolysis | 0.1 M HCl | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 2 hours |
| Oxidation | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 60°C in solution | 48 hours |
| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | 24 hours |
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
For each stress condition, mix equal volumes of the drug solution and the stress reagent in a clear vial (for photostability) or an amber vial (for other conditions). For the thermal degradation study, place the vial in a 60°C oven. For the photostability study, expose the vial to a light source.
-
At the specified time points, withdraw a sample, neutralize it if necessary (e.g., add an equimolar amount of base to the acid-stressed sample and vice versa), and dilute it with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC-UV method and by LC-MS to identify and characterize the degradation products.
Protocol 3: HPLC-UV Method for Stability Assessment
This method can be used to quantify the remaining this compound and monitor the formation of degradation products.
Table 2: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid) |
| Gradient | Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (based on the indole chromophore) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Fumitremorgin C, Aspergillus. fumigatus [sigmaaldrich.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
overcoming resistance to (6R)-ML753286 itself
Welcome to the technical support center for (6R)-ML753286. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][2] BCRP is an efflux pump that actively transports a wide variety of substrates, including many chemotherapeutic agents, out of cells, thereby conferring multidrug resistance (MDR).[3][4][5][6] By inhibiting BCRP, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs that are BCRP substrates.[7][8]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound itself?
A2: While specific studies on resistance to this compound are limited, based on known mechanisms of resistance to other BCRP inhibitors and general principles of drug resistance, potential mechanisms include:
-
Mutations in the ABCG2 gene: Alterations in the drug-binding site of BCRP could prevent this compound from effectively inhibiting the transporter.[7][9]
-
Upregulation of alternative efflux pumps: Cells might compensate for BCRP inhibition by increasing the expression of other ABC transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Proteins (MRPs/ABCCs).[5][6]
-
Activation of bypass signaling pathways: Cancer cells may activate downstream signaling pathways that promote survival and proliferation, even in the presence of increased intracellular concentrations of chemotherapeutic drugs.
-
Altered drug metabolism: Changes in cellular metabolism could lead to the inactivation of the co-administered chemotherapeutic agent, rendering the inhibition of BCRP less effective.[10]
Q3: How can I determine if my cell line has developed resistance to this compound?
A3: You can assess for resistance by performing a dose-response assay. Compare the IC50 (half-maximal inhibitory concentration) of a known BCRP substrate (e.g., mitoxantrone, topotecan) in the presence of a fixed concentration of this compound in your potentially resistant cells versus the parental, sensitive cell line. A significant rightward shift in the IC50 curve of the BCRP substrate in the presence of the inhibitor would suggest a loss of efficacy for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased efficacy of co-administered chemotherapeutic drug in the presence of this compound. | Development of resistance to this compound. | 1. Confirm BCRP expression and function in your cell line. 2. Sequence the ABCG2 gene to check for mutations. 3. Evaluate the expression of other ABC transporters (e.g., P-gp, MRP1). 4. Consider combination therapy with inhibitors of other efflux pumps if their expression is elevated. |
| High cell viability despite treatment with a BCRP substrate and this compound. | Activation of pro-survival signaling pathways. | 1. Perform a phospho-kinase array to identify activated survival pathways (e.g., PI3K/Akt, MAPK/ERK). 2. Test the combination of this compound and the chemotherapeutic with an inhibitor of the identified survival pathway. |
| Variability in experimental results. | Inconsistent activity or degradation of this compound. | 1. Ensure proper storage of this compound as per the manufacturer's instructions. 2. Prepare fresh dilutions for each experiment. 3. Confirm the stability of the compound in your experimental media and conditions. |
Experimental Protocols
Protocol 1: Assessment of BCRP Activity using a Fluorescent Substrate Assay
This protocol describes a method to assess the function of the BCRP transporter in live cells using a fluorescent substrate.
Materials:
-
Parental (sensitive) and potentially resistant cell lines
-
Hoechst 33342 (fluorescent BCRP substrate)
-
This compound
-
Positive control BCRP inhibitor (e.g., Ko143)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with this compound (e.g., at 1 µM) or the positive control inhibitor for 1 hour at 37°C.
-
Add Hoechst 33342 to a final concentration of 5 µM to all wells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize and resuspend the cells in ice-cold PBS.
-
Analyze the intracellular fluorescence of Hoechst 33342 using a flow cytometer.
Expected Results:
-
Sensitive cells: Low fluorescence with Hoechst 33342 alone, which significantly increases in the presence of this compound or the positive control.
-
Resistant cells: Persistently low fluorescence even in the presence of this compound, suggesting that the inhibitor is no longer effective at blocking BCRP-mediated efflux.
Protocol 2: Evaluation of ABC Transporter Gene Expression by qPCR
This protocol outlines the steps to quantify the mRNA expression levels of various ABC transporters.
Materials:
-
Parental and potentially resistant cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCG2, ABCB1, ABCC1, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Lyse cells and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target ABC transporters and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to parental cells.
Expected Results:
-
BCRP-mediated resistance: A significant increase in ABCG2 expression may be observed.
-
Bypass mechanism: Upregulation of ABCB1 or ABCC1 in the resistant cell line would suggest a compensatory mechanism.
Data Presentation
Table 1: Example Dose-Response Data for a BCRP Substrate
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | Substrate Alone | 50 | - |
| Parental | Substrate + 1 µM this compound | 5 | - |
| Resistant | Substrate Alone | 500 | 10 |
| Resistant | Substrate + 1 µM this compound | 250 | 50 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential pathways to this compound resistance.
Caption: A logical workflow for troubleshooting resistance.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies | springermedicine.com [springermedicine.com]
- 4. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to anticancer drugs: the role of the polymorphic ABC transporters ABCB1 and ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of the pharmacokinetic interaction between methotrexate and benzimidazoles: potential role for breast cancer resistance protein in clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for (6R)-ML753286 Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their cell culture protocols for studies involving (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).
Troubleshooting Guides
This section addresses specific issues that may be encountered during cell culture experiments with this compound.
Issue 1: High Levels of Cell Death or Cytotoxicity
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Start with a wide range of concentrations, including those below the reported IC50 values for its analog, Ko143. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. A time-course experiment can help determine the minimum exposure time required to achieve effective BCRP inhibition without inducing significant cytotoxicity. |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent-specific effects. |
| Off-target effects. | While this compound is reported to be selective for BCRP, high concentrations may lead to off-target effects.[1] Lowering the concentration is the first step. If cytotoxicity persists at effective inhibitory concentrations, consider using a different BCRP inhibitor. |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to chemical treatments. If possible, test the compound on a more robust cell line known to express BCRP. |
Issue 2: Inconsistent or No BCRP Inhibition
Possible Causes and Solutions
| Cause | Recommended Solution |
| Sub-optimal inhibitor concentration. | Re-evaluate the concentration used. Refer to the dose-response curve to ensure you are using a concentration that should yield significant inhibition. |
| Inhibitor instability. | This compound is reported to be stable in plasma.[1] However, prolonged incubation in cell culture media at 37°C could lead to degradation. Prepare fresh stock solutions and minimize the time the compound is in the media before the assay. |
| Incorrect timing of inhibitor addition. | For inhibition assays, the inhibitor should be added either before or at the same time as the BCRP substrate. |
| Low BCRP expression in the cell line. | Confirm BCRP expression in your cell line using techniques like Western blot or qPCR. Some cell lines may have low or negligible levels of this transporter. |
| Cell monolayer integrity issues (for transwell assays). | Measure the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment to ensure its integrity. Leaky monolayers can lead to inconsistent results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
Q2: How should I prepare and store this compound stock solutions?
A2: this compound, similar to Ko143, is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in pre-warmed cell culture medium.
Q3: What are the appropriate positive and negative controls for a BCRP inhibition assay?
A3:
-
Positive Control Inhibitor: Ko143 is an excellent positive control for BCRP inhibition.
-
BCRP Substrate: A known BCRP substrate should be used to measure the transporter's activity. Examples include mitoxantrone, topotecan, or fluorescent substrates like Hoechst 33342.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Parental Cell Line Control: If using a cell line overexpressing BCRP, the corresponding parental cell line (with low or no BCRP expression) should be used as a negative control to assess non-specific effects.
Q4: Which cell lines are suitable for studying BCRP inhibition by this compound?
A4: Cell lines with high endogenous or transfected BCRP expression are ideal. Commonly used models include:
-
MDCKII-BCRP: Madin-Darby canine kidney cells transfected with human BCRP.
-
Caco-2: A human colorectal adenocarcinoma cell line that endogenously expresses BCRP.
-
HEK293-BCRP: Human embryonic kidney cells transfected with human BCRP.
It is crucial to verify BCRP expression in your chosen cell line before initiating experiments.
Quantitative Data Summary
As specific quantitative data for this compound is limited, the following table summarizes the reported IC50 values for its analog, Ko143 , in various cell-based assays. This data can serve as a valuable reference for designing experiments with this compound.
| Cell Line | Assay Type | Substrate | Ko143 IC50 | Reference |
| HEK293-BCRP | ATPase Activity | N/A | 9.7 nM | [3] |
| MCF7/MX100 | Mitoxantrone Accumulation | Mitoxantrone | 70 nM | [4] |
| T6400 (mouse) | Topotecan Resistance Reversal | Topotecan | <100 nM | [2] |
| T8 (human) | Topotecan Resistance Reversal | Topotecan | <100 nM | [2] |
Experimental Protocols
Protocol 1: BCRP Inhibition Assessment using a Transwell Assay
This protocol is designed to evaluate the inhibitory effect of this compound on the transport of a known BCRP substrate across a polarized cell monolayer.
Materials:
-
MDCKII-BCRP cells (or another suitable polarized cell line)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound
-
Known BCRP substrate (e.g., Topotecan)
-
Ko143 (positive control inhibitor)
-
DMSO (vehicle)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS or other appropriate analytical method
Methodology:
-
Cell Seeding: Seed MDCKII-BCRP cells onto the Transwell inserts at a high density (e.g., 1 x 10^5 cells/cm²) and culture until a confluent and polarized monolayer is formed (typically 4-7 days).
-
Monolayer Integrity Check: Measure the TEER of the monolayers to ensure integrity. Only use inserts with high TEER values.
-
Preparation of Solutions: Prepare solutions of the BCRP substrate with and without varying concentrations of this compound, Ko143, and vehicle (DMSO) in HBSS.
-
Transport Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the substrate solution (with or without inhibitors/vehicle) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Collect samples from the basolateral chamber at different time points.
-
-
Transport Experiment (Basolateral to Apical):
-
Perform the reciprocal experiment by adding the substrate solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the substrate in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction. The efflux ratio (Papp B-A / Papp A-B) is an indicator of active transport. A significant reduction in the efflux ratio in the presence of this compound indicates BCRP inhibition.
Protocol 2: Cell Viability Assay (MTT or similar)
This protocol determines the cytotoxic potential of this compound.
Materials:
-
BCRP-expressing cancer cell line (e.g., MCF-7/MX100)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[5][6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.
Caption: The PI3K/Akt signaling pathway, a key regulator of BCRP expression.[7][8][9][10][11]
References
- 1. BCRP - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. apexbt.com [apexbt.com]
- 3. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Drugs Inhibit the Function of Breast Cancer Resistance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of ALDH1A3-Affinic Compounds on Breast and Prostate Cancer Cell Lines as Single Treatments and in Combination with Doxorubicin [mdpi.com]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. cusabio.com [cusabio.com]
- 11. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
Navigating BCRP Inhibition Assays: A Technical Support Guide
Welcome to the technical support center for Breast Cancer Resistance Protein (BCRP/ABCG2) inhibition assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding the nuances of these critical in vitro studies.
Frequently Asked Questions (FAQs)
Q1: Why are my BCRP inhibition IC50 values inconsistent across different experiments?
A1: Variability in IC50 values for BCRP inhibitors is a common challenge and can stem from several factors:
-
Substrate Dependence: BCRP possesses multiple substrate binding sites, and the inhibitory effect of a compound can vary depending on the probe substrate used in the assay.[1][2][3] Some inhibitors may only block the transport of a specific class of substrates.[1] For instance, nelfinavir has been shown to inhibit the efflux of nucleoside substrates like zidovudine and abacavir but not prazosin or imatinib.[1][2]
-
Test System Differences: Significant variability can be observed between cell-based assays (e.g., Caco-2, MDCKII-BCRP) and membrane vesicle-based assays.[4] This can be particularly pronounced for compounds with low passive permeability, which may struggle to reach the intracellular binding site of BCRP in cell monolayers, potentially leading to false negatives.[5][6]
-
Experimental Conditions: Factors such as inhibitor pre-incubation time, cell passage number, and batch-to-batch variability in membrane vesicle preparations can all contribute to inconsistent results.[7][8]
-
Protein Binding: The presence of serum proteins in the assay medium can reduce the unbound concentration of the inhibitor available to interact with BCRP, leading to an overestimation of the IC50 value.
Q2: How do I choose the appropriate in vitro test system for my compound?
A2: The choice between a cell-based assay and a membrane vesicle assay depends on the physicochemical properties of your test compound.
-
Cell-Based Assays (e.g., Caco-2, MDCKII-BCRP): These are considered the "gold-standard" and are suitable for most compounds.[5][6] They provide a more physiologically relevant system by incorporating cellular processes.
-
Membrane Vesicle Assays: This system is advantageous for compounds with low passive permeability.[5][6] In these inside-out vesicles, the BCRP binding site is directly accessible to the inhibitor in the assay buffer, bypassing the need for membrane translocation.[6]
Q3: What are appropriate positive and negative controls for a BCRP inhibition assay?
A3: Proper controls are crucial for validating your assay performance.
-
Positive Control Inhibitors: Known potent BCRP inhibitors should be included in every assay to confirm the sensitivity of the test system. Commonly used positive controls include Ko143 and Fumitremorgin C.[2][5]
-
Negative Controls: The vehicle (solvent) used to dissolve the test inhibitor should be run as a negative control to ensure it does not affect BCRP activity. Additionally, using control cells or vesicles that do not overexpress BCRP can help to distinguish specific inhibition from other effects.
Q4: My test compound shows weak or no inhibition. What could be the reason?
A4: A lack of inhibitory activity could be due to several factors:
-
Low Permeability: In a cell-based assay, if your compound has low passive permeability, it may not reach a high enough intracellular concentration to inhibit BCRP.[5][6] Consider testing it in a membrane vesicle system.
-
Substrate-Specific Inhibition: The lack of inhibition could be specific to the probe substrate being used.[1][2] It is advisable to test for inhibition using at least two different probe substrates.
-
Compound Instability: Your test compound may be unstable in the assay medium or may be metabolized by the cells.
-
Nonspecific Binding: The compound may be binding to plasticware or other components of the assay system, reducing its effective concentration.
Q5: What is the difference between IC50 and Ki, and which value should I determine?
A5: IC50 is the concentration of an inhibitor required to reduce BCRP activity by 50% under specific experimental conditions.[9] The Ki (inhibition constant) is a more absolute measure of inhibitor potency that is independent of the substrate concentration.[10]
-
IC50: Easier to determine experimentally and is often used for initial screening. However, IC50 values are dependent on the substrate concentration used in the assay.[9][10]
-
Ki: Provides a more direct comparison of the potency of different inhibitors.[10] The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Km of the substrate for the transporter.[10][11] For regulatory submissions, determining the Ki is often preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in IC50 values | Substrate-dependent inhibition. | Test with a different BCRP probe substrate. |
| Different test systems used. | If comparing data, ensure the same test system (cell-based or vesicles) was used. | |
| Inconsistent cell passage number. | Maintain a consistent and low cell passage number for cell-based assays.[7] | |
| Batch-to-batch variation in vesicles. | Characterize each new batch of membrane vesicles for transporter activity.[7][8] | |
| False negative results (no inhibition observed) | Low permeability of the test compound in cell-based assays. | Use an inside-out membrane vesicle assay to bypass the cell membrane.[5][6] |
| The chosen probe substrate is not sensitive to the inhibitor. | Test inhibition with an alternative probe substrate.[2][3] | |
| Efflux ratio close to 1 with a known substrate | Poor monolayer integrity in cell-based assays. | Check the transepithelial electrical resistance (TEER) or Lucifer Yellow permeability.[12] |
| Low transporter expression. | Verify BCRP expression levels in the cell line or vesicle preparation. | |
| Inconsistent positive control IC50 values | Issues with assay reagents or protocol execution. | Review reagent preparation and assay protocol. Ensure consistent pre-incubation times. |
| Degradation of the positive control inhibitor. | Prepare fresh stock solutions of the positive control inhibitor. |
Data Summary: IC50 Values of Known BCRP Inhibitors
The following table summarizes the IC50 values for some commonly used BCRP inhibitors. Note that these values can vary depending on the experimental conditions.
| Inhibitor | Probe Substrate | Test System | Mean IC50 (µM) |
| Novobiocin | Estrone-3-sulfate | Caco-2 | 2.06 ± 0.884[5] |
| Fumitremorgin C | Estrone-3-sulfate | Caco-2 | 0.250 ± 0.0540[5] |
| Pantoprazole | Estrone-3-sulfate | Caco-2 | 11.0 ± 0.737[5] |
| Elacridar (GF120918) | Estrone-3-sulfate | Caco-2 | 0.581 ± 0.165[5] |
| Ko143 | N/A | Vesicles | ~0.09[7][11] |
| Sulfasalazine | [³H]oestrone 3-sulfate | Insect cell vesicles | 0.74 ± 0.18[13] |
| Verapamil | N-methylquinidine (for P-gp) | Vesicles | 3.9[7] |
Experimental Protocols
Cell-Based BCRP Inhibition Assay (Transwell System)
This protocol outlines a general procedure for assessing BCRP inhibition using a polarized cell monolayer, such as Caco-2 or MDCKII-BCRP cells.
-
Cell Culture: Culture polarized cells (e.g., Caco-2) on permeable Transwell inserts for 18-22 days to allow for differentiation and monolayer formation.[5]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer Yellow to confirm the integrity of the cell monolayer.[12]
-
Inhibitor Pre-incubation: Pre-incubate the cell monolayers with various concentrations of the test compound or a positive control inhibitor (e.g., Novobiocin) for 30 minutes.[5]
-
Transport Study: Add the BCRP probe substrate (e.g., 1 µM [³H]-Estrone 3-sulfate) to the basolateral compartment and incubate for 90 minutes.[5]
-
Sample Analysis: At the end of the incubation, collect samples from the apical compartment and quantify the amount of transported substrate using an appropriate analytical method (e.g., scintillation counting for radiolabeled substrates).
-
Data Analysis: Calculate the apparent permeability (Papp) in the basolateral-to-apical direction. Determine the IC50 value by plotting the percent inhibition of substrate transport against the inhibitor concentrations.
Membrane Vesicle-Based BCRP Inhibition Assay
This protocol describes a method for evaluating BCRP inhibition using inside-out membrane vesicles overexpressing BCRP.
-
Vesicle Preparation: Use commercially available or in-house prepared inside-out membrane vesicles from cells overexpressing BCRP.
-
Incubation Mixture: Prepare an incubation mixture containing the membrane vesicles, a known BCRP probe substrate, and varying concentrations of the test inhibitor.
-
Initiate Transport: Start the transport reaction by adding ATP. A parallel incubation with AMP instead of ATP serves as a negative control to determine ATP-independent uptake.
-
Termination and Filtration: After a short incubation time (typically <10 minutes), stop the reaction by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.[8][12]
-
Quantification: Quantify the amount of substrate trapped inside the vesicles using LC-MS/MS or scintillation counting.
-
Data Analysis: Calculate the ATP-dependent uptake of the substrate at each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition of ATP-dependent uptake against the inhibitor concentrations.
Visualizations
Caption: General workflow for a BCRP inhibition assay.
Caption: Troubleshooting logic for inconsistent BCRP IC50 values.
Caption: Model of multiple BCRP binding sites for substrates and inhibitors.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-Dependent Breast Cancer Resistance Protein (Bcrp1/Abcg2)-Mediated Interactions: Consideration of Multiple Binding Sites in in Vitro Assay Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. BCRP Inhibition | Evotec [evotec.com]
- 6. Mitigating False Negatives in P-gp & BCRP Substrate Identification - Evotec [evotec.com]
- 7. youtube.com [youtube.com]
- 8. xenotech.com [xenotech.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. P-gp & BCRP Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Validation of membrane vesicle-based breast cancer resistance protein and multidrug resistance protein 2 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of BCRP Inhibitors: (6R)-ML753286 vs. Ko143
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2) is paramount in overcoming multidrug resistance in cancer therapy and understanding drug disposition. This guide provides a detailed comparison of two prominent BCRP inhibitors, (6R)-ML753286 and Ko143, focusing on their performance, selectivity, and underlying experimental data.
This compound, a Ko143 analog, has emerged as a highly potent and selective BCRP inhibitor with an improved preclinical profile.[1] Ko143, a derivative of the fungal toxin fumitremorgin C, is a well-established and potent BCRP inhibitor, though it exhibits some liabilities, including off-target effects at higher concentrations and metabolic instability.[2][3] This comparison delves into the key characteristics of each compound to aid researchers in selecting the appropriate tool for their specific needs.
Quantitative Performance: A Comparative Analysis
The following tables summarize the key quantitative data for this compound and Ko143, highlighting their potency and selectivity as BCRP inhibitors.
Table 1: BCRP Inhibition Potency
| Compound | Assay Type | Cell Line/System | Probe Substrate | IC50 / EC90 | Citation |
| This compound | BCRP Efflux | - | - | IC50: 0.6 µM | [4] |
| Ko143 | BCRP Efflux | - | - | EC90: 26 nM | [5][6] |
| Ko143 | ATPase Activity | ABCG2 | - | IC50: 9.7 nM | [7] |
Table 2: Selectivity Profile Against Other ABC Transporters
| Compound | Transporter | Activity | Concentration | Citation |
| This compound | P-glycoprotein (P-gp) | No significant activity | - | [1] |
| Organic Anion-Transporting Polypeptide (OATP) | No significant activity | - | [1] | |
| Ko143 | P-glycoprotein (P-gp) | Inhibition | >200-fold less active than against BCRP | [5][8] |
| Multidrug Resistance-Associated Protein 1 (MRP1) | Inhibition | >200-fold less active than against BCRP | [5][8] | |
| ABCB1 | Inhibition | ≥1 µM | [2] | |
| ABCC1 | Inhibition | ≥1 µM | [2] |
Table 3: In Vitro ADME & Pharmacokinetic Properties
| Property | This compound | Ko143 | Citation |
| Metabolic Stability | Stable in plasma across species; low to medium clearance in rodent and human liver S9 fractions. | Unstable in rat plasma; rapidly hydrolyzed. | [1][2][9] |
| Permeability | High permeability | - | [1] |
| Efflux Transporter Substrate | No | - | [1] |
| In Vivo Activity | Orally active in inhibiting Bcrp in rodents. | Applicable in vivo to inhibit intestinal Bcrp. | [1][8] |
Mechanism of Action: Inhibiting the BCRP Efflux Pump
The primary mechanism of action for both this compound and Ko143 is the inhibition of the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter. BCRP functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic drugs, out of cells. This process is a key mechanism of multidrug resistance (MDR) in cancer. By inhibiting BCRP, these compounds increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their therapeutic efficacy.
Experimental Protocols: Methodologies for BCRP Inhibition Assays
The following are detailed methodologies for key experiments cited in the comparison of this compound and Ko143.
Hoechst 33342 Accumulation Assay
This assay is a common method to assess BCRP function by measuring the efflux of the fluorescent substrate Hoechst 33342. Inhibition of BCRP leads to increased intracellular accumulation of the dye.
Materials:
-
BCRP-overexpressing cells (e.g., MDCKII-BCRP) and parental control cells.
-
Hoechst 33342 dye.
-
Test inhibitors (this compound, Ko143).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Seed BCRP-overexpressing and parental cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test inhibitors or vehicle control for 30 minutes at 37°C.
-
Add Hoechst 33342 (final concentration typically 1-5 µM) to all wells.
-
Incubate for a defined period (e.g., 60-90 minutes) at 37°C, protected from light.
-
Wash the cells with ice-cold assay buffer to stop the transport.
-
Lyse the cells with a lysis buffer containing a detergent (e.g., 1% Triton X-100).
-
Measure the intracellular fluorescence using a plate reader (excitation ~350 nm, emission ~460 nm).
-
Calculate the IC50 values by plotting the fluorescence intensity against the inhibitor concentration.
References
- 1. AID 578759 - Inhibition of BCRP expressed in MDCK cells using Hoechst 33342 staining - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. genomembrane.com [genomembrane.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. xenotech.com [xenotech.com]
- 7. Item - Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to BCRP Inhibitors: (6R)-ML753286 versus Fumitremorgin C
For Researchers, Scientists, and Drug Development Professionals
The Breast Cancer Resistance Protein (BCRP), a member of the ATP-binding cassette (ABC) transporter superfamily, plays a pivotal role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs. Consequently, the identification and characterization of potent and specific BCRP inhibitors are of significant interest in drug development and clinical research. This guide provides a detailed comparison of two such inhibitors: the well-established mycotoxin fumitremorgin C and the more recent synthetic analogue, (6R)-ML753286.
Executive Summary
Fumitremorgin C, a fungal alkaloid, was one of the first potent and specific inhibitors of BCRP to be identified.[1] Its utility in in vivo studies, however, is severely limited by its associated neurotoxicity.[2] This led to the development of synthetic analogues, such as Ko143 and its derivatives, including this compound, which aim to retain high BCRP inhibitory potency while minimizing off-target effects and toxicity. Available data suggests that this compound is a highly potent and selective BCRP inhibitor, demonstrating superior or comparable potency to fumitremorgin C without its toxicological liabilities.
Data Presentation: Quantitative Comparison of BCRP Inhibition
The following table summarizes the available quantitative data for the BCRP inhibitory activity of this compound and fumitremorgin C. It is important to note that the IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | IC50 (BCRP Inhibition) | Assay Type | Substrate | Cell Line / System | Reference |
| (S)-ML753286 | 0.6 µM | Efflux Inhibition | Not Specified | Not Specified | [3] |
| Fumitremorgin C | ~1 µM | Not Specified | Not Specified | Not Specified | [4] |
Note: (S)-ML753286 is presented as a likely representative of the pharmacological activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for commonly used BCRP inhibition assays.
Vesicular Transport Assay for BCRP Inhibition
This assay directly measures the ability of a compound to inhibit the transport of a known BCRP substrate into inside-out membrane vesicles overexpressing BCRP.
Objective: To determine the IC50 value of a test compound for BCRP inhibition.
Materials:
-
BCRP-overexpressing membrane vesicles (e.g., from HEK293 or Sf9 cells)
-
Control membrane vesicles (not expressing BCRP)
-
Probe substrate (e.g., [³H]-Estrone-3-sulfate)
-
Test compound (this compound or fumitremorgin C)
-
Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
ATP and AMP solutions
-
Scintillation cocktail
Procedure:
-
Thaw BCRP-overexpressing and control membrane vesicles on ice.
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound dilutions, the radiolabeled substrate (e.g., [³H]-Estrone-3-sulfate), and the membrane vesicles.
-
Initiate the transport reaction by adding ATP to the appropriate wells. Use AMP as a negative control to determine ATP-independent substrate association with the vesicles.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 5 minutes).
-
Stop the reaction by adding ice-cold wash buffer followed by rapid filtration through a filter plate to separate the vesicles from the assay medium.
-
Wash the filters with ice-cold buffer to remove unbound substrate.
-
Allow the filters to dry, and then add a scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate the ATP-dependent transport by subtracting the counts in the AMP-containing wells from those in the ATP-containing wells.
-
Determine the percent inhibition of BCRP-mediated transport at each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5][6][7]
Cell-Based Mitoxantrone Accumulation Assay for BCRP Inhibition
This assay measures the ability of an inhibitor to increase the intracellular accumulation of a fluorescent BCRP substrate, such as mitoxantrone, in cancer cells overexpressing BCRP.
Objective: To assess the ability of a test compound to reverse BCRP-mediated drug resistance.
Materials:
-
BCRP-overexpressing cancer cell line (e.g., MCF-7/MX100)
-
Parental cancer cell line (low BCRP expression)
-
Mitoxantrone (a fluorescent BCRP substrate)
-
Test compound (this compound or fumitremorgin C)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed the BCRP-overexpressing and parental cells in 96-well plates or other suitable culture vessels and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control in a serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add mitoxantrone to the wells to a final concentration known to be effluxed by BCRP and continue the incubation for a further period (e.g., 60 minutes).
-
Remove the incubation medium and wash the cells with ice-cold PBS to stop the transport and remove extracellular mitoxantrone.
-
Lyse the cells or detach them for analysis.
-
Measure the intracellular fluorescence of mitoxantrone using a flow cytometer or a fluorescence plate reader.
-
Calculate the increase in mitoxantrone accumulation in the presence of the inhibitor compared to the vehicle control in the BCRP-overexpressing cells.
-
The data can be used to determine the concentration of the inhibitor required to restore intracellular mitoxantrone levels to those seen in the parental cells.[8][9][10]
Mandatory Visualizations
BCRP Inhibition Assay Workflow
Caption: Workflow of a vesicular transport assay for BCRP inhibition.
Logical Comparison of this compound and Fumitremorgin C
Caption: Logical comparison of Fumitremorgin C and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma pharmacokinetics and tissue distribution of the breast cancer resistance protein (BCRP/ABCG2) inhibitor fumitremorgin C in SCID mice bearing T8 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fumitremorgin C reverses multidrug resistance in cells transfected with the breast cancer resistance protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. xenotech.com [xenotech.com]
- 8. Mitoxantrone Quantification by HPLC-MS/MS in Caco-2 Culture Media | Tranova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 9. Characterization of the inhibition of breast cancer resistance protein-mediated efflux of mitoxantrone by pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method for Testing of Drugs Belonging to Substrates and Inhibitors of the Transporter Protein BCRP on Caco-2 Cells | Tranova | Drug development & registration [pharmjournal.ru]
A Comparative Guide to the Efficacy of BCRP Inhibitors: (6R)-ML753286 in Focus
For Researchers, Scientists, and Drug Development Professionals
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a critical ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer and influences the pharmacokinetics of various drugs. The development of potent and selective BCRP inhibitors is a key strategy to overcome this resistance and improve therapeutic outcomes. This guide provides a comparative analysis of the efficacy of (6R)-ML753286, a novel BCRP inhibitor, against other well-known inhibitors, supported by available experimental data.
Overview of this compound
This compound is a potent and highly selective inhibitor of the Breast Cancer Resistance Protein (BCRP).[1] As an analog of Ko143, it is designed for enhanced stability and in vivo applications.[1] A key advantage of ML753286 is its high selectivity for BCRP, with no significant inhibitory activity against other major drug transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs), nor does it interfere with major cytochrome P450 (CYP) enzymes.[1] This selectivity is crucial for minimizing off-target effects and potential drug-drug interactions in clinical settings.
Quantitative Comparison of BCRP Inhibitor Efficacy
Direct comparative studies under identical experimental conditions are essential for a definitive assessment of inhibitor potency. While such comprehensive data for this compound is still emerging, we can compile and compare reported IC50 values for it and other prominent BCRP inhibitors from various studies. It is important to note that variations in experimental conditions, such as the cell line, substrate used, and specific assay protocol, can influence the absolute IC50 values.
| Inhibitor | IC50 (µM) | Cell Line | Substrate | Assay Type | Selectivity | Reference |
| (S)-ML753286 | 0.6 | - | BCRP efflux transporter | - | Selective for BCRP over P-gp, OATPs, and major CYPs | [2][3][4] |
| Ko143 | 0.0097 | - | - | ATPase activity assay | Highly selective for BCRP over P-gp and MRP1 | [5] |
| 0.026 (EC90) | - | - | - | >200-fold selectivity over P-gp and MRP-1 | [4] | |
| Fumitremorgin C (FTC) | ~1 | - | - | - | Selective for BCRP over P-gp and MRP1 | [5] |
| 0.250 | HEK293 | [3H]-Estrone 3-sulfate | Vesicular Transport | - | ||
| Elacridar (GF120918) | ~0.05 | - | - | - | Dual P-gp and BCRP inhibitor | [5] |
| 0.581 | HEK293 | [3H]-Estrone 3-sulfate | Vesicular Transport | - |
Note: The IC50 value for ML753286 is for the (S)-enantiomer. Data for the (6R)-enantiomer was not available in the searched literature. The EC90 value for Ko143 represents the concentration required to achieve 90% of the maximal effect.
Experimental Methodologies
The following are detailed descriptions of common experimental protocols used to assess BCRP inhibition.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles isolated from cells overexpressing BCRP. Inhibition of this transport by a test compound indicates its potential as a BCRP inhibitor.
Protocol Outline:
-
Vesicle Preparation: Inside-out membrane vesicles are prepared from HEK293 or other suitable cells overexpressing human BCRP.
-
Reaction Mixture: The vesicles are incubated in a reaction buffer containing a known BCRP substrate (e.g., [3H]-estrone 3-sulfate) and the test inhibitor at various concentrations.
-
Initiation of Transport: The transport reaction is initiated by the addition of ATP. A parallel reaction with AMP instead of ATP serves as a negative control to determine non-specific binding and passive diffusion.
-
Termination of Reaction: After a defined incubation period (e.g., 3-5 minutes) at 37°C, the reaction is stopped by rapid filtration through a filter membrane, which traps the vesicles.
-
Quantification: The amount of radiolabeled substrate trapped within the vesicles is quantified using liquid scintillation counting.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the amount of substrate in the AMP-containing vesicles from that in the ATP-containing vesicles. The percentage of inhibition is then determined relative to a vehicle control, and the IC50 value is calculated.
Hoechst 33342 Accumulation Assay
This cell-based assay utilizes the fluorescent substrate Hoechst 33342, which is actively effluxed by BCRP. Inhibition of BCRP leads to an increase in intracellular accumulation of the dye, resulting in a stronger fluorescent signal.
Protocol Outline:
-
Cell Culture: Cells overexpressing BCRP (e.g., MDCKII-BCRP) are seeded in a multi-well plate and cultured to confluence.
-
Incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control for a specified time.
-
Addition of Substrate: Hoechst 33342 is added to the wells, and the cells are incubated for a further period (e.g., 30-60 minutes).
-
Fluorescence Measurement: The intracellular fluorescence of Hoechst 33342 is measured using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the vehicle control is used to determine the inhibitory activity. The IC50 value is calculated from the concentration-response curve.
BCRP-Mediated Transport and Inhibition Mechanism
The following diagram illustrates the general mechanism of BCRP-mediated substrate efflux and its inhibition. BCRP, a homodimer, utilizes the energy from ATP hydrolysis to actively transport a wide range of substrates out of the cell, against a concentration gradient. Inhibitors can block this process through competitive or non-competitive binding to the transporter.
Caption: Mechanism of BCRP-mediated efflux and its inhibition.
Signaling Pathways Regulating BCRP Expression
The expression of BCRP itself is regulated by various signaling pathways. Understanding these pathways can provide alternative strategies to modulate BCRP activity and overcome drug resistance.
Caption: Key signaling pathways that regulate BCRP expression.
Conclusion
This compound is a promising BCRP inhibitor due to its high potency and selectivity. While direct comparative data is still limited, the available information suggests its efficacy is comparable to or exceeds that of other known inhibitors. Its selectivity profile represents a significant advantage, potentially leading to a better safety profile in clinical applications. Further head-to-head studies are warranted to definitively establish its position in the landscape of BCRP inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at evaluating BCRP inhibition and its role in drug development.
References
- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 4. adooq.com [adooq.com]
- 5. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
The Superior Selectivity of (6R)-ML753286: A Comparative Guide to ABC Transporter Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor for ATP-binding cassette (ABC) transporters is a critical step in overcoming multidrug resistance and modulating drug disposition. This guide provides a comprehensive comparison of (6R)-ML753286 with other notable ABC transporter inhibitors, supported by experimental data and detailed methodologies to aid in the informed selection of research tools.
This compound has emerged as a highly selective and potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ABC transporter implicated in the efflux of a wide range of anticancer drugs. Its superior selectivity profile minimizes off-target effects, a common challenge with many ABC transporter inhibitors that often interact with multiple transporters, leading to complex biological outcomes and potential toxicity. This guide will delve into the quantitative data that underscores the selectivity of this compound and compare it against other well-known inhibitors such as Ko143, elacridar, gefitinib, lapatinib, and erlotinib.
Comparative Selectivity of ABC Transporter Inhibitors
The inhibitory activity of small molecules against ABC transporters is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values across a panel of different ABC transporters. A highly selective inhibitor will exhibit a significantly lower IC50 for its target transporter compared to others.
The following table summarizes the reported IC50 values for this compound and other inhibitors against key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and BCRP (ABCG2).
| Inhibitor | P-gp (ABCB1) IC50 (µM) | MRP1 (ABCC1) IC50 (µM) | BCRP (ABCG2) IC50 (µM) | Selectivity for BCRP |
| This compound | >30 | - | 0.6 | High |
| Ko143 | >1 (some inhibition at higher conc.) | >8 | <0.01 - 0.023 | High, but some off-target effects at higher concentrations[1][2] |
| Elacridar | 0.027 - 0.39 | - | 0.31 | Dual Inhibitor |
| Gefitinib | - | - | Inhibitor (specific IC50 varies)[3][4] | Primarily targets EGFR, also inhibits ABCG2[3] |
| Lapatinib | Inhibitor (specific IC50 varies) | - | Inhibitor (specific IC50 varies)[5][6] | Dual EGFR/HER2 inhibitor, also inhibits ABCB1 and ABCG2[5] |
| Erlotinib | Inhibitor (specific IC50 varies) | - | Inhibitor (specific IC50 varies)[7][8] | EGFR inhibitor, also inhibits ABCB1 and ABCG2[7][8] |
Note: IC50 values can vary depending on the experimental system (e.g., cell line, substrate used). The data presented is a compilation from various sources for comparative purposes.
As the data illustrates, this compound demonstrates a clear and potent inhibition of BCRP with an IC50 of 0.6 µM, while showing negligible activity against P-gp at concentrations up to 30 µM. This high degree of selectivity is a significant advantage in studies aiming to specifically investigate the role of BCRP in drug transport and resistance. In contrast, while Ko143 is also a very potent BCRP inhibitor, it has been shown to affect P-gp and MRP1 at higher concentrations, potentially confounding experimental results[2][9]. Elacridar is a known dual inhibitor of both P-gp and BCRP. The tyrosine kinase inhibitors gefitinib, lapatinib, and erlotinib also exhibit inhibitory activity against ABC transporters, but their primary targets are growth factor receptors, and their effects on transporters are often considered secondary or off-target activities[3][5][7].
Experimental Protocols for Assessing ABC Transporter Inhibition
The determination of inhibitor selectivity relies on robust and well-defined experimental assays. The following are detailed methodologies for key experiments cited in the evaluation of this compound and other ABC transporter inhibitors.
Vesicular Transport Assay
This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles prepared from cells overexpressing a specific ABC transporter. Inhibition of this transport by a test compound is used to determine its IC50 value.
Protocol:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells or HEK293 mammalian cells).
-
Reaction Mixture: Prepare a reaction mixture containing transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl2, pH 7.0), a known radiolabeled or fluorescent substrate of the transporter, and the test inhibitor at various concentrations.
-
Initiation of Transport: Add the membrane vesicles to the reaction mixture and pre-incubate on ice. Initiate the transport reaction by adding ATP. A parallel reaction with AMP instead of ATP serves as a negative control for ATP-dependent transport.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 5-10 minutes) to allow for substrate uptake into the vesicles.
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter membrane that retains the vesicles.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: Measure the amount of substrate trapped within the vesicles. For radiolabeled substrates, this is typically done by scintillation counting. For fluorescent substrates, a fluorescence plate reader is used.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the amount of substrate in the AMP control from the ATP-containing samples. Plot the percent inhibition of transport as a function of the inhibitor concentration to determine the IC50 value.[10][11][12]
Caco-2 Bidirectional Transport Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium. This assay is used to assess the permeability of a compound and to identify if it is a substrate of efflux transporters like P-gp and BCRP, which are endogenously expressed in these cells.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
Apical to Basolateral (A-to-B) Transport: Add the test compound (with or without a known inhibitor) to the apical (upper) chamber. At specified time points, collect samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound (with or without a known inhibitor) to the basolateral chamber. At specified time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Determine the efflux ratio by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Co-incubation with a specific inhibitor can help identify the transporter involved. A reduction in the efflux ratio in the presence of the inhibitor confirms its role in the efflux of the test compound.[13][14][15][16]
-
MDCKII Transporter-Overexpressing Cell-Based Assay
Madin-Darby Canine Kidney (MDCKII) cells are a popular model for studying the transport of drugs. Genetically engineered MDCKII cell lines that overexpress a single human ABC transporter (e.g., MDCKII-BCRP) provide a powerful tool to study the specific interaction of a compound with that transporter.
Protocol:
-
Cell Culture: Culture MDCKII cells stably transfected with the human ABC transporter of interest (e.g., BCRP) on permeable Transwell® inserts until a confluent monolayer is formed. Use non-transfected parental MDCKII cells as a control.
-
Monolayer Integrity: Confirm monolayer integrity by measuring TEER.
-
Bidirectional Transport: Perform a bidirectional transport assay as described for the Caco-2 cells, measuring the transport of a known substrate of the overexpressed transporter in the presence of varying concentrations of the test inhibitor.
-
Data Analysis: Calculate the efflux ratio of the substrate in the transfected and parental cell lines. A significantly higher efflux ratio in the transfected cells confirms the role of the overexpressed transporter. The ability of the test inhibitor to reduce this efflux ratio is used to determine its IC50 value.[17][18][19]
Visualizing Selectivity and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the selectivity of an ABC transporter inhibitor.
Caption: Experimental workflow for the Caco-2 bidirectional transport assay.
Conclusion
The experimental data clearly positions this compound as a superior BCRP-selective inhibitor compared to many commonly used alternatives. Its high potency against BCRP, coupled with minimal off-target effects on other major ABC transporters like P-gp, makes it an invaluable tool for precisely dissecting the role of BCRP in drug disposition and multidrug resistance. For researchers seeking to specifically modulate BCRP activity without the confounding influence of pan-ABC transporter inhibition, this compound represents the current gold standard. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of this and other ABC transporter inhibitors in a research setting.
References
- 1. Frontiers | Inhibitors of Human ABCG2: From Technical Background to Recent Updates With Clinical Implications [frontiersin.org]
- 2. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Lapatinib (Tykerb, GW572016) Reverses Multidrug Resistance in Cancer Cells by Inhibiting the Activity of ATP-Binding Cassette Subfamily B Member 1 and G Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Erlotinib antagonizes ABC transporters in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Vesicular Transport Assay for ABC/Efflux Transporters - Technologies - Solvo Biotechnology [solvobiotech.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MDCKII Monolayer Assays - Service Categories - Solvo Biotechnology [solvobiotech.com]
- 19. Evaluation of Drug Transport in MDCKII-Wild Type, MDCKII-MDR1, MDCKII-BCRP and Caco-2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vitro Inhibition of the Breast Cancer Resistance Protein (BCRP)
For researchers, scientists, and drug development professionals, understanding the inhibitory potential of compounds against the Breast Cancer Resistance Protein (BCRP/ABCG2) is critical. BCRP is a key ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance in cancer.[1][2][3] Its inhibition can alter the pharmacokinetics of substrate drugs, leading to potential drug-drug interactions (DDIs).[4][5] This guide provides a head-to-head comparison of commonly used BCRP inhibitors in vitro, supported by experimental data and detailed protocols to aid in the objective assessment of investigational compounds.
Comparative Inhibitory Potency of BCRP Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function. The following table summarizes the IC50 values for several well-characterized BCRP inhibitors, collated from various in vitro studies. It is crucial to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental systems, such as the cell line, probe substrate, and specific assay conditions used.[6]
| Inhibitor | IC50 (nM) | Assay System | Probe Substrate | Reference |
| Ko143 | 221 | MDCKII-BCRP cells | Hoechst 33342 | [7][8] |
| 276 | MDCKII-BCRP cells | Pheophorbide A | [7][8] | |
| GF120918 (Elacridar) | ~50 | Not specified | Not specified | [9] |
| Febuxostat | 27 | Vesicular Transport Assay | Urate | [5] |
| Vemurafenib | 1100 | Vesicular Transport Assay | Not specified | [10][11] |
| Dabigatran etexilate | 1100 | Vesicular Transport Assay | Not specified | [10][11] |
| Everolimus | 1100 | Vesicular Transport Assay | Not specified | [10][11] |
Note: The presented IC50 values are indicative and should be interpreted in the context of the specific experimental setup in which they were determined. For definitive comparisons, it is recommended to evaluate inhibitors head-to-head within the same assay system.
Experimental Protocols: A Closer Look at In Vitro BCRP Inhibition Assays
A variety of in vitro assays are available to assess BCRP inhibition, each with its own advantages and limitations.[1] The most common methods include vesicular transport assays and cell-based transport assays.
Vesicular Transport Assay
This method utilizes inside-out membrane vesicles prepared from cells overexpressing BCRP, often HEK293 cells.[4][9] The assay directly measures the ATP-dependent uptake of a probe substrate into the vesicles, providing a clean system to study direct interactions with the transporter without confounding cellular processes.[12]
Detailed Protocol for Vesicular Transport Assay:
-
Reagent Preparation: Thaw inside-out membrane vesicles expressing human BCRP, ATP and AMP solutions, and the probe substrate (e.g., [³H]-Estrone-3-sulfate) on ice. Prepare a serial dilution of the test compound and a known inhibitor (e.g., Ko143) in a suitable solvent (e.g., DMSO).
-
Reaction Mixture Preparation: On ice, mix the membrane vesicle suspension with ice-cold transport buffer. Add the probe substrate to this mixture.
-
Assay Plate Setup: Dispense the vesicle-substrate mixture into a 96-well plate. Add the serially diluted test compounds and control inhibitors to the designated wells. Include a solvent control.
-
Initiation of Transport: To initiate the transport reaction, add pre-warmed ATP solution to the wells. For the negative control (to measure non-ATP-dependent transport), add AMP solution instead of ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding ice-cold wash buffer.
-
Filtration and Washing: Rapidly transfer the contents of the assay plate to a filter plate and apply vacuum to separate the vesicles from the reaction mixture. Wash the vesicles multiple times with ice-cold wash buffer to remove any unbound substrate.
-
Quantification: After drying the filter plate, quantify the amount of radiolabeled probe substrate trapped inside the vesicles using liquid scintillation counting.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP. Determine the percent inhibition by the test compound relative to the solvent control. Fit the concentration-response data to a suitable model to calculate the IC50 value.
Cell-Based Transport Assay
Cell-based assays utilize polarized cell monolayers, such as Caco-2 or Madin-Darby canine kidney (MDCKII) cells transfected to overexpress human BCRP (MDCKII-hBCRP).[2][3][13] These assays measure the directional transport of a probe substrate across the cell monolayer, from the apical (AP) to the basolateral (BL) side and vice versa. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. BCRP inhibitors will reduce this efflux ratio.
Key Components of a Cell-Based Assay Protocol:
-
Cell Culture: Culture Caco-2 or MDCKII-hBCRP cells on permeable Transwell® inserts until a confluent and polarized monolayer is formed.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a paracellular marker like Lucifer yellow.
-
Transport Study: Add the probe substrate (e.g., mitoxantrone or estrone-3-sulfate) to either the apical or basolateral chamber, in the presence and absence of various concentrations of the test compound.
-
Sampling and Analysis: At specified time points, collect samples from the receiver chamber and quantify the concentration of the probe substrate using LC-MS/MS or fluorescence.
-
Data Analysis: Calculate the apparent permeability (Papp) in both directions (A-to-B and B-to-A) and determine the efflux ratio. The reduction in the efflux ratio in the presence of the test compound is used to determine its inhibitory potency (IC50).
Signaling Pathways and Logical Relationships
The interaction between a BCRP inhibitor and the transporter can be visualized as a direct modulation of the efflux pump, which in turn affects the intracellular concentration of BCRP substrates.
Conclusion
The in vitro evaluation of BCRP inhibition is a cornerstone of modern drug development, providing critical insights into potential drug-drug interactions and mechanisms of drug resistance. While a variety of robust assays are available, the choice of experimental system and conditions significantly impacts the outcome. The data and protocols presented in this guide offer a framework for the objective comparison of BCRP inhibitors, empowering researchers to make more informed decisions in their drug discovery and development endeavors. It is recommended to use multiple assays and well-characterized control inhibitors to build a comprehensive understanding of a compound's interaction with BCRP.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Evaluation of Drug Transport in MDCKII-Wild Type, MDCKII-MDR1, MDCKII-BCRP and Caco-2 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, localization, and functional characteristics of breast cancer resistance protein in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
- 9. BCRP Inhibition | Evotec [evotec.com]
- 10. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P-gp & BCRP Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Validating the Reversal of BCRP-Mediated Multidrug Resistance by (6R)-ML753286: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of (6R)-ML753286 in reversing multidrug resistance (MDR) mediated by the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter. The efficacy of this compound is evaluated against other well-characterized BCRP inhibitors, Ko143 and GF120918 (elacridar), with supporting experimental data and detailed methodologies.
Introduction to BCRP-Mediated Multidrug Resistance
Overexpression of BCRP in cancer cells is a significant mechanism of MDR, leading to the efflux of a broad range of chemotherapeutic agents and ultimately, treatment failure.[1][2] Potent and specific BCRP inhibitors are therefore of great interest as chemosensitizers to restore the efficacy of anticancer drugs.[3][4] This guide focuses on this compound, a selective BCRP inhibitor, and compares its activity with established inhibitors.
Comparative Analysis of BCRP Inhibitors
This compound is a potent and selective inhibitor of BCRP, identified as an analog of the well-known BCRP inhibitor, Ko143.[5] Preclinical studies have demonstrated its utility in evaluating BCRP activity both in vitro and in rodent models.[5] For a comprehensive evaluation, its performance is compared with Ko143 and GF120918, another potent BCRP and P-glycoprotein inhibitor.[3][6][7]
Table 1: In Vitro Reversal of Topotecan Resistance in BCRP-Overexpressing Cells
| Compound | Cell Line | Chemotherapeutic Agent | Inhibitor Concentration (µM) | IC50 of Topotecan (nM) | Fold Reversal |
| This compound | Data not available | Topotecan | Data not available | Data not available | Data not available |
| Ko143 | MEF3.8/T6400 (mouse Bcrp1) | Topotecan | 0.5 | ~10 | ~10 |
| IGROV1/T8 (human BCRP) | Topotecan | 0.5 | ~10 | ~10 | |
| GF120918 | IGROV1/T8 (human BCRP) | Topotecan | Not specified | Not specified | Effective reversal noted |
IC50 values and fold reversal for Ko143 are approximated from graphical data presented in Allen et al., 2002.[3] Direct comparative data for this compound was not available in the searched literature.
Table 2: In Vitro Reversal of Mitoxantrone Resistance in BCRP-Overexpressing Cells
| Compound | Cell Line | Chemotherapeutic Agent | Inhibitor Concentration (µM) | IC50 of Mitoxantrone (nM) | Fold Reversal |
| This compound | Data not available | Mitoxantrone | Data not available | Data not available | Data not available |
| Ko143 | MEF3.8/T6400 (mouse Bcrp1) | Mitoxantrone | 0.5 | ~20 | >10 |
| IGROV1/T8 (human BCRP) | Mitoxantrone | 0.5 | ~20 | >10 |
IC50 values and fold reversal for Ko143 are approximated from graphical data presented in Allen et al., 2002.[3] Direct comparative data for this compound was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to validate BCRP inhibitors, the following diagrams illustrate the key concepts.
Caption: BCRP-mediated drug efflux and its inhibition by agents like this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. Increased oral bioavailability of topotecan in combination with the breast cancer resistance protein and P-glycoprotein inhibitor GF120918 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (6R)-ML753286 Cross-Reactivity with P-glycoprotein and MRP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of (6R)-ML753286, a potent Breast Cancer Resistance Protein (BCRP) inhibitor, with two other clinically significant ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). The data presented herein highlights the selectivity of this compound, offering valuable insights for its application in preclinical and clinical research.
Executive Summary
This compound is a highly selective inhibitor of BCRP (ABCG2). Experimental data demonstrates that it does not exhibit significant inhibitory activity against P-glycoprotein (P-gp, ABCB1). While specific quantitative data for its interaction with MRP1 (ABCC1) is not extensively published, it is consistently characterized as a selective BCRP inhibitor, implying minimal to no cross-reactivity with MRP1. This selectivity is a critical attribute, as off-target inhibition of P-gp and MRP1 can lead to complex drug-drug interactions and toxicity. This guide compares the inhibitory profile of this compound with other known ABC transporter inhibitors.
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other reference compounds against BCRP, P-gp, and MRP1. This data facilitates a direct comparison of their potency and selectivity.
| Compound | Primary Target(s) | BCRP (IC50) | P-gp (IC50) | MRP1 (IC50) | Selectivity Profile |
| This compound | BCRP | 0.6 µM | No significant activity | No significant activity reported | Highly selective for BCRP |
| KS176 | BCRP | 0.59 µM (Pheo A assay), 1.39 µM (Hoechst 33342 assay)[1][2] | No inhibitory activity[1][2] | No inhibitory activity[1][2] | Highly selective for BCRP |
| Ko143 | BCRP | EC90 = 26 nM | >200-fold selectivity over P-gp[3] | >200-fold selectivity over MRP1[3] | Highly selective for BCRP |
| Elacridar | P-gp, BCRP | Potent inhibitor | IC50 = 0.05 µM (Rhodamine 123 assay)[4] | - | Dual inhibitor |
| Verapamil | P-gp | - | IC50 range ~1-10 µM (assay dependent) | Inhibitory activity reported at higher concentrations | Primarily a P-gp inhibitor with some cross-reactivity |
Note: IC50 values can vary depending on the cell line, substrate, and experimental conditions used.
Experimental Methodologies
The determination of cross-reactivity with P-gp and MRP1 often involves cell-based assays that measure the efflux of a fluorescent substrate. Below are detailed protocols for two common assays.
P-gp Inhibition Assay (Rhodamine 123 Accumulation)
This assay quantifies the inhibition of P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Principle: P-gp actively transports Rhodamine 123 out of the cell. In the presence of a P-gp inhibitor, this efflux is blocked, leading to an increase in intracellular fluorescence, which can be measured.
Protocol:
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7R) are seeded in 96-well plates and cultured to confluence.
-
Compound Incubation: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., Verapamil) for 30 minutes at 37°C.
-
Substrate Addition: Rhodamine 123 (typically at a final concentration of 5.25 µM) is added to each well and incubated for an additional 30-60 minutes at 37°C.[4]
-
Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of approximately 485/525 nm.[5]
-
Data Analysis: The increase in fluorescence in the presence of the inhibitor compared to the control (no inhibitor) is used to calculate the percent inhibition and subsequently the IC50 value.[4]
MRP1 Inhibition Assay (Calcein-AM Efflux)
This high-throughput assay is used to assess the inhibitory activity of compounds against MRP1.
Principle: Calcein-AM is a non-fluorescent, cell-permeant dye that is a substrate for both P-gp and MRP1.[6] Inside the cell, it is cleaved by esterases to the fluorescent molecule calcein, which is a substrate for MRP1.[7] MRP1 inhibitors block the efflux of calcein, leading to its intracellular accumulation and a corresponding increase in fluorescence.
Protocol:
-
Cell Culture: Cells overexpressing MRP1 (e.g., H69AR) are seeded in 96-well plates.[8]
-
Inhibitor Incubation: Cells are incubated with the test compound at various concentrations for a short period (e.g., 5-10 minutes) at 37°C.[9]
-
Substrate Loading: Calcein-AM is added to the wells and incubated for 15-30 minutes at 37°C, allowing it to enter the cells and be converted to calcein.[10]
-
Fluorescence Reading: The intracellular fluorescence of calcein is measured using a fluorescence plate reader (excitation/emission ~494/517 nm).[7]
-
IC50 Determination: The fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of efflux pumps and the workflow for assessing inhibitor activity.
References
- 1. KS 176 | Multidrug Transporters | Tocris Bioscience [tocris.com]
- 2. KS176 | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
comparative analysis of the pharmacokinetics of BCRP inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in drug disposition and multidrug resistance. As an efflux transporter, BCRP actively pumps a wide range of substrates out of cells, impacting their absorption, distribution, and elimination. Inhibition of BCRP has emerged as a key strategy to enhance the oral bioavailability and tissue penetration of its substrate drugs, thereby improving their therapeutic efficacy. This guide provides a comparative analysis of the pharmacokinetics of several clinically relevant BCRP inhibitors, supported by experimental data and methodologies.
Comparative Pharmacokinetics of BCRP Inhibitors
The following tables summarize the key pharmacokinetic parameters of selected BCRP inhibitors. It is important to note that these parameters can be influenced by various factors, including the formulation of the inhibitor, patient population, and co-administered drugs.
| Inhibitor | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Citation |
| Curcumin | 10 g (single dose) | 2300 ± 260 | 3.29 ± 0.43 | 35330 ± 3780 (as conjugates) | 6.77 ± 0.83 | [1] |
| 12 g (single dose) | 1730 ± 190 | 3.29 ± 0.43 | 26570 ± 2970 (as conjugates) | 6.77 ± 0.83 | [1] | |
| Lapatinib | 1250 mg (daily) | 2430 | ~4 | 36200 | 24 (effective) | [2] |
| Elacridar | 1000 mg (single dose, ASD tablet) | 326 ± 67 | - | 13400 ± 8600 | - | [3] |
| Febuxostat | 40 mg (single dose) | ~1600 ± 600 | 1-1.5 | - | 5-8 | [4] |
| 80 mg (single dose) | ~2600 ± 1700 | 1-1.5 | - | 5-8 | [4] | |
| Cyclosporine A | Oral (variable dosing) | Highly variable | 1-8 | Highly variable | 5-27 | [5] |
Note: The pharmacokinetic parameters of curcumin are primarily for its conjugates (glucuronides and sulfates) as free curcumin has very low plasma concentrations[1]. The data for elacridar is for an amorphous solid dispersion (ASD) tablet, which enhances its bioavailability[3]. Cyclosporine A exhibits high pharmacokinetic variability[5].
Impact of BCRP Inhibitors on Substrate Pharmacokinetics
The efficacy of a BCRP inhibitor is often assessed by its ability to alter the pharmacokinetics of a known BCRP substrate, such as rosuvastatin or sulfasalazine.
| Inhibitor | Substrate | Inhibitor Dose | Change in Substrate AUC | Change in Substrate Cmax | Citation | |---|---|---|---|---| | Febuxostat | Rosuvastatin (10 mg) | 120 mg daily for 4 days | 1.9-fold increase | 2.1-fold increase |[3] | | Curcumin | Sulfasalazine | 400 mg/kg (mice) | 13-fold increase (after 24h) | 2.7-fold increase |[4] | | Elacridar | Topotecan (oral) | 1000 mg | Increased bioavailability from 40% to >97% | - |[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key in vitro assays used to characterize BCRP inhibitors.
Vesicular Transport Assay
This assay directly measures the ability of a compound to inhibit the ATP-dependent transport of a known BCRP substrate into inside-out membrane vesicles prepared from cells overexpressing BCRP.
Protocol Summary:
-
Preparation: Inside-out membrane vesicles from HEK293 cells overexpressing BCRP are thawed on ice.
-
Reaction Mixture: The membrane suspension is mixed with an ice-cold transport buffer containing a known BCRP probe substrate (e.g., estrone-3-sulfate).
-
Inhibition Assessment: The test inhibitor is added at various concentrations to the reaction mixture.
-
Initiation of Transport: The transport reaction is initiated by the addition of Mg-ATP and incubated at 37°C for a short period (typically 1-5 minutes). A parallel reaction with AMP instead of ATP serves as a negative control.
-
Termination and Quantification: The reaction is stopped by adding an ice-cold wash buffer and rapid filtration through a filter plate. The amount of substrate trapped inside the vesicles is quantified using liquid scintillation counting or LC-MS/MS.
-
Data Analysis: The ATP-dependent transport is calculated by subtracting the transport in the presence of AMP from that in the presence of ATP. The IC50 value of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.[7][8][9]
Caco-2 Bidirectional Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an in vitro model of the intestinal epithelium. This assay is used to assess the potential of a compound to be a substrate or inhibitor of efflux transporters like BCRP.
Protocol Summary:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell™ inserts and cultured for 21-24 days to form a confluent monolayer with functional tight junctions and expression of efflux transporters.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound (and potential inhibitor) is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (e.g., 2 hours).
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its appearance in the apical chamber is measured.
-
-
Inhibitor Assessment: To confirm BCRP-mediated efflux, the bidirectional transport of a known BCRP substrate is measured in the presence and absence of the test inhibitor. A specific BCRP inhibitor like Ko143 is often used as a positive control.
-
Sample Analysis: Samples from both chambers at different time points are analyzed by LC-MS/MS to determine the concentration of the transported compound.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests active efflux. A significant reduction in the efflux ratio of a known substrate in the presence of an inhibitor indicates BCRP inhibition.[10][11][12]
Signaling Pathways and Logical Relationships
The expression and activity of BCRP are regulated by various signaling pathways. Understanding these pathways provides insights into the mechanisms of drug resistance and potential strategies to overcome it.
PI3K/Akt Signaling Pathway in BCRP Regulation
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and drug resistance. Activation of this pathway has been shown to upregulate the expression of BCRP.
Caption: PI3K/Akt pathway upregulates BCRP expression, leading to drug efflux.
Inhibition of the PI3K/Akt pathway can down-regulate BCRP expression, thereby re-sensitizing cancer cells to chemotherapeutic agents that are BCRP substrates.[13][14][15]
HIF-1α Regulation of BCRP Expression
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions, which are common in solid tumors. HIF-1α can directly bind to the promoter region of the ABCG2 gene and upregulate BCRP expression, contributing to chemoresistance.
Caption: Hypoxia-induced HIF-1α upregulates BCRP expression, promoting chemoresistance.
Targeting HIF-1α or its interaction with the BCRP promoter may represent a viable strategy to overcome hypoxia-induced drug resistance.[6][16][17]
Experimental Workflow for BCRP Inhibitor Screening
A typical workflow for identifying and characterizing BCRP inhibitors involves a series of in vitro and in vivo experiments.
Caption: Workflow for the identification and validation of BCRP inhibitors.
This systematic approach allows for the comprehensive evaluation of potential BCRP inhibitors from initial screening to clinical validation, ensuring a thorough understanding of their pharmacokinetic and pharmacodynamic properties.
References
- 1. Pharmacokinetics of Curcumin Conjugate Metabolites in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Population Pharmacokinetics of Cyclosporine in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of hypoxia-inducible factor-1 alpha in multidrug-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. BCRP Inhibition | Evotec [evotec.com]
- 9. protocols.io [protocols.io]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Co-expression of HIF1A with multi-drug transporters (P-GP, MRP1, and BCRP) in chemoresistant breast, colorectal, and ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-expression of HIF1A with multi-drug transporters (P-GP, MRP1, and BCRP) in chemoresistant breast, colorectal, and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of (6R)-ML753286 in Bcrp1 Knockout Mice: A Comparative Guide for Researchers
This guide provides a comparative overview of the in vivo validation of (6R)-ML753286, a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), in Bcrp1 knockout (KO) mice. The performance of this compound is contextualized by comparing its characteristics with other relevant compounds and by presenting supporting experimental data. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of BCRP (ABCG2), a key ATP-binding cassette (ABC) transporter that influences the pharmacokinetics of numerous drugs. In vivo studies utilizing Bcrp1 knockout mice have been instrumental in characterizing the inhibitory activity and pharmacokinetic profile of this compound. While direct in vivo comparative studies of this compound against other MALT1 inhibitors in Bcrp1 knockout mice are not publicly available, this guide consolidates existing data on this compound as a BCRP inhibitor and presents in vivo data for other MALT1 inhibitors to offer a broader perspective for researchers.
Data Presentation: Pharmacokinetic Parameters of BCRP Substrates in Bcrp1 Knockout Mice
The following table summarizes the impact of Bcrp1 knockout on the pharmacokinetics of known BCRP substrates, illustrating the utility of this model in studying BCRP-mediated drug disposition. This provides a framework for understanding the potential effects of a potent BCRP inhibitor like this compound.
| Compound | Administration Route | Dose | Genotype | AUC (ng·h/mL) | Brain Accumulation (Ratio KO/WT) | Reference |
| Sulfasalazine | Oral | 10 mg/kg | Wild-Type (WT) | Data not specified | - | [1] |
| 10 mg/kg | Bcrp1-/- | Increased oral absorption and clearance | - | [1] | ||
| CYT387 | Oral | 10 mg/kg | Wild-Type (WT) | Similar systemic exposure across genotypes | 1.0 | [2] |
| 10 mg/kg | Bcrp1-/- | Similar systemic exposure across genotypes | Increased | [2] | ||
| 10 mg/kg | Mdr1a/1b-/- | Similar systemic exposure across genotypes | Increased | [2] | ||
| 10 mg/kg | Bcrp1;Mdr1a/1b-/- | Similar systemic exposure across genotypes | 10.5 to 56-fold increase | [2] | ||
| Osimertinib | Oral | Not specified | Wild-Type (WT) | - | 1.0 | [3] |
| Not specified | Abcb1a/1b;Abcg2-/- | - | Up to 6-fold increase | [3] | ||
| Nitrofurantoin | Oral | 10 mg/kg | Wild-Type (WT) | 37.5 ± 6.8 (min·µg/mL) | - | [4] |
| 10 mg/kg | Bcrp1-/- | 148.8 ± 30.4 (min·µg/mL) | - | [4] | ||
| Intravenous | 5 mg/kg | Wild-Type (WT) | 73.9 ± 9.0 (min·µg/mL) | - | [4] | |
| 5 mg/kg | Bcrp1-/- | 139.2 ± 22.0 (min·µg/mL) | - | [4] |
In Vivo Performance of Alternative MALT1 Inhibitors
While this compound is primarily characterized as a BCRP inhibitor, it is structurally related to MALT1 inhibitors. The following table summarizes the in vivo efficacy of other notable MALT1 inhibitors in preclinical models. It is important to note that these studies were not conducted in Bcrp1 knockout mice, and therefore, the influence of BCRP on their disposition in these specific experiments is unknown.
| MALT1 Inhibitor | Mouse Model | Dosing Regimen | Key In Vivo Findings | Reference |
| MI-2 | ABC-DLBCL Xenograft | Not specified | - Selective activity against ABC-DLBCL tumors- Reduced c-REL nuclear localization in tumors- Non-toxic to mice | [5][6] |
| Safimaltib (JNJ-67856633) | ABC-DLBCL Models | Not specified | - Potent in vivo pharmacodynamic shutdown of MALT1 activity- Led to tumor stasis in some models | [7] |
| SGR-1505 | DLBCL CDX Model | Not specified | - Stronger in vitro and in vivo anti-proliferation activity compared to safimaltib- Greater modulation of NF-κB pathway genes compared to safimaltib | [8] |
Experimental Protocols
In Vivo Study in Bcrp1 Knockout Mice
A representative experimental protocol for evaluating a compound's interaction with Bcrp1 in vivo is as follows:
-
Animal Models : Male FVB wild-type and Bcrp1-/- (Abcg2-/-) mice are utilized. The absence of Bcrp1 expression in the knockout mice is confirmed by genotyping.
-
Drug Administration :
-
Oral (p.o.) : The test compound (e.g., a BCRP substrate) is administered by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (i.v.) : The test compound is administered via the tail vein at a specific dose (e.g., 5 mg/kg).
-
-
Pharmacokinetic Sampling :
-
Blood samples are collected at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
For brain accumulation studies, animals are euthanized at specific time points, and brains are collected, weighed, and homogenized.
-
-
Bioanalytical Method : Plasma and tissue homogenate concentrations of the test compound and its metabolites are determined using a validated LC-MS/MS method.
-
Data Analysis : Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and Tmax (time to maximum concentration) are calculated using non-compartmental analysis. Brain-to-plasma concentration ratios are calculated to assess brain penetration.
Mandatory Visualizations
MALT1 Signaling Pathway in NF-κB Activation
MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a key component of the CARD11-BCL10-MALT1 (CBM) complex, which plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptors.
Caption: MALT1-mediated NF-κB signaling pathway.
Experimental Workflow for In Vivo Validation in Bcrp1 KO Mice
The following diagram illustrates the typical workflow for assessing the in vivo relevance of BCRP-mediated transport for a test compound.
Caption: Workflow for Bcrp1 knockout mouse studies.
Conclusion
The in vivo validation of compounds in Bcrp1 knockout mice is a critical step in understanding the role of BCRP in their pharmacokinetics and disposition. This compound has been characterized as a potent and selective BCRP inhibitor using this model. While direct comparative efficacy data for this compound as a MALT1 inhibitor against other MALT1 inhibitors in Bcrp1 knockout mice is lacking, the available data on individual MALT1 inhibitors provide a valuable starting point for researchers. The potential for BCRP to influence the distribution and efficacy of MALT1 inhibitors warrants further investigation, and the experimental frameworks outlined in this guide can aid in the design of such studies. The use of Bcrp1 knockout models will continue to be essential in elucidating the complex interplay between drug transporters and therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the usefulness of breast cancer resistance protein (BCRP) knockout mice and BCRP inhibitor-treated monkeys to estimate the clinical impact of BCRP modulation on the pharmacokinetics of BCRP substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bcrp | Taconic Biosciences [taconic.com]
- 5. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo [en-cancer.fr]
- 6. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Schroedinger’s MALT1 inhibitor shows preclinical activity in B cell tumors | BioWorld [bioworld.com]
Assessing the Specificity of (6R)-ML753286 in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical specificity of (6R)-ML753286, a potent inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), against other relevant transport proteins. The data presented herein is intended to assist researchers in evaluating the suitability of this compound for in vitro and in vivo studies aimed at elucidating the role of BCRP in drug disposition and multidrug resistance.
Executive Summary
This compound is a highly selective and potent inhibitor of the BCRP efflux transporter. Preclinical data demonstrates its utility in selectively modulating BCRP activity without significantly affecting other key drug transporters such as P-glycoprotein (P-gp) or members of the organic anion-transporting polypeptide (OATP) family. Furthermore, it shows a lack of inhibitory activity against major cytochrome P450 (CYP) enzymes, minimizing the potential for metabolic drug-drug interactions in experimental systems. This high degree of specificity makes this compound a valuable tool for preclinical research into BCRP function.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the in vitro inhibitory potency of ML753286 and the well-characterized BCRP inhibitor, Ko143, against BCRP and other key drug transporters.
| Compound | Target | IC50 / EC90 | Selectivity Profile |
| ML753286 | BCRP | 0.6 µM (IC50) [1][2][3][4] | No reported activity against P-glycoprotein (P-gp), Organic Anion-Transporting Polypeptides (OATPs), or major Cytochrome P450s (CYPs).[1][3][5][6] |
| Ko143 | BCRP | 26 nM (EC90)[7][8][9] 0.11 µM (IC50)[10] | >200-fold selectivity over P-gp and MRP-1 transporters.[7][9] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's application, it is essential to visualize the mechanism of BCRP-mediated drug efflux and the typical workflow for assessing inhibitor specificity.
Caption: BCRP-mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for determining the specificity of a BCRP inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to assess the specificity of BCRP inhibitors.
BCRP Inhibition Assay (Vesicular Transport Assay)
Objective: To determine the IC50 value of a test compound against BCRP-mediated transport.
Methodology:
-
Inside-out membrane vesicles from cells overexpressing human BCRP are prepared.
-
The vesicles are incubated with a known BCRP substrate (e.g., [³H]-Estrone-3-sulfate) and varying concentrations of the test compound (e.g., this compound).
-
The transport reaction is initiated by the addition of ATP.
-
After a defined incubation period at 37°C, the reaction is stopped, and the vesicles are collected by rapid filtration.
-
The amount of radiolabeled substrate transported into the vesicles is quantified using liquid scintillation counting.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value is determined by non-linear regression analysis.
P-glycoprotein (P-gp) Inhibition Assay (Caco-2 Bidirectional Transport Assay)
Objective: To assess the inhibitory potential of a test compound against P-gp.
Methodology:
-
Caco-2 cells, which endogenously express P-gp, are cultured on permeable supports to form a confluent monolayer.
-
The integrity of the cell monolayer is verified.
-
A known P-gp substrate (e.g., [³H]-Digoxin) is added to either the apical (A) or basolateral (B) chamber, along with the test compound at various concentrations.
-
The appearance of the substrate in the receiver chamber is measured over time to determine the permeability in both the A-to-B and B-to-A directions.
-
The efflux ratio (B-to-A permeability / A-to-B permeability) is calculated. A reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
Cytochrome P450 (CYP) Inhibition Assay
Objective: To evaluate the inhibitory effect of a test compound on the activity of major CYP isoforms.
Methodology:
-
Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2).
-
The test compound is added at a range of concentrations.
-
The reaction is initiated by the addition of an NADPH-generating system.
-
Following incubation, the reaction is terminated, and the formation of the specific metabolite is quantified using LC-MS/MS.
-
The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in metabolite formation compared to the vehicle control. This process is repeated for other major CYP isoforms (e.g., CYP2C9, CYP2D6, CYP3A4).
Conclusion
The available preclinical data strongly support the characterization of this compound as a highly specific inhibitor of the BCRP transporter. Its potency against BCRP, combined with a lack of significant off-target effects on other clinically relevant transporters and metabolic enzymes, makes it an exemplary tool for investigating BCRP-mediated phenomena in both in vitro and in vivo preclinical models. Researchers can confidently employ this compound to dissect the contributions of BCRP to drug resistance and pharmacokinetics, with a reduced risk of confounding effects from other transport or metabolic pathways.
References
- 1. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]
- 2. adooq.com [adooq.com]
- 3. BCRP | DC Chemicals [dcchemicals.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. rndsystems.com [rndsystems.com]
- 10. xenotech.com [xenotech.com]
A Comparative Review of Breast Cancer Resistance Protein (BCRP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of various drugs.[1][2] Its ability to efflux a wide range of substrates, including chemotherapeutic agents, can lead to decreased intracellular drug concentrations and therapeutic failure.[3][4] Consequently, the development and characterization of potent and specific BCRP inhibitors are of great interest in overcoming MDR and improving drug efficacy. This guide provides a comparative overview of various BCRP inhibitors, supported by experimental data and detailed methodologies.
BCRP Inhibitor Potency: A Quantitative Comparison
The inhibitory potency of a compound against BCRP is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the BCRP-mediated transport of a probe substrate by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of BCRP inhibitors from various studies.
| Inhibitor | Probe Substrate | Test System | IC50 Value | Reference |
| Fumitremorgin C (FTC) | Not Specified | Not Specified | ~1 µM | [1] |
| Ko132 | Not Specified | Not Specified | 100-200 nM | [1] |
| Ko134 | Not Specified | Not Specified | 100-200 nM | [1] |
| Ko143 | Not Specified | Not Specified | 100-200 nM | [1] |
| GF120918 | Not Specified | Not Specified | ~50 nM | [1] |
| Tariquidar Derivative | Not Specified | Not Specified | 60 nM | [1] |
| Chromone Derivative | Not Specified | Not Specified | 110 nM | [1] |
| Vemurafenib | Lucitan Yellow | Vesicular Transport Assay | 1.1 - 1.2 µM | [5][6] |
| Dabigatran etexilate | Lucitan Yellow | Vesicular Transport Assay | 1.8 µM | [6] |
| Everolimus | Lucitan Yellow | Vesicular Transport Assay | 2.2 µM | [6] |
| Bexarotene | Lucitan Yellow | Vesicular Transport Assay | Not Specified | [5] |
| Rifapentine | Lucitan Yellow | Vesicular Transport Assay | Not Specified | [5] |
| Aprepitant | Lucitan Yellow | Vesicular Transport Assay | Not Specified | [5] |
| Ivacaftor | Lucitan Yellow | Vesicular Transport Assay | Not Specified | [5] |
| Compound 46 | Hoechst 33342 | MDCK II-BCRP cells | 69.9 nM | [7] |
| Compound 47 | Hoechst 33342 | MDCK II-BCRP cells | 80.0 nM | [7] |
| Compound 60 | Hoechst 33342 | MCF-7 MX cells | 0.94 µM | [7] |
| Compound 61 | Hoechst 33342 | MCF-7 MX cells | 0.56 µM | [7] |
| Compound 71 | Hoechst 33342 | Not Specified | 0.204 µM | [7] |
| Compound 35 | Pheophorbide A | MDCK II BCRP cells | 1.97 µM | [7] |
Experimental Protocols for BCRP Inhibition Assays
The determination of BCRP inhibitory activity relies on robust in vitro and in vivo experimental models. Below are detailed methodologies for commonly employed assays.
In Vitro Assays
1. Vesicular Transport Assay: This assay utilizes inside-out membrane vesicles prepared from cells overexpressing BCRP, such as HEK293 cells.[8][9]
-
Principle: The assay measures the ATP-dependent uptake of a fluorescent or radiolabeled BCRP probe substrate (e.g., estrone-3-sulfate, lucitan yellow) into the vesicles.[9][10] In the presence of a BCRP inhibitor, the uptake of the probe substrate is reduced.
-
Protocol Outline:
-
Incubate BCRP-expressing membrane vesicles with the probe substrate in the presence and absence of ATP.
-
Co-incubate the vesicles with the probe substrate and varying concentrations of the test compound (potential inhibitor).[9]
-
After a defined incubation period at 37°C, the reaction is stopped by adding a cold wash buffer.[9]
-
The vesicles are collected by filtration, and the amount of substrate transported is quantified using liquid scintillation counting or fluorescence measurement.
-
The IC50 value is determined by analyzing the concentration-response curve.[9]
-
2. Cell-Based Transport Assays: These assays use polarized cell monolayers, such as Caco-2 or MDCKII cells transduced with BCRP, that form tight junctions and mimic physiological barriers.[8][10]
-
Principle: The assay measures the directional transport of a BCRP substrate across the cell monolayer. BCRP is an efflux transporter, so it pumps substrates from the basolateral to the apical side.[10] An inhibitor will reduce this directional transport.
-
Protocol Outline:
-
Seed cells on a permeable support (e.g., Transwell™ inserts) and allow them to form a confluent monolayer.
-
Add the BCRP probe substrate (e.g., prazosin, estrone-3-sulfate) to the basolateral compartment and the test inhibitor to both apical and basolateral compartments.[10]
-
At various time points, collect samples from the apical and basolateral compartments.
-
Quantify the concentration of the probe substrate in the samples using LC-MS/MS or other analytical methods.
-
The apparent permeability (Papp) is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A reduction in the efflux ratio in the presence of the inhibitor indicates BCRP inhibition.
-
3. ATPase Assay: This assay measures the ATP hydrolysis activity of BCRP, which is coupled to substrate transport.
-
Principle: BCRP utilizes the energy from ATP hydrolysis to transport its substrates. Inhibitors can modulate this ATPase activity.
-
Protocol Outline:
-
Incubate BCRP-expressing membranes with ATP in the presence and absence of a known BCRP substrate (to stimulate activity).
-
Add varying concentrations of the test compound.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method.
-
A change in the rate of Pi release in the presence of the test compound indicates an interaction with BCRP.
-
In Vivo Evaluation
In vivo studies are crucial to confirm the physiological relevance of in vitro findings.[11][12]
-
Methodology: These studies often involve administering a known BCRP substrate to animal models (e.g., wild-type and BCRP knockout mice) with and without the potential inhibitor.[2][11] Changes in the pharmacokinetic parameters of the substrate, such as an increase in its plasma concentration or brain penetration, indicate BCRP inhibition in vivo.[11][12] Positron Emission Tomography (PET) can also be used to assess the in vivo efficacy of BCRP inhibitors by measuring the distribution of a radiolabeled BCRP substrate.[11][12]
Signaling Pathways Influencing BCRP
The expression and function of BCRP are regulated by various signaling pathways. Understanding these pathways can provide alternative strategies for modulating BCRP activity. The PI3K/Akt signaling pathway, for instance, has been shown to regulate the localization of BCRP to the cell membrane, thereby affecting its efflux function.[13]
Caption: PI3K/Akt pathway regulation of BCRP function.
The following diagram illustrates a typical experimental workflow for identifying and characterizing BCRP inhibitors, from initial screening to in vivo validation.
Caption: Workflow for BCRP inhibitor discovery and development.
References
- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evidence for the importance of breast cancer resistance protein transporters (BCRP/MXR/ABCP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. Novel inhibitors of breast cancer resistance protein (BCRP, ABCG2) among marketed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BCRP Inhibition | Evotec [evotec.com]
- 9. protocols.io [protocols.io]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Potency of (6R)-ML753286: A Comparative Guide to its IC50 Values Across BCRP-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of (6R)-ML753286, a selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), across various cell lines. Due to the limited availability of specific IC50 values for this compound in publicly accessible literature, this guide utilizes data from its well-characterized and potent analog, Ko143, to provide a robust reference for its expected performance. BCRP is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, thereby conferring multidrug resistance in cancer.
Comparative Analysis of BCRP Inhibition
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for the this compound analog, Ko143, in various BCRP-overexpressing cell lines. These values demonstrate the potent and selective inhibition of BCRP-mediated efflux.
| Cell Line | Substrate | Assay Method | IC50 (nM) | Reference |
| MDCK II-BCRP | Hoechst 33342 | Hoechst 33342 Accumulation | 221 | [1] |
| MDCK II-BCRP | Pheophorbide A | Pheophorbide A Accumulation | 276 | [1] |
| T8 (Human Cancer) | Topotecan/Mitoxantrone | Drug Resistance Reversal | EC90: 26 | [2][3] |
| T6400 (Mouse Cancer) | Topotecan/Mitoxantrone | Drug Resistance Reversal | EC90: 26 | [2] |
| HEK293/BCRP | Not Specified | Not Specified | 9.7 (ATPase activity) |
Note: The EC90 value represents the concentration required to achieve 90% of the maximum effect, indicating high potency.[2][3] Ko143 has been shown to be over 200-fold more selective for BCRP compared to other transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1).[3][4]
Experimental Protocols
The determination of IC50 values for BCRP inhibitors is crucial for evaluating their efficacy. The Calcein-AM efflux assay is a widely used, reliable, and high-throughput method for this purpose.
Calcein-AM Efflux Assay for BCRP Inhibition
This protocol outlines the steps to determine the IC50 of a test compound, such as this compound, in a BCRP-overexpressing cell line.
1. Materials:
-
BCRP-overexpressing cells (e.g., MDCK II-BCRP) and parental control cells.
-
Cell culture medium and supplements.
-
Calcein-AM (acetoxymethyl ester of calcein).
-
Test inhibitor (this compound or analog) at various concentrations.
-
Positive control inhibitor (e.g., Ko143).
-
Hanks' Balanced Salt Solution (HBSS).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
2. Cell Preparation:
-
Seed the BCRP-overexpressing and parental cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
3. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control in HBSS.
-
Remove the culture medium from the wells and wash the cells once with HBSS.
-
Add the different concentrations of the test inhibitor or control to the respective wells. Include wells with HBSS alone as a negative control.
-
Prepare a working solution of Calcein-AM in HBSS (final concentration typically 0.25-1 µM).
-
Add the Calcein-AM working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
After incubation, wash the cells twice with ice-cold HBSS to remove extracellular calcein-AM.
-
Add fresh ice-cold HBSS to each well.
-
Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
4. Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
The fluorescence in the parental cells (lacking BCRP) represents the maximum accumulation (100%).
-
The fluorescence in the BCRP-overexpressing cells without any inhibitor represents the basal accumulation (0% inhibition).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the BCRP signaling pathway and the experimental workflow for determining its inhibition.
Caption: BCRP (ABCG2) signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for IC50 determination using the Calcein-AM assay.
References
Comparative Stability Analysis: (6R)-ML753286 vs. Ko143 for BCRP Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the stability profiles of two key Breast Cancer Resistance Protein (BCRP) inhibitors, (6R)-ML753286 and Ko143, supported by experimental data and detailed protocols.
The development of potent and specific inhibitors of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter involved in multidrug resistance, is of significant interest in oncology and pharmacology. Ko143 has been widely recognized as a potent BCRP inhibitor; however, its clinical utility has been hampered by metabolic instability.[1][2] This has led to the development of analogs such as this compound, designed for improved stability and a more favorable pharmacokinetic profile. This guide provides a comparative study of the stability of this compound and Ko143, presenting available data, outlining experimental methodologies, and illustrating the relevant biological pathway.
Executive Summary of Stability Data
The following tables summarize the available quantitative data on the stability of this compound and Ko143 in plasma and liver microsomes.
| Compound | Matrix | Species | Half-life (t½) | % Remaining (at 60 min) | Reference |
| This compound | Plasma | Cross-species | Stable | Not explicitly quantified | [3][4] |
| Ko143 | Human Plasma | Human | Stable for up to 72h at RT | Not explicitly quantified | [5] |
| Ko143 | Mouse Plasma | Mouse | Rapidly degraded | Not explicitly quantified | [5] |
Table 1: Comparative Stability in Plasma
| Compound | Matrix | Species | Half-life (t½) | Clearance | Reference |
| This compound | Liver S9 Fractions | Rodent & Human | Not explicitly quantified | Low to medium | [3][4] |
| Ko143 | Human Liver Microsomes | Human | 9.4 min | High | [6] |
Table 2: Comparative Stability in Liver Microsomes/S9 Fractions
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below are generalized protocols for assessing the stability of small molecules in plasma and liver microsomes, based on standard industry practices.
In Vitro Plasma Stability Assay Protocol
This assay evaluates the stability of a test compound in plasma, identifying susceptibility to degradation by plasma enzymes.
1. Materials:
- Test compound stock solution (e.g., 10 mM in DMSO).
- Pooled plasma from the desired species (e.g., human, mouse, rat), stored at -80°C.
- Phosphate buffered saline (PBS), pH 7.4.
- Acetonitrile or other suitable organic solvent for protein precipitation.
- Internal standard (for LC-MS/MS analysis).
- 96-well plates.
- Incubator shaker set to 37°C.
- LC-MS/MS system.
2. Procedure:
- Thaw pooled plasma at 37°C and keep on ice.
- Prepare a working solution of the test compound by diluting the stock solution in a suitable solvent to an intermediate concentration.
- In a 96-well plate, add the test compound working solution to pre-warmed plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid affecting enzyme activity.
- At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
- Vortex the plate and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
3. Data Analysis:
- The percentage of the test compound remaining at each time point is calculated relative to the concentration at time 0.
- The natural logarithm of the percent remaining is plotted against time.
- The elimination rate constant (k) is determined from the slope of the linear regression.
- The half-life (t½) is calculated using the formula: t½ = 0.693 / k.[7][8][9][10][11][12][13][14][15]
In Vitro Liver Microsome Stability Assay Protocol
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
1. Materials:
- Test compound stock solution (e.g., 10 mM in DMSO).
- Pooled liver microsomes from the desired species (e.g., human, mouse, rat), stored at -80°C.
- 0.1 M Phosphate buffer, pH 7.4.
- NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Acetonitrile or other suitable organic solvent for reaction termination.
- Internal standard.
- 96-well plates.
- Incubator shaker set to 37°C.
- LC-MS/MS system.
2. Procedure:
- Prepare a working solution of the test compound.
- In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer at 37°C.
- Add the test compound working solution to the microsome mixture to achieve the desired final concentration (e.g., 1 µM).
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
- Centrifuge the plate to pellet the microsomal proteins.
- Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
- The percentage of the parent compound remaining is calculated for each time point relative to the 0-minute sample.
- The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[8][9][14][16][17][18][19][20][21][22][23]
Signaling Pathway and Mechanism of Inhibition
This compound and Ko143 exert their effects by inhibiting the BCRP/ABCG2 transporter, a member of the ATP-binding cassette (ABC) transporter superfamily. BCRP is an efflux pump that utilizes the energy from ATP hydrolysis to transport a wide range of substrates out of cells. This process is a key mechanism of multidrug resistance in cancer cells and also affects the pharmacokinetics of many drugs.
Caption: BCRP-mediated drug efflux and its inhibition.
The diagram illustrates that BCRP actively transports substrates from the intracellular to the extracellular space, a process fueled by ATP hydrolysis. Both this compound and Ko143 act as inhibitors of this transporter, preventing the efflux of substrate drugs and thereby increasing their intracellular concentration and efficacy.[6][24][25][26]
Discussion and Conclusion
The available data clearly indicate a significant difference in the stability profiles of this compound and Ko143. Ko143 is known to be metabolically labile, particularly in the presence of liver microsomes, with a reported half-life of approximately 9.4 minutes in human liver microsomes.[6] This instability is primarily attributed to the hydrolysis of its tert-butyl ester group by carboxylesterases.[1][2] While stable in human plasma, it degrades rapidly in mouse plasma.[5]
In contrast, this compound was specifically designed as a more stable analog of Ko143.[3][4] Preclinical data describe it as being stable in plasma across different species and exhibiting low to medium clearance in rodent and human liver S9 fractions.[3][4] This suggests that the chemical modifications in this compound have successfully addressed the metabolic liability of Ko143.
For researchers and drug development professionals, the enhanced stability of this compound makes it a more suitable candidate for in vivo studies and potential clinical development. Its predictable pharmacokinetic profile is a significant advantage over Ko143, which is prone to rapid inactivation. The choice between these two inhibitors for research purposes should, therefore, be guided by the experimental context. While Ko143 may still be a useful tool for in vitro assays where metabolic degradation is not a confounding factor, this compound is the superior choice for studies requiring sustained BCRP inhibition in a metabolically active environment. Further quantitative stability data for this compound would be beneficial for a more direct and detailed comparison.
References
- 1. Metabolism of KO143, an ABCG2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of ABCG2 (BCRP) Inhibitors Derived from Ko143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive method for plasma and tumor Ko143 quantification using reversed-phase high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. evotec.com [evotec.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scialert.net [scialert.net]
- 20. researchgate.net [researchgate.net]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. xenotech.com [xenotech.com]
- 23. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 24. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multidrug resistance-associated ABC transporter signal transduction pathways:research progress [cjpt.magtechjournal.com]
- 26. Potent and specific inhibition of the breast cancer resistance protein multidrug transporter in vitro and in mouse intestine by a novel analogue of fumitremorgin C - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of (6R)-ML753286
Disclaimer: Specific safety and disposal information for the novel research compound (6R)-ML753286 is not publicly available. As a novel or uncharacterized substance, it must be treated as potentially hazardous. The following guidelines are based on established best practices for the disposal of laboratory chemical waste. It is imperative that all procedures are conducted in strict accordance with the guidelines set by your institution's Environmental Health and Safety (EHS) department and all applicable local, state, and federal regulations.
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a procedural framework for the safe disposal of this compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that the specific hazards of this compound are not fully characterized, a cautious approach is necessary. Assume the compound is toxic and handle it accordingly.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, work in a certified chemical fume hood.
II. General Principles of Chemical Waste Disposal
The disposal of chemical waste must adhere to strict protocols to prevent harm to individuals and the environment. Under no circumstances should chemical waste be disposed of down the drain or in regular trash.[1][2]
Key principles include:
-
Waste Minimization: Whenever possible, seek ways to reduce the quantity of waste generated.[3][4]
-
Proper Containment: Use appropriate, sealed, and clearly labeled containers for all chemical waste.[1][5][6]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal.[4][6][7]
III. Step-by-Step Disposal Procedures for this compound
The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of novel research chemicals like this compound.
Step 1: Waste Identification and Classification
-
Since the specific hazards are unknown, this compound waste should be classified as "Hazardous Waste."
-
This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats).
Step 2: Segregation and Containerization
-
Select a Compatible Container:
-
Segregate Waste Types:
-
Solid Waste: Collect solid this compound and contaminated labware (e.g., weigh boats, contaminated gloves) in a designated, labeled container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container. Do not mix with other incompatible waste streams.[1]
-
Sharps Waste: Any sharps (e.g., needles, contaminated glass) must be disposed of in a designated sharps container.[2]
-
Step 3: Labeling of Waste Containers Proper labeling is critical for safe handling and disposal.[1][2][4][6] Your institution's EHS department will likely provide specific hazardous waste labels. The label must include:
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[6][9]
-
An indication that the "Hazards are Not Fully Known" .
-
The approximate concentration and quantity of the waste.
-
The date when waste was first added to the container (accumulation start date).[5]
-
The name of the Principal Investigator (PI) and the laboratory location.
Step 4: Storage of Chemical Waste
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5] This area should be at or near the point of waste generation.[3][6]
-
Keep waste containers closed at all times, except when adding waste.[1][6]
-
Ensure waste containers are stored in secondary containment (e.g., a plastic tub) to contain any potential leaks.[1][9]
-
Segregate incompatible waste containers. For example, store acids and bases separately.[5][6]
Step 5: Arranging for Waste Pickup
-
Once the waste container is full (typically around 90% capacity), or as per your institution's guidelines, arrange for a waste pickup from your EHS department.[1][3][7]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a phone call.[4][7]
IV. Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple-rinse the container with a suitable solvent that can dissolve the compound.[9]
-
The first rinsate must be collected and disposed of as hazardous waste.[1][9] Subsequent rinses may also need to be collected, depending on the toxicity of the compound. Consult your EHS for specific guidance.
-
After thorough rinsing, deface or remove the original label.[1]
-
The clean, empty container can then typically be disposed of in the regular trash or glass disposal, as per your institution's policy.[1]
V. Quantitative Data
A specific Safety Data Sheet (SDS) with quantitative hazard and physical property data for this compound is not available in the public domain. In the absence of this data, it is crucial to handle the compound as a substance with unknown but potentially significant hazards.
| Property | Data |
| Hazard Class | Not available; treat as toxic. |
| Toxicity Data (LD50) | Not available. |
| Flash Point | Not available. |
| Solubility | Not available; determine for appropriate rinsing solvent. |
| Storage Temperature | Consult supplier's recommendation. |
Visualized Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safe Handling and Disposal of (6R)-ML753286: A Guide for Laboratory Professionals
Researchers and drug development professionals require clear, actionable safety protocols to ensure personal and environmental protection when handling novel chemical compounds. This guide provides essential safety and logistical information for the handling of (6R)-ML753286, a selective inhibitor of the Breast Cancer Resistance Protein (BCRP).[1][2] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on best practices for handling potent, non-volatile small molecules in a research laboratory setting.
Immediate Safety and Hazard Assessment
This compound is a potent BCRP inhibitor intended for in vitro and rodent model studies.[1][2] As with any chemical of unknown toxicity, it should be handled with caution. The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and ingestion.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. The selection of PPE is based on a risk assessment of the procedures to be performed. For routine laboratory operations involving small quantities, Level D or C protection is generally sufficient.[3]
| Equipment | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves (double-gloving recommended) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or safety goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area or chemical fume hood. Consider a dust mask if weighing powder. | To prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes | To protect feet from spills. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure location.
-
Follow the supplier's recommendations for storage temperature.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use a dedicated set of spatulas and weighing papers for the compound.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and your name.
-
When conducting experiments, ensure good laboratory practices are followed to prevent cross-contamination and accidental exposure.
-
Avoid working alone when handling the compound.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and experimental waste, must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all solid waste (e.g., weighing papers, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Follow your institution's and local regulations for the final disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
